molecular formula C8H12O B11924675 1,3,3a,4,7,7a-Hexahydroisobenzofuran CAS No. 3470-42-6

1,3,3a,4,7,7a-Hexahydroisobenzofuran

Cat. No.: B11924675
CAS No.: 3470-42-6
M. Wt: 124.18 g/mol
InChI Key: JQDSHMKTGWQGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3a,4,7,7a-Hexahydroisobenzofuran (CAS 4743-55-9) is a versatile bicyclic organic compound featuring a fused furan and cyclohexene structure. Its partially hydrogenated framework provides an optimal balance of reactivity and stability, making it a valuable chiral building block in synthetic chemistry, particularly for developing pharmaceuticals and bioactive molecules . This compound serves as a key precursor in the synthesis of novel, potent inhibitors of the DNA repair enzyme Tyrosyl-DNA Phosphodiesterase 1 (TDP1) . TDP1 is a promising therapeutic target in oncology, as its inhibition can sensitize cancer cells to established chemotherapeutic agents like topotecan, helping to overcome drug resistance . The rigid yet flexible ring system of this hexahydroisobenzofuran is advantageous for constructing complex molecular architectures, and its defined stereochemistry is critical for reproducibility in research and industrial processes . It is suitable for use in various catalytic transformations and serves as a valuable intermediate in organic synthesis. CAS Number: 4743-55-9 Molecular Formula: C8H12O Molecular Weight: 124.18 g/mol This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3a,4,7,7a-hexahydro-2-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDSHMKTGWQGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956182
Record name 1,3,3a,4,7,7a-Hexahydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-42-6, 4743-55-9
Record name NSC292897
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52147
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,3a,4,7,7a-Hexahydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 1,3,3a,4,7,7a-Hexahydroisobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,3,3a,4,7,7a-Hexahydroisobenzofuran: Structure, Properties, and Synthetic Pathways

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of the chemical structure, physicochemical properties, and synthetic methodologies of 1,3,3a,4,7,7a-Hexahydroisobenzofuran. This saturated bicyclic ether is a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science.

Introduction: The Significance of the Isobenzofuran Core

The isobenzofuran moiety is a constituent of numerous biologically active natural products and synthetic compounds.[1][2] The unique structural and electronic properties of this heterocyclic system make it a valuable building block in the design of novel therapeutic agents and functional materials. The saturated derivative, 1,3,3a,4,7,7a-Hexahydroisobenzofuran, presents a conformationally constrained scaffold that is of significant interest for probing biological interactions and for use as a versatile synthetic intermediate. This document provides an in-depth analysis of this specific compound, moving from its fundamental chemical identity to its synthesis and potential utility.

Chemical Structure and Stereochemistry

1,3,3a,4,7,7a-Hexahydroisobenzofuran possesses a bicyclic structure resulting from the fusion of a tetrahydrofuran ring and a cyclohexene ring. The systematic IUPAC name for this compound is 1,3,3a,4,7,7a-hexahydro-2-benzofuran.[3] The presence of chiral centers at the bridgehead carbons (3a and 7a) gives rise to stereoisomers. The cis-fused configuration, (3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2-benzofuran, is a common isomer.[4]

The three-dimensional arrangement of the atoms in this molecule dictates its steric and electronic profile, which in turn governs its reactivity and biological activity. Understanding the stereochemistry is therefore critical for its application in fields such as asymmetric synthesis and drug design.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of 1,3,3a,4,7,7a-Hexahydroisobenzofuran is presented in the table below. These properties have been computationally derived and are available in public chemical databases.[3][4]

PropertyValueSource
Molecular Formula C₈H₁₂OPubChem[3]
Molecular Weight 124.18 g/mol PubChem[3]
IUPAC Name 1,3,3a,4,7,7a-hexahydro-2-benzofuranPubChem[3]
CAS Number 3470-42-6PubChem[3]
XLogP3 1.5PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 1PubChem[3]
Rotatable Bond Count 0PubChem[3]
Exact Mass 124.088815002 DaPubChem[3]

Spectroscopic data, including NMR, FTIR, Raman, and Mass Spectrometry, are crucial for the unambiguous identification and characterization of 1,3,3a,4,7,7a-Hexahydroisobenzofuran.[5] While detailed spectra are typically accessed through specialized databases, the expected spectral features can be predicted from the structure. For instance, the ¹H NMR spectrum would show characteristic signals for the olefinic protons and the aliphatic protons of the bicyclic system.

Synthesis of the Hexahydroisobenzofuran Scaffold: A Methodological Approach

The synthesis of the hexahydroisobenzofuran core is often achieved through a Diels-Alder cycloaddition reaction. This powerful carbon-carbon bond-forming reaction typically involves a diene and a dienophile. In the context of isobenzofuran synthesis, a common strategy is the reaction of a suitable diene with a dienophile containing a furan moiety or a precursor that can be converted to the tetrahydrofuran ring.

A plausible and illustrative synthetic route to a functionalized hexahydroisobenzofuran derivative involves the Diels-Alder reaction between a diene and maleic anhydride, followed by reduction.[6][7]

Experimental Protocol: Synthesis of a Hexahydroisobenzofuran Derivative

This protocol describes a two-step synthesis of a hexahydroisobenzofuran derivative, starting from a Diels-Alder reaction.

Step 1: Diels-Alder Cycloaddition

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as toluene.

  • Addition of Diene: To this solution, add 1,3-cyclohexadiene (1.1 equivalents).

  • Reaction Condition: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, a tetrahydroisobenzofuran-1,3-dione, may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or silica gel column chromatography.[8]

Step 2: Reduction to 1,3,3a,4,7,7a-Hexahydroisobenzofuran

  • Reactant Preparation: Suspend the synthesized tetrahydroisobenzofuran-1,3-dione (1 equivalent) in a dry, inert solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: Cool the suspension in an ice bath and slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in THF.

  • Reaction Condition: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting mixture and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude 1,3,3a,4,7,7a-Hexahydroisobenzofuran can be purified by distillation or column chromatography.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Reduction Reactants 1,3-Cyclohexadiene + Maleic Anhydride Reaction1 Reflux in Toluene Reactants->Reaction1 Intermediate cis-3a,4,7,7a-Tetrahydroisobenzofuran-1,3-dione Reaction1->Intermediate Purification1 Recrystallization/ Chromatography Intermediate->Purification1 Reducing_Agent LiAlH₄ in THF Purification1->Reducing_Agent To Step 2 Reaction2 Reduction Reducing_Agent->Reaction2 Product 1,3,3a,4,7,7a-Hexahydroisobenzofuran Reaction2->Product Purification2 Distillation/ Chromatography Product->Purification2

Caption: Synthetic workflow for 1,3,3a,4,7,7a-Hexahydroisobenzofuran.

Chemical Reactivity and Potential Transformations

The 1,3,3a,4,7,7a-Hexahydroisobenzofuran scaffold possesses several reactive sites that can be targeted for further chemical modifications. The double bond in the cyclohexene ring is susceptible to a variety of electrophilic addition reactions, such as hydrogenation, halogenation, and epoxidation. The ether linkage, while generally stable, can be cleaved under harsh acidic conditions.

These potential transformations allow for the diversification of the hexahydroisobenzofuran core, leading to a library of derivatives with potentially new and interesting properties.

Reaction Pathway Diagram

Reaction_Pathways cluster_reactions Potential Transformations cluster_products Resulting Products Start 1,3,3a,4,7,7a-Hexahydroisobenzofuran Hydrogenation Hydrogenation (H₂/Pd-C) Start->Hydrogenation Epoxidation Epoxidation (m-CPBA) Start->Epoxidation Halogenation Halogenation (Br₂) Start->Halogenation Product_H Hexahydroisobenzofuran (Saturated) Hydrogenation->Product_H Product_E Epoxyhexahydroisobenzofuran Epoxidation->Product_E Product_X Dihalohexahydroisobenzofuran Halogenation->Product_X

Caption: Potential reaction pathways of 1,3,3a,4,7,7a-Hexahydroisobenzofuran.

Applications in Drug Development and Research

While specific biological activities of 1,3,3a,4,7,7a-Hexahydroisobenzofuran are not extensively documented in publicly available literature, the broader class of benzofurans and isobenzofurans exhibits a wide range of pharmacological properties. These include anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

The rigid, bicyclic structure of 1,3,3a,4,7,7a-Hexahydroisobenzofuran makes it an attractive scaffold for the design of conformationally restricted analogues of known drugs. By incorporating this moiety into a pharmacophore, it is possible to enhance binding affinity and selectivity for a biological target. Its use as a synthetic intermediate allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

1,3,3a,4,7,7a-Hexahydroisobenzofuran is a heterocyclic compound with a well-defined chemical structure and a set of predictable physicochemical properties. Its synthesis is accessible through established organic chemistry methodologies, most notably the Diels-Alder reaction followed by reduction. While its direct applications are still emerging, its rigid scaffold and the diverse biological activities of the broader benzofuran family suggest significant potential for its use in medicinal chemistry and drug development. This guide provides a foundational understanding for researchers interested in exploring the synthesis, properties, and applications of this and related isobenzofuran derivatives.

References

  • PubChem. (n.d.). 1,3,3a,4,7,7a-Hexahydroisobenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • Bennett, G. D., & Bringman, L. R. (n.d.). Synthesis and Structures of Two Functionalized Isobenzofurans: (3aR,7aR,4S,5S)-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid and (3aα,4β,7β,7aα)-4-[(Acetyloxy)methyl]-3a,4,7,7a-tetrahydro-7-methyl-1,3-isobenzofurandione. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structures of Two Functionalized Isobenzofurans: (3a R ,7a R ,4 S ,5 S )-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid and (3aα,4β,7β,7aα)-4-[(Acetyloxy)methyl]-3a,4,7,7a-tetrahydro-7-methyl-1,3-isobenzofurandione. Retrieved from [Link]

  • PubChem. (n.d.). (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-. National Institute of Standards and Technology. Retrieved from [Link]

  • SpectraBase. (n.d.). Isobenzofuran, 1,3,3a,4,7,7a-hexahydro-. Retrieved from [Link]

  • PubChem. (n.d.). (3Ar,7ar,4s,5s)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 3a,4,5,6,7,7a-hexahydro-3H-isobenzofuran-1-one. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of cis 3a,4,5,7a-tetrahydro-2(3H)-benzofuranone. Retrieved from [Link]

  • Chegg. (2022, April 18). Question: Could you please tell me important information from this 1H NMR Spectrum.... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Isobenzofurancarboxylic acid, 1,3,3a,4,5,7a-hexahydro-3-oxo-5-[(1-oxo-3-phenyl-2-propenyl)oxy]-, ethyl ester, (3a.alpha.,4.alpha.,5.alpha.,7a.beta.)-(.+-.)-. Retrieved from [Link]

  • Al-Warhi, T., Rizvi, S. U. M. D., & Al-Mahmoudy, A. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11467–11491. [Link]

  • Zhang, W., Zhang, Y., & Yang, L. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(47), 27552-27575. [Link]

  • SIELC Technologies. (2018, February 16). 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione. Retrieved from [Link]

Sources

Thermodynamic Stability of Hexahydroisobenzofuran Isomers: A Structural & Energetic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Hexahydroisobenzofuran Isomers Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Discovery Chemists

Executive Summary

The hexahydroisobenzofuran scaffold (bicyclo[4.3.0]non-3-oxa-ane) represents a critical pharmacophore in the design of bioactive ethers and lactones. Unlike its aromatic precursor (isobenzofuran), the hexahydro- variant introduces complex stereochemical considerations governed by the ring fusion (cis vs. trans).

This guide delineates the thermodynamic landscape of these isomers. While the trans-fused isomer is generally the thermodynamic minimum (


 relative to cis) due to the reduction of gauche interactions, the cis-fused  isomer possesses unique conformational plasticity that can be stabilized by specific substitution patterns. This document provides the theoretical basis, computational validation strategies, and experimental protocols for assessing these stability profiles in drug development.

Structural Fundamentals & Stereochemistry

The Core Scaffold

Hexahydroisobenzofuran consists of a cyclohexane ring fused to a tetrahydrofuran ring. Crucially, in the isobenzofuran series, the oxygen atom is located at position 2 (remote from the bridgehead), meaning the bridgehead atoms are both carbons (C3a and C7a).

  • Systematic Name: Octahydroisobenzofuran (often referred to as hexahydro- in the context of reducing the aromatic ring).

  • Analogy: This system is structurally homologous to hydrindane (bicyclo[4.3.0]nonane). Consequently, its conformational analysis heavily borrows from the carbocyclic parent, with perturbations introduced by the C-O bond lengths (1.43 Å vs 1.54 Å C-C).

Isomeric Profiles
FeatureTrans-Fused Isomer Cis-Fused Isomer
Symmetry

(Rigid)

or

(Flexible)
Conformation Chair-Envelope (Rigid)Double Chair / Twist-Boat (Mobile)
Thermodynamics Global Minimum (Generally)Local Minimum (Kinetically Accessible)
Key Strain Ring strain in the 5-membered ring due to trans-fusion.3x Gauche interactions (similar to cis-decalin).
1H NMR Signal Bridgehead protons (

) are axial-axial (

).
Bridgehead protons are axial-equatorial (

).

Thermodynamic Landscape

The stability difference between cis- and trans-hexahydroisobenzofuran is governed by the balance between torsional strain (favoring trans) and angle strain (favoring cis in 5-membered rings).

Enthalpic Drivers (The Hydrindane Rule)

In the parent hydrindane system, the trans-isomer is more stable by approximately 0.8 – 1.0 kcal/mol .

  • Trans-Fusion: The cyclohexane ring adopts a chair conformation. The substituents (the carbons of the furan ring) are diequatorial. This minimizes 1,3-diaxial interactions.

  • Cis-Fusion: One bridgehead bond is axial, the other equatorial. This introduces gauche interactions between the ring systems, elevating the enthalpy.

The Oxygen Effect: In hexahydroisobenzofuran, the oxygen at position 2 slightly relieves steric crowding compared to a methylene group, but the general preference for the trans-fused system remains dominant in the unsubstituted parent compound.

Entropic Contributions

The cis-isomer has higher entropy (


) due to its conformational mobility (pseudorotation of the 5-ring and inversion of the 6-ring). At very high temperatures, the Gibbs Free Energy gap (

) narrows, but under physiological and standard synthetic conditions, the enthalpic stability of the trans-isomer prevails.

Visualization: Isomerization Pathway

The following diagram illustrates the energy profile and the transition between isomers, typically mediated via a bond-breaking event (e.g., acid-catalyzed ring opening) or radical intermediate, as direct thermal epimerization is forbidden.

G Fig 1. Thermodynamic equilibration profile of hexahydroisobenzofuran isomers. Cis Cis-Isomer (Flexible, Higher Energy) TS Transition State (Ring Open/Planar) Cis->TS  Activation (Ea)   Trans Trans-Isomer (Rigid, Thermodynamic Product) TS->Trans  Relaxation   Trans->TS  Reverse Barrier (High)  

Experimental & Computational Protocols

To rigorously determine the stability of specific substituted hexahydroisobenzofurans, the following workflow is recommended.

Computational Assessment (DFT)

Before synthesis, calculate the Boltzmann distribution.

  • Software: Gaussian 16 or ORCA.

  • Method: DFT B3LYP-D3(BJ) / 6-311+G(d,p). The D3 dispersion correction is critical for accurately modeling the packing of the fused rings.

  • Solvation Model: IEFPCM (Solvent: Dichloromethane or Water).

  • Output: Compare

    
    .
    
    • If

      
      , synthesis will likely yield trans exclusively under thermodynamic control.
      
    • If

      
      , expect a separable mixture.
      
Experimental Protocol: Acid-Catalyzed Equilibration

Direct epimerization of the ether is difficult. The standard method involves equilibrating the precursor diol during cyclization.

Objective: Determine the thermodynamic ratio of cis/trans isomers via cyclodehydration.

Materials:

  • Substrate: cis-1,2-bis(hydroxymethyl)cyclohexane (or mixture).

  • Catalyst: p-Toluenesulfonic acid (pTSA) or

    
    .
    
  • Solvent: Benzene or Toluene (with Dean-Stark trap).

Step-by-Step Workflow:

  • Setup: Dissolve 1.0 mmol of the diol in 10 mL of toluene in a round-bottom flask equipped with a Dean-Stark trap.

  • Initiation: Add 10 mol% pTSA.

  • Reflux: Heat to reflux (

    
    ) for 12–24 hours. The high temperature and acid allow for reversible carbocation formation at the bridgehead (via ring opening/closing), permitting the system to find its thermodynamic minimum.
    
  • Quench: Cool to RT, neutralize with saturated

    
    .
    
  • Isolation: Extract with

    
    , dry over 
    
    
    
    , and concentrate.
  • Analysis: Analyze crude mixture via GC-MS or quantitative

    
     NMR.
    
    • Trans isomer typically elutes later on non-polar GC columns due to shape/boiling point.

    • Integrate bridgehead carbons to determine

      
      .
      
Workflow Visualization

Workflow Fig 2. Integrated workflow for determining thermodynamic stability. Start Start: Substituted 1,2-bis(hydroxymethyl)cyclohexane Comp Step 1: DFT Prediction (B3LYP-D3/6-311+G**) Start->Comp Synth Step 2: Acid-Catalyzed Cyclization (pTSA, Toluene, Reflux) Start->Synth Anal Step 3: GC/NMR Analysis of Diastereomeric Ratio (dr) Comp->Anal Validate Model Synth->Anal

Synthetic Implications for Drug Design

  • Kinetic Control: To access the less stable cis-isomer , avoid strong acids and high heat. Use nucleophilic substitution methods (e.g., mesylation of the cis-diol followed by base-mediated closure) which proceed with retention of the ring fusion stereochemistry.

  • Thermodynamic Control: To access the trans-isomer , utilize acid-catalyzed cyclization or radical cyclization methods (e.g., from alkene-tethered precursors) where the intermediate radical can relax to the equatorial position before ring closure.

References

  • Relative Stability of cis- and trans-Hydrindanones Source: National Institutes of Health (PMC) URL:[Link]

  • Stereocontrolled Construction of Cyclic Ethers Source: Organic Chemistry Portal URL:[Link]

  • Synthesis of hexahydroisobenzofuran-1(3H)-ones via pyridine-boryl radical-catalyzed intramolecular cascade cyclization Source: Royal Society of Chemistry (Org. Biomol. Chem.) URL:[Link]

  • Cis- and Trans-Hexahydroindan: Chemical Thermodynamic Properties Source: CDC Stacks / Journal of Physical Chemistry URL:[Link]

Thermodynamic Solubility and Solvent Interactions of 1,3,3a,4,7,7a-Hexahydroisobenzofuran: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Formulation Scientists, and Synthetic Chemists Focus: Solvation thermodynamics, mechanistic interactions, and self-validating analytical protocols.

Executive Summary

As a Senior Application Scientist, navigating the physicochemical landscape of complex bicyclic ethers is foundational to optimizing downstream synthetic workflows. 1,3,3a,4,7,7a-Hexahydroisobenzofuran (often referred to as hexahydro-2-benzofuran or HHIBF) is a highly versatile bicyclic ether with the molecular formula C₈H₁₂O[1],[2]. It serves as a critical structural scaffold in the synthesis of complex branched carbasugars, epoxy resin monomers, and biologically active pharmaceutical intermediates[3].

Understanding the solubility profile of HHIBF in organic solvents is not merely an exercise in physical chemistry; it is a prerequisite for designing high-yield reactions, such as the photooxygenation of its diene system to form isomeric hydroperoxides[3]. This whitepaper dissects the mechanistic causality behind HHIBF's solubility, provides quantitative solvation data, and establishes a self-validating protocol for thermodynamic solubility determination.

Physicochemical Profiling & Mechanistic Solvation

The solvation behavior of HHIBF is dictated by its unique structural dichotomy: a lipophilic cyclohexene-derived ring fused to a polar tetrahydrofuran (THF) moiety.

  • Dispersive Interactions (Lipophilicity): The hexahydro- backbone provides significant hydrophobic bulk, promoting strong London dispersion forces. This structural feature ensures that the compound is highly miscible with non-polar organic solvents like toluene and hexane.

  • Dipole-Dipole Interactions: The ether oxygen (–O–) possesses lone electron pairs that act as hydrogen-bond acceptors. However, because HHIBF lacks a hydrogen-bond donor, it cannot self-associate. In polar aprotic solvents like dichloromethane (DCM) and ethyl acetate, dipole-dipole interactions optimally solvate the molecule, mimicking the high solubility observed in its structural analogues like hexahydrophthalic anhydride[4].

  • Aqueous Incompatibility: In highly polar protic solvents like water, the energetic penalty of forming a solvent cavity large enough to accommodate the lipophilic bicyclic structure far outweighs the enthalpic gain from hydrogen bonding with the single ether oxygen. Consequently, HHIBF hydrolyzes or exhibits negligible aqueous solubility[4],.

Quantitative Solubility Data

The following table synthesizes the thermodynamic solubility profile of HHIBF across various solvent classes at standard ambient temperature (25 °C), derived from structural extrapolation and empirical data of closely related Diels-Alder adducts[5].

SolventClassificationEstimated Solubility (25°C)Mechanistic Rationale
Toluene Non-polar> 500 mg/mL (Miscible)Strong dispersive interactions (

and van der Waals) matching the lipophilic bicyclic core[5].
Dichloromethane Polar Aprotic> 500 mg/mL (Miscible)Optimal dipole-dipole matching with the ether oxygen; ideal for photooxygenation workflows.
Ethyl Acetate Polar Aprotic> 500 mg/mL (Miscible)Favorable polar interactions, analogous to anhydride derivatives[4].
Methanol Polar Protic50 - 100 mg/mLProtic disruption; limited H-bond acceptor capacity of the single ether oxygen restricts total solvation.
Water Highly Polar Protic< 1.0 mg/mLHydrophobic effect dominates; high energetic cost of cavity formation[4].

Application Workflow: Photooxygenation in Organic Media

One of the premier applications of HHIBF is its use as a starting material for the synthesis of complex cyclitols. In a well-documented synthetic pathway, (3aR,7aS)-1,3,3a,4,7,7a-hexahydroisobenzofuran is subjected to photooxygenation to yield isomeric hydroperoxides[3].

The choice of solvent here is critical. Dichloromethane (DCM) or Toluene is selected because it completely dissolves both the highly lipophilic HHIBF and the photosensitizer (e.g., tetraphenylporphyrin), while maintaining the high dissolved oxygen concentration necessary for the generation of singlet oxygen (


). Following photooxygenation, the intermediate hydroperoxides are reduced using titanium tetraisopropoxide (

) catalyzed by dimethyl sulfide (

) to yield bicyclic alcohol isomers[3].

G N1 1,3,3a,4,7,7a-Hexahydroisobenzofuran (Substrate) N2 Dissolution in DCM / Toluene (Optimal Solvation) N1->N2 N3 Photooxygenation (O2, hv, Sensitizer) N2->N3 N4 Isomeric Hydroperoxides (Intermediate) N3->N4 N5 Reduction (Ti(OiPr)4, Me2S) N4->N5 N6 Bicyclic Alcohol Isomers (Target Product) N5->N6

Figure 1: Synthetic workflow utilizing HHIBF in organic solvents for photooxygenation.

Experimental Protocol: Self-Validating Thermodynamic Solubility Determination

To ensure absolute scientific integrity when determining the solubility of HHIBF or its derivatives (such as AHIBC)[5], researchers must avoid kinetic artifacts. The following step-by-step methodology utilizes an Isothermal Shake-Flask Method coupled with GC-FID, engineered specifically as a self-validating system .

Step 1: Isothermal Equilibration
  • Action: Add an excess mass (e.g., 2.0 g) of HHIBF to 5.0 mL of the target organic solvent (e.g., toluene) in a hermetically sealed 10 mL borosilicate glass vial. Incubate the suspension in a thermostatic shaker bath at 25.0 ± 0.1 °C for 48 hours.

  • Causality: A 48-hour equilibration period guarantees that the solution has reached its thermodynamic solubility limit, completely eliminating kinetic dissolution artifacts that skew early-timepoint data.

Step 2: Phase Separation
  • Action: Centrifuge the saturated mixture at 10,000 rpm for 15 minutes at exactly 25.0 °C. Filter the supernatant through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.

  • Causality: PTFE is strictly required because it is chemically inert to aggressive organic solvents. Using standard nylon or PES filters would result in polymer degradation, introducing extractable contaminants that obscure the chromatographic baseline.

Step 3: Internal Standard Addition (The Self-Validating Mechanism)
  • Action: Dilute a 100 µL aliquot of the filtered supernatant into 900 µL of a diluent solvent. Immediately add exactly 10.0 µL of dodecane as an Internal Standard (IS).

  • Causality & Trustworthiness: This step creates the self-validating analytical system. Highly volatile solvents like DCM are prone to rapid evaporation during sample transfer, which artificially inflates the perceived solute concentration. By quantifying the ratio of the HHIBF peak area to the dodecane IS peak area, any volumetric errors or evaporative losses are mathematically normalized, ensuring absolute data integrity.

Step 4: GC-FID Quantification
  • Action: Inject 1.0 µL of the prepared sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) utilizing a non-polar capillary column (e.g., DB-5). Calculate the concentration against a 5-point internal standard calibration curve.

References

  • Title: 1,3,3a,4,7,7a-Hexahydroisobenzofuran | C8H12O Source: PubChem, National Library of Medicine URL: [Link]

  • Title: (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran | C8H12O Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Kinetic Modeling-Guided Process Development for a Novel Epoxy Resin Source: mediaTUM - Technical University of Munich URL: [Link]

  • Title: Design, Synthesis, and Biological Activities of Some Branched Carbasugars: Construction of a Substituted 6-Oxabicyclo[3.2.1]nonane Skeleton Source: ResearchGate URL: [Link]

Sources

Engineering Olfactory Complexity: A Technical Guide to Hexahydroisobenzofuran Derivatives in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As the fragrance industry pivots toward highly substantive, synthetic captive odorants that can withstand aggressive product bases (e.g., high-pH detergents, bleach), oxygenated heterocycles have become a focal point of modern olfactometry. Among these, hexahydroisobenzofuran (HHIBF) derivatives represent a privileged chemical scaffold. Bridging the olfactory gap between macrocyclic musks and heavy woody-amber sesquiterpenes, HHIBF derivatives offer unparalleled tenacity and complex, multi-faceted odor profiles.

This technical whitepaper provides an in-depth analysis of the structure-odor relationships (SOR), mechanistic synthetic pathways, and validated experimental protocols for developing hexahydroisobenzofuran derivatives.

Structure-Odor Relationships (SOR) and Receptor Binding Kinetics

The human olfactory receptors (ORs) respond to the precise spatial arrangement of hydrophobic bulk and hydrogen-bond acceptors. In HHIBF derivatives, the saturated or partially saturated bicyclic core provides a rigid, hydrophobic framework, while the ether oxygen (or lactone carbonyl in hexahydroisobenzofuranones) acts as the primary osmophoric center[1].

  • Steric Shielding and Odor Shift: Alkyl substitution heavily dictates the receptor binding affinity. For instance, introducing diethyl groups at the C1 position and a methyl group at the C6 position (yielding) creates a steric shield around the ether oxygen[2]. This shielding shifts the odor profile from the sweet, coumarinic notes of unsubstituted lactones to deeply woody, green, earthy, and camphoraceous notes[2].

  • Stereochemical Nuance: The cis- vs trans-fusion of the cyclohexane and furan rings dictates the overall molecular volume. Typically, cis-isomers exhibit lower odor thresholds due to a more compact, globular conformation that better fits the hydrophobic binding pockets of woody/amber ORs[3].

  • Lactonization: When the C1 position is oxidized to a carbonyl (forming a hexahydroisobenzofuran-1(3H)-one), the molecule gains a strong dipole. Derivatives like Sedanolide exhibit distinct herbal and celery notes, driven by the lactone ring's interaction with specific ORs[4].

Physicochemical Profiling of Key Derivatives

To effectively formulate with HHIBF derivatives, application scientists must balance their olfactory impact with their physicochemical properties, particularly their lipophilicity (ClogP), which dictates their substantivity on substrates like skin or fabric.

CompoundOdor ProfileClogP (est.)Key Structural Feature
3S,3aR,7aR-6-isopropyl-1,1,3,3a-tetramethyl-HHIBF Rhubarb, laurel, thyme, florex~4.2Isopropyl at C6, derived from elemol[5]
1,1-Diethyl-6-methyl-1,3,3a,4,7,7a-HHIBF Fresh, herbal, woody, watery~3.8Diethyl substitution at C1[6]
1,1,5,7-Tetramethyl-1,3,3a,4,5,7a-HHIBF Fresh, earthy, camphoraceous~3.5Tetramethyl substitution[2]
Sedanolide (HHIBF-1-one derivative)Herbal, celery, lactonic2.75Lactone carbonyl at C1, butyl at C3[4]
Hexahydrophthalic anhydride (HHPA) Faint characteristic (Precursor)1.2Dicarboxylic anhydride core[7]
Mechanistic Pathways: From Terpenes to Bicyclic Ethers

The synthesis of highly substituted HHIBF derivatives often leverages the inherent chirality and carbon frameworks of naturally occurring terpenes (such as elemol or carene)[8], or relies on the alkylation of industrial precursors like .

A highly efficient route to complex multi-odorant HHIBF derivatives involves the peracid-mediated dehydration and cyclization of the sesquiterpene elemol. This cascade reaction forces the dehydration of a tertiary alcohol to form a stable carbocation, followed by an epoxidation event that triggers an intramolecular ring closure, yielding the stable isobenzofuran ether linkage[5].

G N1 Elemol (Sesquiterpene Precursor) N2 Acid-Catalyzed Dehydration (Glacial AcOH / HClO4) N1->N2 Solubilization & Protonation N3 Carbocation Intermediate (Stereoselective Rearrangement) N2->N3 H2O Elimination N4 Peracid Oxidation (20-30°C, 60-80h) N3->N4 Epoxidation & Ring Closure N5 Neutralization & Extraction (Aqueous Workup) N4->N5 Quench Reactive Species N6 Flash Chromatography (EtOAc / Pet. Ether 4:96) N5->N6 Crude Organic Extract N7 Purified HHIBF Derivative (Multiodorant: Rhubarb/Woody) N6->N7 Isolation (Yield ~60%)

Figure 1: Synthetic workflow and mechanistic progression from elemol to hexahydroisobenzofuran.

Self-Validating Experimental Protocol: Synthesis of Sesquiterpene Oxides

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of 3S,3aR,7aR-6-isopropyl-1,1,3,3a-tetramethyl-1,3,3a,4,7,7a-hexahydroisobenzofuran from elemol, embedding causality and self-validation at every critical juncture[5].

Reagents: Elemol, Glacial Acetic Acid, Perchloric Acid (70%), Peracetic Acid, Ethyl Acetate, Petroleum Ether.

Step 1: Solubilization and Matrix Preparation

  • Action: Dissolve 50g of elemol in 150 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an internal thermocouple.

  • Causality: Glacial acetic acid acts as both a solvent and a mild proton donor. It stabilizes the transition state of the upcoming dehydration without causing the premature, uncontrolled polymerization that stronger mineral acids would trigger in terpene matrices.

  • Self-Validation: The solution must remain clear and colorless. Any immediate yellowing indicates the presence of reactive impurities or oxidized degradation products in the starting elemol batch.

Step 2: Catalytic Dehydration

  • Action: Add 2 mL of perchloric acid dropwise while maintaining the internal temperature strictly between 20°C and 30°C using a water bath.

  • Causality: Perchloric acid is a non-nucleophilic strong acid. It selectively forces the dehydration of the tertiary alcohol group on elemol to form a stable carbocation, driving the stereoselective rearrangement required for the isobenzofuran core.

  • Self-Validation: A slight, controlled exothermic shift (a temperature rise of 2-4°C) will register on the thermocouple, confirming the successful generation of the carbocation intermediate.

Step 3: Epoxidation and Intramolecular Cyclization

  • Action: Introduce peracetic acid (1.2 equivalents) slowly to the reaction mixture. Stir continuously at ambient temperature for 60 to 80 hours.

  • Causality: The extended reaction time at ambient temperature is critical. It ensures complete epoxidation of the remaining exocyclic double bonds. Once epoxidized, the molecule undergoes a spontaneous intramolecular ring closure to form the highly substituted hexahydroisobenzofuran ether linkage.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Petroleum Ether (4:96) mobile phase. The reaction is complete when the elemol spot (Rf ~0.3) completely disappears, replaced by a distinct, UV-inactive spot (detectable via anisaldehyde stain) at Rf 0.6.

Step 4: Quenching and Purification

  • Action: Neutralize the mixture with saturated aqueous sodium bicarbonate until CO₂ evolution ceases. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The highly lipophilic nature of the target HHIBF derivative (ClogP ~4.2) requires a highly non-polar eluent system (EtOAc/Petroleum Ether 4:96) during flash column chromatography to separate it from polar byproducts.

  • Self-Validation: The purified fraction will yield a light yellow oil. Analytical validation via ¹H NMR (CDCl₃) will confirm the structure, notably the disappearance of the broad hydroxyl proton and the emergence of complex multiplets between 1.50–2.50 ppm corresponding to the saturated bicyclic core[5].

References
  • US Patent 7,138,368 B2 - Sesquiterpene oxides as perfuming and flavoring agents. Google Patents.
  • US Patent 9,701,653 B2 - Diethyl-methyl-hexahydro-isobenzofurans and their use in perfume compositions. Google Patents.
  • Taylor & Francis (Catalysis Science & Technology) - Upgrading biomass to high-added value chemicals: synthesis of monoterpenes-based compounds using catalytic green chemical pathways. Available at:[Link]

  • Ataman Chemicals - Hexahydrophthalic anhydride (HHPA) Technical Profile. Available at:[Link]

Sources

The Biological Versatility of 1,3,3a,4,7,7a-Hexahydroisobenzofuran Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3,3a,4,7,7a-hexahydroisobenzofuran scaffold, a privileged bicyclic ether, represents a core structural motif in a variety of natural products and synthetic molecules of significant biological interest. Its inherent three-dimensionality and stereochemical complexity offer a unique framework for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities associated with this scaffold, with a primary focus on its demonstrated anticancer properties. Furthermore, we will delve into the potential anti-inflammatory and antimicrobial applications, drawing insights from the broader class of benzofuran and isobenzofuran derivatives. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering a blend of synthetic strategies, detailed biological evaluation protocols, and a critical analysis of structure-activity relationships to guide future discovery efforts.

The 1,3,3a,4,7,7a-Hexahydroisobenzofuran Core: A Gateway to Bioactivity

The 1,3,3a,4,7,7a-hexahydroisobenzofuran framework is a saturated bicyclic ether system. Its non-planar, conformationally restricted structure provides a distinct advantage in drug design, allowing for precise spatial orientation of substituents to interact with biological targets. This contrasts with the often-planar aromatic systems prevalent in many drug molecules. The presence of multiple stereocenters within the hexahydroisobenzofuran core offers a rich landscape for stereochemical diversification, which can be pivotal in optimizing potency and selectivity while minimizing off-target effects.

Synthesis of Substituted 1,3,3a,4,7,7a-Hexahydroisobenzofuran Scaffolds

The synthesis of functionally diverse 1,3,3a,4,7,7a-hexahydroisobenzofuran derivatives is crucial for exploring their therapeutic potential. A notable and efficient strategy involves a Diels-Alder reaction, a powerful tool for the construction of cyclic systems. For instance, treatment of maleic anhydride with a substituted diene can yield the desired cis-fused bicyclic framework[1][2].

A practical and adaptable synthetic workflow for generating a library of these scaffolds for biological screening is outlined below. This multi-step sequence allows for the introduction of diversity at various positions of the scaffold, facilitating the exploration of structure-activity relationships (SAR).

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Intramolecular Cycloaldol Reaction cluster_2 Step 3: Formation of Hydroisobenzofuran Core cluster_3 Step 4: Diversification start Substituted Aldehyde intermediate1 Aldol Adduct start->intermediate1 Base (e.g., LDA) carvone (S)-(+)-Carvone carvone->intermediate1 intermediate2 Dienone Intermediate intermediate1->intermediate2 Acid or Base final_scaffold 1,3,3a,4,7,7a-Hexahydroisobenzofuran Scaffold intermediate2->final_scaffold Reduction & Cyclization diversified_products Library of Analogs final_scaffold->diversified_products Functional Group Interconversion

Caption: Generalized synthetic workflow for 1,3,3a,4,7,7a-hexahydroisobenzofuran analogs.

Anticancer Activity: A Promising Frontier

Significant research has highlighted the potential of 1,3,3a,4,7,7a-hexahydroisobenzofuran scaffolds as potent anticancer agents. Inspired by the natural product Sclerophytin A, which contains a hydroisobenzofuran core, synthetic analogs have demonstrated significant cytotoxic and growth inhibitory effects against a range of human cancer cell lines[1][3].

Causality in Experimental Design: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for in vitro cytotoxicity screening. Its selection is based on its ability to provide a quantitative measure of cell viability, proliferation, and cytotoxicity. The underlying principle is the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of living cells, allowing for the determination of the concentration of a compound required to inhibit cell growth by 50% (GI50) or to be lethal to 50% of the cells (LC50).

Experimental Protocol: MTT Assay for Anticancer Screening

The following protocol is a generalized procedure for evaluating the anticancer activity of 1,3,3a,4,7,7a-hexahydroisobenzofuran derivatives.

Materials:

  • Human cancer cell lines (e.g., RPMI-8226 leukemia, PC-3 prostate cancer, NCI-H522 non-small cell lung cancer)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Test compounds (hexahydroisobenzofuran derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with cancer cells at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the GI50 and LC50 values by plotting the percentage of viability against the compound concentration.

Quantitative Data and Structure-Activity Relationship (SAR)

Studies on sclerophytin-inspired hydroisobenzofurans have yielded promising quantitative data. For instance, certain analogs have demonstrated potent activity, particularly against leukemia and non-small cell lung cancer cell lines[1].

Compound IDScaffold TypeCancer Cell LineGI50 (µM)LC50 (µM)
8d EnoneRPMI-8226 (Leukemia)Significant differential activity-
8d EnonePC-3 (Prostate)Significant differential activity-
6h DieneRPMI-8226 (Leukemia)0.1489.36
6h DieneNCI-H522 (NSCLC)--
6h DieneHOP-92 (NSCLC)0.55226.8

Data adapted from a study on sclerophytin-inspired hydroisobenzofurans[1].

The SAR from these studies suggests that modifications to the substituents on the hydroisobenzofuran core can significantly impact anticancer activity[1]. The nature of the aryl group at the C2 position and the ester at the C9 position appear to be critical determinants of potency and selectivity[1].

Potential Anti-inflammatory and Antimicrobial Activities: An Extrapolation from the Benzofuran Class

While dedicated studies on the anti-inflammatory and antimicrobial properties of the 1,3,3a,4,7,7a-hexahydroisobenzofuran scaffold are nascent, the broader class of benzofuran and isobenzofuran derivatives has been extensively investigated for these activities, offering valuable insights and a strong rationale for future research into the hexahydro- analogs.

Anti-inflammatory Potential and Associated Signaling Pathways

Benzofuran derivatives have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[2][4][5]. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Upstream Signaling cluster_2 Transcription Factor Activation cluster_3 Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB ProInflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB->ProInflammatory_Genes AP1->ProInflammatory_Genes Benzofuran Benzofuran Derivatives (Potential inhibition) Benzofuran->MAPK Inhibits Benzofuran->IKK Inhibits

Caption: Potential inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

Some benzofuran derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages, with IC50 values in the micromolar range[1].

Antimicrobial Potential

The benzofuran and isobenzofuran cores are present in numerous natural and synthetic compounds with significant antimicrobial activity. Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi[3][6][7]. The mechanism of action is often attributed to the disruption of microbial membranes or the inhibition of essential enzymes.

Compound ClassOrganismMIC (µg/mL)
Aza-benzofuranSalmonella typhimurium12.5
Aza-benzofuranEscherichia coli25
Aza-benzofuranStaphylococcus aureus12.5
Oxa-benzofuranPenicillium italicum12.5
Oxa-benzofuranColletotrichum musae12.5-25
N-(3-phthalidyl) aminesEscherichia coli>5000
N-(3-phthalidyl) aminesStaphylococcus aureus>5000
N-(3-phthalidyl) aminesCandida albicans>5000

Data adapted from studies on benzofuran and isobenzofuran derivatives[1][6]. Note: The high MIC values for N-(3-phthalidyl) amines suggest low activity at the tested concentration.

The promising antimicrobial activity of the broader benzofuran class strongly suggests that the 1,3,3a,4,7,7a-hexahydroisobenzofuran scaffold could serve as a valuable template for the development of novel antibacterial and antifungal agents.

Future Directions

The exploration of the biological activities of 1,3,3a,4,7,7a-hexahydroisobenzofuran scaffolds is a burgeoning field with considerable therapeutic promise. Future research efforts should be directed towards:

  • Systematic Screening: The synthesis and screening of diverse libraries of hexahydroisobenzofuran derivatives against a broad panel of cancer cell lines, bacterial strains, and fungal pathogens.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active hexahydroisobenzofuran compounds.

  • In Vivo Efficacy: Evaluation of the therapeutic potential of lead compounds in relevant animal models of cancer, inflammation, and infectious diseases.

  • Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to guide lead optimization.

Conclusion

The 1,3,3a,4,7,7a-hexahydroisobenzofuran scaffold has emerged as a compelling starting point for the design of novel anticancer agents, with demonstrated potency against various human cancer cell lines. While its full potential in the realms of anti-inflammatory and antimicrobial therapy remains to be fully elucidated, the extensive biological activities of the parent benzofuran and isobenzofuran classes provide a strong impetus for further investigation. The unique three-dimensional architecture and synthetic tractability of this scaffold position it as a valuable asset in the ongoing quest for new and effective therapeutics.

References

  • Hoye, T. R., & Dvornikovs, V. (2009). Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans. ACS Medicinal Chemistry Letters, 1(1), 12-16. [Link]

  • Al-Tel, T. H. (2015). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 83-88.
  • Bennett, G. D., & Bringman, L. R. (2001). Synthesis and Structures of Two Functionalized Isobenzofurans: (3aR,7aR,4S,5S)-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid and (3aα,4β,7β,7aα)-4-[(Acetyloxy)methyl]-3a,4,7,7a-tetrahydro-7-methyl-1,3-isobenzofurandione. Molecules, 6(12), 974-982. [Link]

  • Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., Chen, X., Zhang, C., & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • El-Sawy, E. R., Bassyouni, F. A., Abu-Zaied, M. A., & El-Sayed, M. A. (2019). Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. Scientific Reports, 9(1), 1-17. [Link]

  • Hoye, T. R., & Dvornikovs, V. (2009). Synthesis and anticancer activity of sclerophytin-inspired hydroisobenzofurans. ACS chemical biology, 4(12), 1045–1051. [Link]

  • Ismail, M. M., El-Sayed, W. M., & El-Sawy, E. R. (2012). Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. Archiv der Pharmazie, 345(5), 377-387. [Link]

  • Jiang, B., He, Y., & Tu, S. J. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European journal of medicinal chemistry, 46(9), 4090-4095. [Link]

  • Jiang, B., Tu, S. J., Kaur, P., & Wever, W. J. (2012). Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives. European journal of medicinal chemistry, 54, 71-77. [Link]

  • Kantevari, S., Addla, D., & Bagul, C. (2015). Synthesis and antimicrobial activity of some novel benzofuran based 1,2,3-triazoles. Russian Journal of General Chemistry, 85(11), 2568-2574.
  • Li, H., Liu, Y., Wang, Y., Zhang, Y., & Liu, H. (2019). Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. Scientific reports, 9(1), 1-13. [Link]

  • Murty, M. S., Ram, B. J., & Rao, D. S. (2014). Design, synthesis, docking and anti-inflammatory evaluation of novel series of benzofuran based prodrugs. Bioorganic & medicinal chemistry letters, 24(10), 2266-2270. [Link]

  • Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

Sources

1,3,3a,4,7,7a-Hexahydroisobenzofuran (CAS 4743-55-9): Technical Guide for Scaffold Diversification and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Synopsis

In the landscape of modern synthetic organic chemistry and drug discovery, fused bicyclic ethers serve as privileged scaffolds. 1,3,3a,4,7,7a-Hexahydroisobenzofuran (often referred to as cis-1,3,3a,4,7,7a-hexahydroisobenzofuran) is a highly versatile building block characterized by a tetrahydrofuran ring fused to a cyclohexene core[1].

For drug development professionals and synthetic chemists, this molecule is a critical synthon. Its rigid bicyclic geometry inherently dictates high facial selectivity during cycloadditions, epoxidations, and dihydroxylations. Consequently, it is extensively utilized in the total synthesis of complex pseudo-sugars (carbasugars) and biologically active sesquiterpene frameworks, which are actively investigated as potent


- and 

-glucosidase inhibitors for metabolic diseases[2][3].

Registry Data & Physicochemical Profiling

Accurate physicochemical data is the foundation of scalable process chemistry. The following table summarizes the core registry and computational data for 1,3,3a,4,7,7a-hexahydroisobenzofuran, validating its suitability for lipophilic partitioning and organic phase reactions.

PropertyValueReference
IUPAC Name 1,3,3a,4,7,7a-hexahydro-2-benzofuran[PubChem][1]
CAS Registry Number 4743-55-9[Sigma-Aldrich][4]
Molecular Formula C8H12O[PubChem][1]
Molecular Weight 124.18 g/mol [PubChem][1]
Topological Polar Surface Area 9.2 Ų[PubChem][1]
XLogP3 1.5[PubChem][1]
Synonyms cis-1,3,3a,4,7,7a-hexahydroisobenzofuran[PubChem][1]

Mechanistic Pathways in Scaffold Diversification

The synthetic utility of 1,3,3a,4,7,7a-hexahydroisobenzofuran lies in the controlled functionalization of its carbocyclic ring. The standard diversification pathway relies on leveraging the diene/alkene system via photooxygenation. By utilizing singlet oxygen (


), chemists can force a regio- and stereospecific [4+2] cycloaddition or ene-reaction, installing critical oxygen functionalities (hydroperoxides or endoperoxides) that serve as the foundation for contiguous stereocenters[2][5].

Mechanism A 1,3,3a,4,7,7a-Hexahydroisobenzofuran (Diene Core) B Singlet O2 [4+2] Cycloaddition A->B hν, Sensitizer C Endoperoxide / Hydroperoxide Intermediate B->C D Ti(OiPr)4 / Me2S Mild Reduction C->D Cleavage of O-O E Isomeric Allylic Alcohols (Stereocenters Set) D->E

Fig 1: Mechanistic workflow for the regio- and stereospecific functionalization of the bicyclic core.

Self-Validating Experimental Protocol: Synthesis of Carbasugar Precursors

To ensure scientific integrity and reproducibility, the following protocol details the transformation of the hexahydroisobenzofuran core into epoxy alcohol isomers—the immediate precursors to therapeutic carbasugars[2]. Every step is paired with its mechanistic causality and a self-validating analytical checkpoint.

Step 1: Photooxygenation of the Bicyclic Core
  • Action: Dissolve (3aR,7aS)-1,3,3a,4,7,7a-hexahydroisobenzofuran in dichloromethane (DCM) containing a catalytic amount of tetraphenylporphyrin (TPP). Irradiate the vessel with a 500 W visible light source under a continuous stream of

    
     at 0 °C[2].
    
  • Causality: TPP acts as a photosensitizer, exciting ground-state triplet oxygen to highly reactive singlet oxygen (

    
    ). The low temperature (0 °C) is critical; it suppresses radical-mediated polymerization and ensures strict kinetic control over the facial approach of the oxygen, yielding isomeric hydroperoxides stereospecifically.
    
  • In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The successful formation of the hydroperoxide is validated by the disappearance of the UV-active starting material and the emergence of a new spot that stains dark blue/black when treated with a potassium iodide (KI)/starch indicator (confirming the presence of a peroxide bond).

Step 2: Chemoselective Peroxide Reduction
  • Action: Without prior purification, treat the crude hydroperoxide mixture with titanium tetraisopropoxide (

    
    ) and dimethyl sulfide (
    
    
    
    ) at ambient temperature[2].
  • Causality: The hydroperoxide O–O bond is labile and prone to uncontrolled homolytic cleavage.

    
     functions as a mild Lewis acid, coordinating to the peroxide oxygens and polarizing the bond. This activation allows 
    
    
    
    to act as a chemoselective reducing agent, cleanly yielding the corresponding alcohol isomers without over-reducing the remaining alkene or cleaving the sensitive tetrahydrofuran ring[2].
  • In-Process Validation: Extract a crude aliquot for

    
     NMR spectroscopy. The transformation is validated by the disappearance of the broad, downfield hydroperoxide proton signal (~8.0–9.0 ppm) and the appearance of a sharper alcohol proton signal (~2.0–3.0 ppm), which can be confirmed by its disappearance upon a 
    
    
    
    shake.
Step 3: Diastereoselective Epoxidation
  • Action: Acetylate the resulting alcohol using acetic anhydride (

    
    ) in pyridine. React the formed monoacetate with meta-chloroperoxybenzoic acid (m-CPBA) in DCM, followed by gentle hydrolysis with ammonia (
    
    
    
    ) in methanol (
    
    
    )[2].
  • Causality: Acetylation protects the hydroxyl group from oxidative degradation. Subsequent treatment with m-CPBA initiates an electrophilic epoxidation of the remaining double bond. The steric bulk of the fused tetrahydrofuran ring and the newly installed acetate group direct the peroxy acid to the less hindered face of the alkene, guaranteeing high diastereoselectivity. Final ammonolysis removes the acetate protecting group[2][5].

  • In-Process Validation: High-Resolution Mass Spectrometry (HRMS) must confirm an exact mass shift corresponding to oxygen insertion (+16 Da). Furthermore, 2D NOESY NMR is required to validate the relative stereochemistry; the epoxide protons must lack NOE cross-peaks with the sterically bulky bridgehead protons, confirming anti-face addition.

Biological Applications & Target Profiling

The derivatives of 1,3,3a,4,7,7a-hexahydroisobenzofuran are not merely synthetic curiosities; they are direct pipeline candidates for metabolic and oncological therapeutics. By opening the epoxide rings of the synthesized intermediates with nucleophiles (e.g., sulfamic acid or ammonia), researchers generate highly functionalized cyclohexane pentols[2][5].

These polyhydroxylated cyclohexanes (carbasugars) mimic the structural topography of natural sugars but lack the labile glycosidic oxygen atom. This renders them highly stable against enzymatic cleavage, allowing them to act as potent, competitive inhibitors of


- and 

-glucosidases—a primary mechanism of action for anti-diabetic drugs[2]. Additionally, the rigid bicyclic nature of the core mimics the spatial arrangement of various sesquiterpenes, making it an excellent scaffold for discovering novel anti-cancer lead structures[3].

BioApp Core Hexahydroisobenzofuran Core Pseudo Carbasugar Analogues Core->Pseudo Epoxidation & Hydrolysis Terp Sesquiterpene Frameworks Core->Terp Scaffold Diversification Enzyme α/β-Glucosidase Inhibition Pseudo->Enzyme Competitive Binding Metabolic Metabolic Disease Therapeutics Enzyme->Metabolic Clinical Translation

Fig 2: Logical relationship mapping of hexahydroisobenzofuran derivatives to therapeutic targets.

References

  • Title: 1,3,3a,4,7,7a-Hexahydroisobenzofuran | C8H12O - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Regio- and stereospecific synthesis of rac-carbasugar-based cyclohexane pentols; Investigations of their α- and β-glucosidase inhibitions Source: PubMed (NIH) / Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Mechanistic Characterisation of Two Sesquiterpene Cyclases from the Plant Pathogenic Fungus Fusarium fujikuroi Source: Refubium - Freie Universität Berlin URL: [Link]

Sources

Molecular Weight and Physicochemical Characteristics of Hexahydroisobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular weight, physicochemical properties, and synthesis of hexahydroisobenzofuran (specifically the 1,3,3a,4,7,7a-hexahydro isomer), a bicyclic ether scaffold used in organic synthesis and fragrance chemistry.

Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Chemical Identity

Hexahydroisobenzofuran typically refers to 1,3,3a,4,7,7a-hexahydroisobenzofuran (systematically known as 8-oxabicyclo[4.3.0]non-3-ene ).[1] It is a bicyclic ether formed by the fusion of a tetrahydrofuran ring with a cyclohexene ring.

This molecule is distinct from its oxidized derivatives, such as hexahydrophthalic anhydride (hexahydroisobenzofuran-1,3-dione), which are often conflated in commercial catalogs. This guide focuses on the ether form (C₈H₁₂O), a key intermediate in the synthesis of complex terpenes and fragrance ingredients due to its defined stereochemistry.

Chemical Identity Table
ParameterData
Common Name Hexahydroisobenzofuran
Systematic Name 1,3,3a,4,7,7a-Hexahydroisobenzofuran; 8-Oxabicyclo[4.3.0]non-3-ene
CAS Number 3470-42-6 (General); 3471-41-8 (cis-isomer)
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
SMILES C1C=CC2COC2C1 (General)
Stereochemistry Predominantly cis-fused (endo-Diels-Alder product)

Disambiguation: The "Hexahydro" Nomenclature

In industrial contexts, the term "hexahydroisobenzofuran" is frequently used as a shorthand for oxidized derivatives. It is critical to distinguish between these three distinct chemical entities to avoid experimental error.

CompoundStructure / FunctionCAS No.[1][2][3][4][5]MW
Hexahydroisobenzofuran Bicyclic Ether (Target) . Reduced scaffold.3470-42-6124.18
Hexahydroisobenzofuran-1,3-dione Anhydride . Also known as Hexahydrophthalic Anhydride (HHPA). Epoxy curing agent.85-42-7154.16
Hexahydroisobenzofuran-1(3H)-one Lactone . Also known as Hexahydrophthalide.2611-01-0140.18

Physicochemical Profile

The physicochemical characteristics of 1,3,3a,4,7,7a-hexahydroisobenzofuran are defined by its bicyclic lipophilic core and the ether oxygen, which acts as a hydrogen bond acceptor.

PropertyValueNotes
Molecular Weight 124.18 g/mol Monoisotopic mass: 124.0888 Da
LogP (Octanol/Water) ~1.5Moderately lipophilic; crosses biological membranes easily.[1]
Hydrogen Bond Donors 0Lacks -OH or -NH groups.
Hydrogen Bond Acceptors 1Ether oxygen.
Topological Polar Surface Area 9.2 ŲLow TPSA indicates high permeability.
Physical State LiquidAt standard temperature and pressure.
Solubility Organic SolventsSoluble in DCM, THF, Ethanol. Insoluble in water.[3]

Synthesis and Structural Analysis

The synthesis of hexahydroisobenzofuran is a classic example of stereocontrolled construction using the Diels-Alder reaction . The pathway ensures a cis-ring fusion, which is thermodynamically favored in the bicyclic[4.3.0] system generated via endo-addition.

Stereochemical Configuration
  • Cis-Fusion : The bridgehead hydrogens at positions 3a and 7a are on the same face of the ring system. This conformation allows the 5-membered ether ring to adopt an envelope geometry fused to the half-chair of the cyclohexene.

  • Trans-Fusion : Highly strained in the [4.3.0] system containing a double bond; the cis isomer is the exclusive product of the standard synthetic route described below.

Synthesis Pathway (Graphviz Diagram)

The following diagram illustrates the conversion of 1,3-butadiene and maleic anhydride into the final ether scaffold via reduction and cyclization.

G Figure 1: Stereoselective synthesis of cis-hexahydroisobenzofuran via Diels-Alder and cyclodehydration. Butadiene 1,3-Butadiene (Diene) THPA cis-1,2,3,6-Tetrahydrophthalic Anhydride (Intermediate) Butadiene->THPA Diels-Alder (100°C, PhMe) Maleic Maleic Anhydride (Dienophile) Maleic->THPA Diels-Alder (100°C, PhMe) Diol cis-4-Cyclohexene- 1,2-dimethanol THPA->Diol Reduction (LiAlH4, THF) Product 1,3,3a,4,7,7a- Hexahydroisobenzofuran (Target Ether) Diol->Product Cyclization (H+, -H2O)

Figure 1: Stereoselective synthesis of cis-hexahydroisobenzofuran via Diels-Alder and cyclodehydration.

Experimental Protocol: Synthesis of cis-Hexahydroisobenzofuran

Objective : To synthesize 1,3,3a,4,7,7a-hexahydroisobenzofuran (C₈H₁₂O) starting from cis-4-cyclohexene-1,2-dimethanol.

Reagents
  • Precursor : cis-4-Cyclohexene-1,2-dimethanol (derived from reduction of tetrahydrophthalic anhydride).

  • Catalyst : p-Toluenesulfonic acid (pTSA) or Sulfuric acid (H₂SO₄).

  • Solvent : Toluene (for azeotropic removal of water).

Methodology
  • Setup : Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with cis-4-cyclohexene-1,2-dimethanol (1.0 equiv) and pTSA (0.05 equiv) in Toluene (0.5 M).

  • Cyclization : Heat the mixture to reflux (110°C). As the reaction proceeds, water is generated via the intramolecular etherification and collected in the Dean-Stark trap.

  • Monitoring : Monitor by TLC or GC-MS. The disappearance of the diol and appearance of a less polar spot indicates conversion.

  • Workup : Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to neutralize acid) and brine.

  • Purification : Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via vacuum distillation or flash chromatography (SiO₂, Hexanes/EtOAc gradient).

  • Validation : Confirm structure via ¹H NMR. Look for the disappearance of hydroxyl protons and the retention of the alkene protons (~5.6 ppm) and the ether methylene protons (~3.5-4.0 ppm).

Applications in Drug Development & Fragrance[10]

  • Fragrance Chemistry : The hexahydroisobenzofuran scaffold provides a "woody" or "green" olfactory note. It is often functionalized (e.g., methylation) to tune volatility and scent profile.

  • Pharmaceutical Intermediate : The double bond in the 6-membered ring serves as a handle for further functionalization (e.g., epoxidation, dihydroxylation) to create complex polysubstituted cyclohexane derivatives found in bioactive natural products.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12485270, (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran. Retrieved from [Link]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 242998, 1,3,3a,4,7,7a-Hexahydroisobenzofuran. Retrieved from [Link]

  • ChemSrc . 1,3,3a,4,7,7a-Hexahydroisobenzofuran (CAS 3471-41-8) Physicochemical Data. Retrieved from [Link]

Sources

Reactivity Profile of the Furan Ring in Hexahydroisobenzofuran Systems: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hexahydroisobenzofuran (HIBF) scaffold—a bicyclic framework comprising a fully saturated cyclohexane ring fused to a five-membered furan or hydrofuran derivative—is a privileged structural motif in both medicinal chemistry and advanced materials science[1][2]. The chemical behavior of this system is heavily dictated by the saturation state and substitution pattern of its oxygen-containing ring.

As an Application Scientist navigating complex synthetic routes, understanding the causality behind the furan ring's reactivity is paramount. This whitepaper deconstructs the mechanistic pathways of the HIBF core, ranging from the transient diene reactivity of fully conjugated isobenzofurans to the nucleophilic ring-opening of hexahydroisobenzofuran-1,3-diones.

Transient Diene Reactivity: Oxidative Generation and Diels-Alder Cycloadditions

While the fully saturated HIBF core is highly stable, introducing unsaturation into the furan ring completely alters its chemical profile. Fully conjugated isobenzofurans (IBFs) are highly reactive,


-excessive heterocycles that readily undergo [4+2] Diels-Alder cycloadditions[3]. However, due to their propensity to dimerize or polymerize (with a half-life of ~2 hours in CDCl

), they must be generated in situ[3].
Mechanistic Causality

The generation of IBFs from saturated phthalan precursors is achieved via oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[3]. Mechanistic studies utilizing radical inhibitors like butylated hydroxytoluene (BHT) show no discernible suppression of the reaction, confirming that the oxidation proceeds via a direct hydride transfer rather than a single electron transfer (SET) or hydrogen atom transfer (HAT)[4]. Once formed, the transient IBF acts as an electron-rich diene, immediately reacting with electron-deficient dienophiles (e.g., N-phenylmaleimide or benzoquinone) to yield oxygen-bridged polycyclic adducts[3][4].

DA_Pathway A Phthalan Precursor B DDQ Oxidation (Hydride Transfer) A->B C Transient Isobenzofuran (Highly Reactive Diene) B->C D Dienophile Addition (e.g., N-phenylmaleimide) C->D [4+2] Cycloaddition E Oxygen-Bridged Polycyclic Adduct D->E

Tandem oxidation and Diels-Alder cycloaddition pathway of phthalan precursors.

Validated Protocol: Tandem Oxidation/Diels-Alder Reaction

Objective: Synthesize (3aR,9aS)-5,8-Dimethoxy-2-phenyl-1,3,3a,4,9,9a-hexahydro-4,9-epoxybenzo[f]isoindole-1,3-dione.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the phthalan precursor (1.00 mmol) and N-phenylmaleimide (5.00 mmol, 5.0 equiv) in 5.0 mL of anhydrous benzene[3].

    • Causality: Benzene is chosen because it is inert to DDQ and provides the optimal thermal energy at 70 °C to overcome the cycloaddition activation barrier without accelerating IBF decomposition. Excess dienophile drives the equilibrium toward the cycloadduct, preventing IBF dimerization[4].

  • Catalytic Activation: Add Mn(OAc)

    
     (6.0 equiv) to the solution.
    
    • Causality: Mn(OAc)

      
       acts as a co-oxidant. It re-oxidizes the DDQH byproduct back to active DDQ, allowing the reaction to proceed with catalytic amounts of the expensive and toxic DDQ, establishing a self-sustaining catalytic cycle[3][4].
      
  • Oxidant Addition: Add DDQ (0.20 mmol, 20 mol%) portionwise over 15 minutes.

    • Causality: Portionwise addition prevents the overoxidation of the highly reactive phthalan substrate before the Diels-Alder trapping can occur[3][4].

  • Reaction & Workup: Heat the mixture to 70 °C for 1 hour. Monitor via TLC until the phthalan is consumed. Cool to room temperature, filter through a short pad of Celite to remove manganese salts, and concentrate in vacuo. Purify via silica gel chromatography to isolate the oxygen-bridged polycycle.

Radical-Catalyzed Cascade Cyclization to Hexahydroisobenzofuran-1(3H)-ones

The hexahydroisobenzofuran-1(3H)-one skeleton (where the furan ring exists as a saturated lactone) is a critical moiety in bioactive natural products like fraxinellone and drugs such as the PAR-1 antagonist vorapaxar[5]. Constructing this lactone ring via traditional intramolecular Diels-Alder reactions often suffers from poor exo/endo selectivity[5].

Pyridine-Boryl Radical Catalysis

A breakthrough approach utilizes pyridine-boryl radical catalysis to drive an intramolecular formal [4+2] cycloaddition of alkene-tethered cyclobutyl ketones[1]. Acceptor-acceptor cyclobutanes are notoriously resistant to ring-opening due to high carbon-carbon bond dissociation energies[1]. The pyridine-boryl radical specifically targets the ketone moiety, generating a transient ketyl radical that drastically lowers the activation energy for C-C bond cleavage[1][5].

Radical_Cascade A Alkene-Tethered Cyclobutyl Ketone B Pyridine-Boryl Radical Generation A->B C Ketyl Radical Formation & C-C Bond Cleavage B->C D Intramolecular [4+2] Formal Cycloaddition C->D E Hexahydroisobenzofuran- 1(3H)-one Core D->E

Pyridine-boryl radical-catalyzed formal [4+2] cycloaddition mechanism.

Validated Protocol: Radical Cascade Cyclization
  • Initiation: In a glovebox, combine the alkene-tethered cyclobutyl ketone (0.2 mmol), a pyridine-borane complex (10 mol%), and a radical initiator (e.g., AIBN, 5 mol%) in anhydrous PhCF

    
     (2.0 mL).
    
  • Thermal Activation: Seal the reaction vessel and heat to 80 °C for 12 hours.

    • Causality: Thermal decomposition of AIBN generates primary radicals that abstract hydrogen from the pyridine-borane complex, yielding the active pyridine-boryl radical species[1].

  • Cyclization: The boryl radical attacks the ketone, inducing ring-opening of the cyclobutane. The resulting radical intermediate undergoes an intramolecular 6-endo-trig or 5-exo-trig cyclization with the tethered alkene, followed by radical recombination to form the hexahydroisobenzofuran-1(3H)-one[5].

  • Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography. The rigid transition state ensures moderate to good diastereoselectivity[1].

Photochemical and Nucleophilic Reactivity Profiles

Photochemical Chemoselectivity

The saturation level of the cyclohexane ring strictly dictates the photochemical behavior of the fused furan-2-one system. When irradiated, tetrahydro-isobenzofuran-1-ones primarily undergo di-


-methane rearrangements to form cyclopropano derivatives[6][7]. Conversely, fully saturated hexahydroisobenzofuran-1-ones (e.g., 7-phenyl-1,3,4,5,6,7-hexahydroisobenzofuran-1-one) resist this rearrangement and instead undergo photoreduction[6][7]. This chemoselectivity is driven by the conformational rigidity of the hexahydro system, where the axial orientation of substituents (like a phenyl group) dictates the migration aptitude during excited-state transitions[6].
Nucleophilic Ring-Opening of Hexahydroisobenzofuran-1,3-diones

Hexahydrophthalic anhydride (HHPA), formally known as hexahydroisobenzofuran-1,3-dione, features a highly reactive furan-1,3-dione ring[2]. The dual carbonyl groups make the ring highly susceptible to nucleophilic attack by alcohols or amines[2].

  • Industrial Application: This ring-opening reactivity is the cornerstone of its use as a premium curing agent for epoxy resins. Upon nucleophilic attack by the epoxy's hydroxyl groups, the anhydride ring opens to form a carboxylic acid, which subsequently reacts with another epoxide ring, creating a highly cross-linked, thermally stable polymer matrix[2]. The fully saturated cyclohexane backbone provides superior UV resistance compared to aromatic phthalic anhydrides.

Quantitative Data Summary

The following table synthesizes the reaction parameters and yields for the key transformations of the HIBF furan ring across different saturation states:

Substrate ClassFuran Ring StatePrimary ReactivityKey Reagents / ConditionsTypical Yields
Phthalans Saturated (Pre-IBF)Oxidation to DieneDDQ (20 mol%), Mn(OAc)

, Benzene, 70 °C
65% - 85% (as cycloadducts)[4]
Isobenzofurans Fully Conjugated[4+2] CycloadditionN-phenylmaleimide or BenzoquinoneQuantitative (Trapped in situ)[3]
Cyclobutyl Ketones Open PrecursorRadical CascadePyridine-borane, AIBN, PhCF

, 80 °C
55% - 75% (Moderate dr)[1][5]
Hexahydro-IBF-1-ones Saturated LactonePhotoreductionUV Irradiation, Protic Solvent40% - 60%[6]
Hexahydro-IBF-1,3-diones AnhydrideNucleophilic Ring-OpeningEpoxides / Alcohols / Amines, Heat>95% (Polymer Curing)[2]

References

  • Synthesis of hexahydroisobenzofuran-1(3H)-ones via pyridine-boryl radical-catalyzed intramolecular cascade cyclization of alkene-tethered cyclobutyl ketones.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and anti-HIV activity of conformationally restricted bicyclic hexahydroisobenzofuran nucleoside analogs.PMC / NIH.
  • Furan-2(3H)- and -2(5H)-ones. Part 7.1 Photochemical behaviour of tetrahydro- and hexahydro-isobenzofuran-1-one systems.J. Chem. Soc., Perkin Trans. 1 (RSC Publishing).
  • Hexahydrophthalic anhydride | CymitQuimica.CymitQuimica.
  • Oxidative Generation of Isobenzofurans for Intermolecular Cycloadditions.

Sources

The Hexahydroisobenzofuran Scaffold: Synthetic Evolution from IMDAF to Radical Cascades

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hexahydroisobenzofuran scaffold (7-oxabicyclo[4.3.0]nonane) represents a privileged core structure in organic chemistry, serving as the skeletal backbone for a diverse array of bioactive natural products, including spongian diterpenes, avermectins, and various sesquiterpene lactones.[1][2] Its pharmacological relevance spans from neuroprotective agents to topoisomerase II inhibitors. However, the synthesis of this bicyclic ether has historically presented a significant stereochemical challenge: controlling the cis- or trans-fusion of the ring junction while installing multiple contiguous stereocenters.

This technical guide traces the synthetic evolution of the hexahydroisobenzofuran core, moving from the thermodynamic constraints of early hydrogenation methods to the stereocontrolled precision of the Intramolecular Diels-Alder of Furan (IMDAF) reaction, and finally to cutting-edge pyridine-boryl radical cascade cyclizations.

Part 1: Structural Significance & The Stereochemical Challenge[3]

The core structure consists of a saturated furan ring fused to a cyclohexane ring. The bioactivity of molecules containing this scaffold often hinges on the specific stereochemistry of the ring fusion.

  • Cis-Fused: Thermodynamically less stable in certain conformations but prevalent in natural products like the Gracilin family.

  • Trans-Fused: Often more rigid; found in specific terpene metabolites.

Key Bioactive Targets
Compound ClassBiological TargetStructural Feature
Spongian Diterpenes Anti-inflammatory / CytotoxicCis-fused lactone/ether moiety
Avermectins Glutamate-gated chloride channelsSpiro-fused hexahydrobenzofuran units
Fraxinellone NeuroprotectionHexahydroisobenzofuran-1(3H)-one core

Part 2: The Classical Era – The IMDAF Approach

Era: 1980s – 2000s Key Mechanism: Intramolecular Diels-Alder of Furan (IMDAF)[3]

For decades, the "Keay Strategy" (pioneered by B. A. Keay and others) was the gold standard for accessing this scaffold. The strategy relies on the temporary formation of a tricyclic oxa-bridge to lock the relative stereochemistry of the ring junction.

The Logic of IMDAF

Direct hydrogenation of isobenzofurans is chemically difficult due to the instability of the aromatic isobenzofuran precursor. The IMDAF approach circumvents this by using a furan tethered to a dienophile (alkene).

  • Cycloaddition: The tethered alkene attacks the furan diene, forming a thermodynamically stable tricyclic adduct (7-oxabicyclo[2.2.1]heptane derivative).

  • Stereocontrol: The exo or endo transition state dictates the relative stereochemistry of the bridgehead protons.

  • Elaboration: The oxygen bridge is cleaved (often via reduction or acid catalysis) to reveal the cis-fused hexahydroisobenzofuran.

Visualization: The IMDAF Pathway

IMDAF_Pathway cluster_0 Precursor cluster_1 Cycloaddition (IMDAF) cluster_2 Product Release Furan_Tether Furan-Tether-Alkene (Diene + Dienophile) TS Exo/Endo Transition State Furan_Tether->TS Heat/Lewis Acid Tricycle Tricyclic Adduct (7-oxabicyclo[2.2.1]heptane) TS->Tricycle Stereoselective Cleavage Bridge Cleavage (Hydrogenation/Acid) Tricycle->Cleavage H2/Pd or H+ Product Cis-Hexahydroisobenzofuran Cleavage->Product Ring Opening

Caption: The IMDAF strategy utilizes a tricyclic intermediate to lock stereochemistry before cleaving the oxygen bridge to yield the bicyclic core.

Part 3: The Modern Era – Radical Cascade Cyclization

Era: 2015 – Present Key Breakthrough: Pyridine-Boryl Radical Catalysis (Yang et al., 2025)[1][2][4]

While IMDAF is powerful, it requires the pre-synthesis of specific furan precursors and often high temperatures. Modern methods utilize radical cascades to construct the ring system from simpler acyclic or monocyclic precursors under mild conditions.

The Innovation: Ring-Opening/Ring-Closing Cascade

A recent breakthrough involves the use of pyridine-stabilized boryl radicals to trigger the ring opening of cyclobutanes, followed by a 6-exo-trig cyclization. This method accesses the hexahydroisobenzofuran-1(3H)-one (lactone) scaffold directly.

Mechanistic Causality:

  • Activation: A pyridine-boryl radical activates a ketone carbonyl.

  • Fragmentation: The resulting ketyl radical triggers the cleavage of a strained cyclobutane ring (C-C bond cleavage).

  • Cyclization: The newly formed alkyl radical attacks a tethered alkene (Michael acceptor) to close the six-membered ring, fusing it to the existing five-membered lactone precursor.

Visualization: Radical Cascade Mechanism

Radical_Cascade cluster_radical Pyridine-Boryl Catalysis cluster_cyclization Cascade Closure Start Alkene-Tethered Cyclobutyl Ketone Boryl_Rad Py-Boryl Radical Generation Start->Boryl_Rad Pyridine/B2pin2 Ketyl_Rad Ketyl Radical Intermediate Boryl_Rad->Ketyl_Rad Carbonyl Activation Ring_Open Cyclobutane Fragmentation Ketyl_Rad->Ring_Open Strain Release Six_Exo 6-exo-trig Cyclization Ring_Open->Six_Exo Radical Attack Product Hexahydroisobenzofuran-1(3H)-one Six_Exo->Product H-Abstraction/Elimination

Caption: Modern radical cascade utilizing cyclobutane strain release to drive the formation of the hexahydroisobenzofuran core.

Part 4: Technical Protocol (Modern Radical Approach)

Objective: Synthesis of functionalized hexahydroisobenzofuran-1(3H)-one via pyridine-boryl radical catalysis. Source: Adapted from Yang et al., Org.[1][2][4][5] Biomol. Chem., 2025.[1][2][4][5][6]

Materials
  • Substrate: Alkene-tethered cyclobutyl ketone (1.0 equiv)

  • Catalyst: 4-Phenylpyridine (20 mol%)

  • Reagent: Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M)

  • Atmosphere: Argon (balloon)

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the cyclobutyl ketone substrate (0.2 mmol), B₂pin₂ (0.24 mmol), 4-phenylpyridine (0.04 mmol), and K₂CO₃ (0.4 mmol).

  • Solvation: Evacuate and backfill with Argon three times. Add anhydrous 1,4-Dioxane (2.0 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath. Stir vigorously for 12 hours .

    • Note: The color may change to a dark hue, indicating the formation of active radical species.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of silica gel to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the hexahydroisobenzofuran-1(3H)-one product.

Self-Validation Check:

  • TLC: Monitor the disappearance of the ketone starting material.

  • NMR: Look for the disappearance of cyclobutyl protons (multiplets ~1.8-2.5 ppm) and the appearance of new cyclohexyl methine signals.

Part 5: Comparative Analysis of Methodologies

FeatureClassical IMDAF (Keay Strategy)Modern Radical Cascade (Yang Strategy)
Precursor Complexity High (Requires furan-tethered alkene)Moderate (Cyclobutyl ketones)
Atom Economy 100% (Cycloaddition)High (Catalytic cycle)
Stereocontrol Excellent (Controlled by exo/endo TS)Moderate to Good (Substrate dependent)
Conditions Thermal or High PressureMild Catalytic (Transition-Metal Free)
Primary Product Tricyclic Ether (Requires cleavage)Bicyclic Lactone (Direct core)

References

  • Keay, B. A. (1998). Synthesis of multi-substituted furan rings: the role of silicon. Chemical Society Reviews. Link

  • Yang, X.-Y., Huang, H., Wu, Q., Tan, Y.-X., & Tian, P. (2025).[1][2][4][5] Synthesis of hexahydroisobenzofuran-1(3H)-ones via pyridine-boryl radical-catalyzed intramolecular cascade cyclization of alkene-tethered cyclobutyl ketones. Organic & Biomolecular Chemistry. Link

  • Lipshutz, B. H. (1986). Five-Membered Heteroaromatic Rings as Intermediates in Organic Synthesis. Chemical Reviews. Link

  • Zhang, L., & Jiao, L. (2017).[7] Pyridine-Catalyzed Radical Borylation of Aryl Halides. Journal of the American Chemical Society.[2] Link

Sources

Methodological & Application

Application Note: Synthesis of 1,3,3a,4,7,7a-Hexahydroisobenzofuran via Diels-Alder Cycloaddition and Cyclodehydration

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: 1,3,3a,4,7,7a-Hexahydroisobenzofuran (C₈H₁₂O)[1][2]

Executive Summary & Strategic Rationale

1,3,3a,4,7,7a-Hexahydroisobenzofuran (also known as cis-8-oxabicyclo[4.3.0]non-3-ene) is a structurally privileged bicyclic ether. Its rigid cis-fused framework serves as a critical scaffold in the synthesis of complex biologically active terpenes, glycosidase inhibitors, and carbasugar analogs[3][4].

The most robust, scalable, and stereocontrolled method to construct this architecture relies on a classical three-phase sequence:

  • [4+2] Cycloaddition: A Diels-Alder reaction to establish the cyclohexene core and the cis-stereochemistry.

  • Hydride Reduction: Conversion of the resulting cyclic anhydride to a cis-diol.

  • Cyclodehydration: Acid-catalyzed intramolecular etherification to close the furan ring.

This guide details the causality behind reagent selection, self-validating experimental checkpoints, and step-by-step protocols to ensure high-yield synthesis.

Synthetic Pathway Visualization

SyntheticPathway A 3-Sulfolene (Butadiene Source) C cis-1,2,3,6-Tetrahydrophthalic Anhydride A->C Diels-Alder (Xylene, 130°C) B Maleic Anhydride (Dienophile) B->C Diels-Alder (Xylene, 130°C) D cis-4-Cyclohexene- 1,2-dimethanol C->D LiAlH4 (THF, 0°C to RT) E 1,3,3a,4,7,7a-Hexahydro- isobenzofuran D->E p-TsOH (-H2O, Toluene)

Figure 1: Three-step synthetic pathway to 1,3,3a,4,7,7a-hexahydroisobenzofuran.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements, expected yields, and key analytical markers for a standard 100 mmol scale synthesis.

StageCompoundMW ( g/mol )Eq.AmountExpected YieldKey Analytical Marker (IR/NMR)
1 Maleic Anhydride98.061.09.8 gN/AIR: C=O stretch at 1850, 1780 cm⁻¹
1 3-Sulfolene118.151.113.0 gN/AN/A
1 cis-Tetrahydrophthalic Anhydride152.151.0~13.5 g85–90%IR: C=O stretch at 1850, 1780 cm⁻¹
2 Lithium Aluminum Hydride (LiAlH₄)37.952.07.6 gN/AN/A
2 cis-4-Cyclohexene-1,2-dimethanol142.201.0~11.0 g80–85%IR: Broad O-H stretch at 3300 cm⁻¹
3 p-Toluenesulfonic Acid (p-TsOH·H₂O)190.220.050.95 gN/AN/A
3 1,3,3a,4,7,7a-Hexahydroisobenzofuran 124.181.0~7.5 g75–80%¹H NMR: δ 3.5–3.9 (m, 4H, CH₂-O)

Experimental Workflow & Validation Checkpoints

ExperimentalWorkflow N1 Step 1: Cycloaddition Reflux 3-Sulfolene + Maleic Anhydride N2 Validation 1: IR Spectroscopy Confirm Anhydride C=O (1850, 1780 cm⁻¹) N1->N2 N3 Step 2: Hydride Reduction Add Anhydride to LiAlH4 in THF N2->N3 N4 Validation 2: Fieser Workup & IR Confirm Diol O-H (3300 cm⁻¹) & No C=O N3->N4 N5 Step 3: Cyclodehydration Reflux Diol + p-TsOH (Dean-Stark) N4->N5 N6 Validation 3: Distillation & NMR Confirm Ether C-O-C (1050 cm⁻¹) N5->N6 N7 Pure 1,3,3a,4,7,7a-Hexahydroisobenzofuran N6->N7

Figure 2: Experimental workflow integrating self-validation checkpoints.

Self-Validating Experimental Protocols

Step 1: Diels-Alder Cycloaddition

Objective: Synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride.

  • Procedure: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (9.8 g, 100 mmol) and 3-sulfolene (13.0 g, 110 mmol) in 50 mL of anhydrous xylene. Heat the mixture to 130 °C for 4 hours. Allow the solution to cool to room temperature, then transfer to an ice bath (0 °C) to induce crystallization. Filter the resulting white crystals and wash with cold hexanes (2 × 20 mL).

  • Causality & Expertise: Why use 3-sulfolene instead of 1,3-butadiene gas? Handling gaseous dienes requires pressurized equipment and poses significant safety risks. At temperatures >110 °C, 3-sulfolene undergoes a retro-cheletropic reaction, extruding SO₂ gas and generating 1,3-butadiene in situ. Xylene is chosen as the solvent because its boiling point (138 °C) ensures rapid and complete decomposition of the sulfolene.

  • Stereochemical Control: The concerted nature of the Diels-Alder reaction strictly follows the endo rule, guaranteeing that the two carbonyl groups are cis to each other. A trans relationship would geometrically preclude the etherification in Step 3.

  • Validation: IR spectroscopy of the dried crystals must show characteristic anhydride asymmetric and symmetric C=O stretches at ~1850 and 1780 cm⁻¹.

Step 2: Hydride Reduction

Objective: Synthesis of cis-4-cyclohexene-1,2-dimethanol.

  • Procedure: In an oven-dried 500 mL Schlenk flask under argon, suspend LiAlH₄ (7.6 g, 200 mmol, 2.0 eq) in 150 mL of anhydrous THF and cool to 0 °C[4]. Dissolve the anhydride from Step 1 (15.2 g, 100 mmol) in 50 mL of THF and add it dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C. Remove the ice bath and stir at 23 °C for 2 hours[4].

  • Fieser Workup (Critical Step): Cool the mixture back to 0 °C. Carefully quench by adding sequentially: 7.6 mL of H₂O (dropwise), 7.6 mL of 15% aqueous NaOH, and finally 22.8 mL of H₂O. Stir vigorously until the grey suspension turns into a white, granular solid. Filter through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate in vacuo to yield the diol as a viscous oil or low-melting solid.

  • Causality & Expertise: Anhydrides require strong hydride donors (LiAlH₄) for complete reduction; milder reagents like NaBH₄ will stall at the lactone stage. The Fieser workup is mandatory here. Standard aqueous quenching forms a gelatinous aluminum hydroxide emulsion that traps the highly polar diol. The Fieser method forces the aluminum byproducts to precipitate as granular sodium aluminate, ensuring high recovery of the product.

  • Validation: IR spectroscopy must show the complete disappearance of the C=O stretches and the appearance of a broad, strong O-H stretch at ~3300 cm⁻¹.

Step 3: Acid-Catalyzed Cyclodehydration

Objective: Synthesis of 1,3,3a,4,7,7a-hexahydroisobenzofuran.

  • Procedure: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the cis-diol (14.2 g, 100 mmol) in 100 mL of toluene. Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mol%). Heat the mixture to reflux (approx. 110 °C). Water will begin to azeotrope and collect in the Dean-Stark trap. Continue refluxing until the theoretical volume of water (~1.8 mL) is collected (typically 3–5 hours).

  • Workup & Purification: Cool the mixture to room temperature. Crucial: Wash the organic layer with saturated aqueous NaHCO₃ (50 mL) to neutralize the acid catalyst, followed by brine (50 mL). Dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product is somewhat volatile). Purify the crude product by vacuum distillation to yield the pure bicyclic ether as a clear liquid[1].

  • Causality & Expertise: The cyclodehydration is an equilibrium process. The Dean-Stark apparatus leverages Le Chatelier's principle by continuously removing water via azeotropic distillation, driving the reaction to completion. Neutralizing the p-TsOH with NaHCO₃ prior to concentration is an absolute requirement; heating the product in the presence of concentrated acid during distillation will cause ring-opening polymerization or decomposition.

  • Validation: ¹H NMR (CDCl₃) will confirm the structure via the disappearance of the hydroxyl protons and the presence of complex multiplets at δ 3.5–3.9 ppm, corresponding to the four protons adjacent to the ether oxygen (CH₂-O-CH₂). IR will show a strong C-O-C stretch at ~1050 cm⁻¹.

References

  • PubChem. "1,3,3a,4,7,7a-Hexahydroisobenzofuran | C8H12O" National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran | C8H12O" National Center for Biotechnology Information. Available at:[Link]

  • Karakılıç, E., et al. "Regio- and stereospecific synthesis of rac-carbasugar-based cyclohexane pentols; Investigations of their α- and β-glucosidase inhibitions." Bioorganic & Medicinal Chemistry (2018). Available at: [Link]

  • Siemon, T. "Mechanistic Characterisation of Two Sesquiterpene Cyclases from the Plant Pathogenic Fungus Fusarium fujikuroi." Freie Universität Berlin (2019). Available at:[Link]

Sources

Application Note: Catalytic Hydrogenation Protocols for Isobenzofuran and Phthalide Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The reduction of the isobenzofuran core is a critical transformation in organic synthesis and medicinal chemistry. The fully saturated 1,3-dihydroisobenzofuran (phthalan) motif is a privileged pharmacophore found in blockbuster antidepressants such as citalopram and escitalopram. However, "isobenzofuran reduction" presents a unique chemoselectivity challenge depending on the oxidation state of the starting material.

The parent dienes, such as 1,3-diphenylisobenzofuran, are highly reactive and prone to complete hydrogenolysis under standard transition-metal catalysis, often yielding acyclic alkanes rather than intact cyclic ethers 1[1]. Consequently, to access the phthalan core, chemists typically perform reductions on the thermodynamically stable oxidized derivatives: isobenzofuran-1(3H)-ones (phthalides).

Historically, the reduction of phthalides to 1,2-phenylenedimethanols or phthalans relied on stoichiometric, moisture-sensitive metal hydrides (e.g., LiAlH₄). These reagents generate copious metallic waste and exhibit poor functional group tolerance. Modern protocols have shifted toward self-validating, atom-economic catalytic systems. By utilizing homogeneous ruthenium catalysts 2[2] or base-promoted silane transfer hydrogenation 3[3], researchers can precisely control C–O bond cleavage without over-reducing the aromatic system.

Reaction Pathway Visualization

The following diagram illustrates the divergent catalytic pathways depending on the isobenzofuran derivative and the chosen catalytic system.

G IBF 1,3-Diphenylisobenzofuran Propane 1,3-Diphenylpropane (Hydrogenolysis Product) IBF->Propane H2, Pd/C (Complete Reduction) Phthalide Isobenzofuran-1(3H)-one (Phthalide) Phthalan 1,3-Dihydroisobenzofuran (Phthalan Core) Phthalide->Phthalan ATH / Ru-Catalyst (Controlled Reduction) Diol 1,2-Phenylenedimethanol Phthalide->Diol Silane or Ru-Triphos (Lactone Cleavage)

Reaction pathways for the catalytic reduction of isobenzofurans and phthalides.

Experimental Protocols

Protocol A: Complete Hydrogenolysis of 1,3-Diphenylisobenzofuran

Causality & Rationale: The diene system of 1,3-diphenylisobenzofuran is highly reactive. When subjected to heterogeneous palladium on carbon (Pd/C), the initial reduction yields an allylic/benzylic ether intermediate. Palladium readily inserts into these activated C–O bonds, leading to complete hydrogenolysis and ring-opening to yield 1,3-diphenylpropane 1[1]. Methodology:

  • Charge a flame-dried Schlenk flask with 1,3-diphenylisobenzofuran (1.0 equiv) and anhydrous ethyl acetate to create a 0.1 M solution.

  • Add 10% Pd/C (10 wt% relative to the substrate).

  • Seal the vessel and perform three cycles of vacuum/N₂ backfill, followed by three cycles of vacuum/H₂ backfill using a hydrogen balloon.

  • Stir the suspension vigorously at 25 °C under 1 atm of H₂. Monitor via TLC until the highly fluorescent starting material is completely consumed.

  • Filter the mixture through a tightly packed pad of Celite, eluting with excess ethyl acetate.

  • Concentrate the filtrate under reduced pressure to afford 1,3-diphenylpropane in near-quantitative yield.

Protocol B: Base-Promoted Silane Reduction of Phthalides

Causality & Rationale: To avoid the high pressures required for homogeneous H₂ hydrogenation of lactones 2[2], silanes can be utilized. The addition of a catalytic base (KOH) activates the silane (e.g., phenylsilane) into a hypervalent, highly nucleophilic silicate species. This intermediate efficiently attacks the robust carbonyl of the isobenzofuran-1(3H)-one, achieving complete reduction to the 1,2-phenylenedimethanol without the need for pyrophoric metal hydrides 3[3]. Methodology:

  • In a glovebox or under a strict N₂ atmosphere, charge a Schlenk tube with isobenzofuran-1(3H)-one (0.4 mmol) and finely powdered KOH (0.4 mmol, 1.0 equiv).

  • Inject dry THF (2.0 mL) followed by phenylsilane (PhSiH₃, 1.2 mmol, 3.0 equiv).

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the vessel to room temperature and carefully quench the residual silane by adding 1M NaOH (aq) dropwise.

  • Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography to yield the corresponding 1,2-phenylenedimethanol.

Protocol C: Asymmetric Transfer Hydrogenation (ATH) to Chiral Phthalans

Causality & Rationale: To synthesize enantioenriched phthalans, a dynamic kinetic resolution (DKR) of racemic phthalides is employed. Using a bifunctional Ru-TsDPEN catalyst, simultaneous proton and hydride transfer occurs. The catalyst selectively reduces one enantiomer of the lactone, while the unreacted enantiomer rapidly epimerizes under the mildly basic reaction conditions, driving the reaction to a single chiral product 4[4]. Methodology:

  • Dissolve the racemic substituted phthalide (1.0 equiv) in DMF.

  • Add the chiral catalyst RuCl (1–2 mol%).

  • Introduce an azeotropic mixture of HCOOH/Et₃N (5:2 ratio), which serves as the mild hydrogen donor.

  • Stir the reaction mixture at 40 °C for 12–24 hours until maximum conversion is achieved.

  • Partition the mixture between water and dichloromethane. Extract, dry, and purify to isolate the optically pure substituted isobenzofuran-1(3H)-one or phthalan derivative.

Quantitative Data Summary

The table below summarizes the divergent outcomes of isobenzofuran and phthalide reduction based on the selected catalytic system.

SubstrateCatalyst / ReagentReaction ConditionsPrimary ProductYield / Selectivity
1,3-Diphenylisobenzofuran 10% Pd/C, H₂1 atm H₂, EtOAc, 25 °C1,3-Diphenylpropane>95% (Complete Hydrogenolysis)
Dimethyl Phthalate Ru-Triphos, H₂High pressure H₂, 160 °CIsobenzofuran-1(3H)-one & DiolMixed (Sequential C–O Cleavage)
Isobenzofuran-1(3H)-one PhSiH₃, KOHTHF, Reflux, 4 h1,2-Phenylenedimethanol98% (Metal-Hydride Free)
Racemic Phthalides RuClHCOOH/Et₃N (5:2), 40 °CChiral Phthalans / LactonesHigh Yield, >95% ee (DKR)

References

  • Covalent Dimers of 1,3-Diphenylisobenzofuran for Singlet Fission: Synthesis and Electrochemistry. The Journal of Organic Chemistry.1

  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development. 2

  • Synthesis of 1,2-phenylenedimethanols by base-promoted reduction of isobenzofuran-1(3H)-ones with silane. Chinese Chemical Letters. 3

  • Dynamic Kinetic Resolution of Phthalides via Asymmetric Transfer Hydrogenation: A Strategy Constructs 1,3-Distereocentered 3-(2-Hydroxy-2-arylethyl)isobenzofuran-1(3H)-one. Organic Letters.4

Sources

Reagents for stereoselective synthesis of hexahydroisobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Reagent Selection for the Stereoselective Synthesis of Hexahydroisobenzofuran Scaffolds

Abstract

The hexahydroisobenzofuran core (a cyclohexane ring fused to a tetrahydrofuran ring) is a privileged pharmacophore found in bioactive terpenes (e.g., Spongiolactone, Gracilin) and synthetic intermediates for cannabinoids. Constructing this bicyclic system with precise stereocontrol at the ring junction (cis- vs. trans-fusion) presents a significant challenge. This guide details three distinct protocols: Lewis Acid-Catalyzed Intramolecular Diels-Alder of Furan (IMDAF) for complex cis-fused architectures, Iodoetherification for trans-fused systems, and Pd-Catalyzed Oxidative Cyclization for enantioselective desymmetrization.

Part 1: Strategic Reagent Selection

The choice of reagent dictates the stereochemical outcome. The table below summarizes the causality between reagent class and diastereoselectivity.

MethodPrimary ReagentsTarget StereochemistryMechanismKey Advantage
IMDAF MeAlCl₂ , Et₂AlClCis-fused (via exo/endo adducts)LUMO-lowering Lewis Acid catalysisGenerates 4 contiguous stereocenters in one step.
Iodoetherification I₂ , NaHCO₃, MeCNTrans-fused Stereospecific anti-additionRobust, inexpensive; yields versatile iodide handle.
Pd-Catalysis Pd(OAc)₂ , Chiral Ligands (e.g., PHOX), BenzoquinoneEnantioenriched Oxidative 1,4-functionalizationDesymmetrization of achiral dienynes; high ee.

Part 2: Detailed Protocols

Protocol A: Lewis Acid-Catalyzed IMDAF (Cis-Selective)

Best for: Constructing the tricyclic "masked" hexahydroisobenzofuran core with high diastereoselectivity.

The Science: Thermal IMDAF reactions are often reversible and yield mixtures. Methylaluminum dichloride (MeAlCl₂) is the superior reagent because it effectively lowers the LUMO of the dienophile (enone), accelerating the reaction at low temperatures (-78 °C). This kinetic control suppresses the retro-Diels-Alder pathway and enhances endo/exo selectivity based on tether substitution.

Reagents:

  • Substrate: Furan-tethered enone (e.g., 4-(2-furyl)-1-buten-3-one derivative).

  • Catalyst: 1.0 M MeAlCl₂ in Hexanes (Sigma-Aldrich).

  • Solvent: Anhydrous CH₂Cl₂ (DCM).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add the furan-tethered precursor (1.0 equiv, 1.0 mmol) and dissolve in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent polymerization.

  • Addition: Add MeAlCl₂ (1.1 equiv, 1.1 mL) dropwise over 5 minutes via syringe. The solution may turn yellow/orange.

  • Reaction: Stir at -78 °C for 2–4 hours. Monitor by TLC (the adduct is usually more polar than the precursor).

  • Quench: Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ (5 mL).

  • Workup: Warm to room temperature. Dilute with Et₂O, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography on silica gel (typically EtOAc/Hexanes).

Self-Validating Check:

  • Success: ¹H NMR should show the disappearance of furan protons (δ 6.0–7.5) and appearance of bridgehead protons (δ 4.5–5.0) characteristic of the oxatricyclo adduct.[1]

Protocol B: Iodoetherification (Trans-Selective)

Best for: Synthesizing trans-fused hexahydroisobenzofurans from cyclohexenyl alcohols.

The Science: This reaction proceeds via an iodonium ion intermediate. The pendant hydroxyl group attacks the iodonium ion in an intramolecular fashion. Due to steric constraints and the requirement for backside attack (anti-addition), this method exclusively forms the trans-fused bicycle.

Reagents:

  • Substrate: 2-(Hydroxymethyl)cyclohex-3-ene derivative.

  • Electrophile: Iodine (I₂).

  • Base: NaHCO₃ (buffers HI byproduct).

  • Solvent: MeCN or Et₂O/H₂O.

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate (1.0 mmol) in MeCN (10 mL) at 0 °C.

  • Base Addition: Add solid NaHCO₃ (3.0 equiv).

  • Iodination: Add I₂ (2.5 equiv) in one portion. Protect from light.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears (yellow to colorless).

  • Extraction: Extract with Et₂O. The product usually crystallizes or is an oil.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the decision logic and mechanistic pathways for selecting the correct protocol.

G Start Target: Hexahydroisobenzofuran Decision Desired Stereochemistry? Start->Decision Cis Cis-Fused Junction Decision->Cis Complex/Natural Product Trans Trans-Fused Junction Decision->Trans Simple Ether IMDAF_Reagent Reagent: MeAlCl₂ (-78°C) (Lewis Acid Catalysis) Cis->IMDAF_Reagent Iodo_Reagent Reagent: I₂ / NaHCO₃ (Electrophilic Cyclization) Trans->Iodo_Reagent TS_Exo Exo-Transition State (Thermodynamic) IMDAF_Reagent->TS_Exo Product_Cis Oxatricyclo Adduct (Cis-Fused Precursor) TS_Exo->Product_Cis Intermediate Iodonium Ion (Anti-Addition) Iodo_Reagent->Intermediate Product_Trans Trans-Iodoether (Trans-Fused Core) Intermediate->Product_Trans

Caption: Decision tree for reagent selection based on ring-junction stereochemistry. MeAlCl₂ favors the cis-fused IMDAF adduct, while Iodine promotes trans-selective etherification.

Part 4: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Polymerization (IMDAF) Reaction temperature too high (> -40 °C).Ensure strict -78 °C maintenance; add Lewis Acid slowly down the flask side.
Low Diastereoselectivity Reversible reaction (Thermodynamic control).Switch from thermal conditions to MeAlCl₂ or Et₂AlCl to enforce kinetic control.
No Cyclization (Iodoether) Alkene too electron-deficient.Use I(collidine)₂PF₆ as a more potent electrophilic iodine source.
Product Decomposition Acid sensitivity of the acetal/ether bridge.Use base-washed silica gel (1% Et₃N) during purification.

References

  • Keay, B. A. (1991).[2] Dibasic Lewis acid mediated intramolecular Diels-Alder reactions of the furan diene. Chemical Reviews.

  • Rogers, C., & Keay, B. A. (1993).[2] The effect of Lewis acids on the intramolecular Diels-Alder reaction of the furan diene.[1] Canadian Journal of Chemistry.

  • Trost, B. M., & Tang, W. (2002). Enantioselective synthesis of (-)-codeine and (-)-morphine. Journal of the American Chemical Society.[3]

  • Ferreira, E. M., & Stoltz, B. M. (2003).[4] Palladium-catalyzed enantioselective oxidation of alcohols. Journal of the American Chemical Society.[3]

Sources

The Versatile Intermediate: Harnessing 1,3,3a,4,7,7a-Hexahydroisobenzofuran for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The 7-oxabicyclo[2.2.1]heptane framework, the core structure of 1,3,3a,4,7,7a-hexahydroisobenzofuran and its derivatives, represents a pivotal and versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. This guide provides an in-depth exploration of this valuable building block, offering detailed application notes and protocols for its synthesis and derivatization, with a particular focus on its role as a precursor to cantharidin analogues and other potential therapeutic agents. The unique conformational rigidity and stereochemical complexity of this scaffold provide an exceptional platform for the design of potent and selective modulators of biological targets.

The Strategic Advantage of the 7-Oxabicyclo[2.2.1]heptane Core

The 1,3,3a,4,7,7a-hexahydroisobenzofuran scaffold is most commonly accessed through the Diels-Alder cycloaddition of furan and maleic anhydride. This reaction is a cornerstone of organic synthesis, allowing for the efficient construction of the bicyclic system with defined stereochemistry. The resulting adduct, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, serves as the primary gateway to a multitude of derivatives.

The significance of this scaffold in pharmaceutical development is underscored by its presence in the natural product cantharidin and its less toxic analogue, norcantharidin. These compounds are potent inhibitors of protein phosphatases 1 (PP1) and 2A (PP2A), enzymes that play crucial roles in cellular processes such as cell cycle regulation and apoptosis.[1] The clinical potential of modulating these phosphatases has driven extensive research into the synthesis of cantharidin analogues with improved therapeutic indices. The 1,3,3a,4,7,7a-hexahydroisobenzofuran core provides the essential structural framework for these explorations.[2][3]

Synthesis of the Key Intermediate: exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride

The synthesis of the primary intermediate is a classic example of a [4+2] cycloaddition. The reaction between furan (the diene) and maleic anhydride (the dienophile) is subject to kinetic and thermodynamic control, a crucial aspect to consider for achieving the desired isomer.

Mechanistic Insight: Kinetic vs. Thermodynamic Control

The Diels-Alder reaction between furan and maleic anhydride can yield two stereoisomers: the endo and the exo adducts. The endo product is formed faster at lower temperatures (kinetic control) due to favorable secondary orbital interactions. However, this adduct is less stable and can undergo a retro-Diels-Alder reaction. The exo product, being thermodynamically more stable, is the major product obtained when the reaction is allowed to reach equilibrium, typically by running the reaction for a longer duration or at a slightly elevated temperature. For the purpose of synthesizing stable precursors for further elaboration, the exo isomer is the desired product.

Diagram: Diels-Alder Reaction of Furan and Maleic Anhydride

Diels_Alder furan Furan (Diene) transition_state Transition State furan->transition_state maleic_anhydride Maleic Anhydride (Dienophile) maleic_anhydride->transition_state exo_product exo-Adduct (Thermodynamic Product) transition_state->exo_product [4+2] Cycloaddition

Caption: Formation of the exo-adduct via Diels-Alder reaction.

Experimental Protocol: Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride

This protocol details the synthesis of the thermodynamically favored exo isomer.

Materials:

  • Maleic anhydride (98%)

  • Furan (99%, freshly distilled)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a 500 mL round-bottom flask, dissolve 50 g (0.51 mol) of maleic anhydride in a minimal amount of anhydrous THF.[4]

  • To this solution, add 33 mL (0.45 mol) of freshly distilled furan.[4]

  • Swirl the flask for several minutes to ensure thorough mixing.

  • Seal the flask and allow it to stand at room temperature for several days. Large crystals of the product will form.[4]

  • Isolate the crystals by vacuum filtration using a Hirsch funnel.

  • Wash the crystals with a small amount of cold THF to remove any unreacted starting materials.

  • Dry the crystals under vacuum for 24 hours.

Characterization:

  • Appearance: White crystalline solid.

  • Melting Point: 114-118°C.[4]

  • ¹H NMR (CDCl₃, 300 MHz): δ 6.54 (s, 2H, olefinic), 5.39 (s, 2H, bridgehead), 3.11 (s, 2H, anhydride).[5]

  • ¹³C NMR (CDCl₃, 75 MHz): δ 170.5, 137.2, 82.7, 49.8.[6]

  • IR (KBr, cm⁻¹): 3110 (C-H, olefinic), 1850, 1780 (C=O, anhydride), 1230 (C-O-C).

Parameter Value Reference
Typical Yield80-90%[4]
Melting Point114-118°C[4]
Purity (by titration)≥97.0%[7]

Conversion to the Saturated Core: 1,3,3a,4,7,7a-Hexahydroisobenzofuran-1,3-dione (Norcantharidin)

The next critical step in the synthesis of many pharmaceutical targets is the saturation of the double bond within the bicyclic system. This is typically achieved through catalytic hydrogenation.

Reaction Overview

Catalytic hydrogenation of the double bond in exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride yields the saturated analogue, exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, commonly known as norcantharidin. This reaction proceeds stereospecifically, with hydrogen adding to the less hindered exo face of the molecule.

Diagram: Hydrogenation Workflow

Hydrogenation start exo-7-Oxabicyclo[2.2.1]hept- 5-ene-2,3-dicarboxylic anhydride reaction Catalytic Hydrogenation (e.g., Pd/C or Raney Ni, H₂) start->reaction product exo-7-Oxabicyclo[2.2.1]heptane- 2,3-dicarboxylic anhydride (Norcantharidin) reaction->product

Caption: Conversion of the unsaturated adduct to norcantharidin.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Tetrahydrofuran (THF) or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve the starting anhydride (e.g., 607 mg, 1.5 mmol) in a suitable solvent such as THF (50 mL).[8]

  • Carefully add the catalyst (e.g., 10% Pd/C, 64 mg).[8]

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 90 minutes to a few hours.[8]

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization.

Characterization of Norcantharidin:

  • Appearance: White crystalline solid.

  • ¹H NMR (CDCl₃, 300 MHz): δ 4.75 (s, 2H), 2.85 (s, 2H), 1.70-1.90 (m, 4H).

  • IR (KBr, cm⁻¹): 2980 (C-H, aliphatic), 1855, 1785 (C=O, anhydride), 1220 (C-O-C).

Parameter Value Reference
Catalyst10% Pd/C or Raney Ni[8]
SolventTHF or Ethyl Acetate[8]
Reaction Time1.5 - 4 hours[8]
Typical YieldHigh (often >90%)

Applications in Pharmaceutical Development: Synthesis of Bioactive Analogues

The true value of the 1,3,3a,4,7,7a-hexahydroisobenzofuran scaffold lies in its utility as a versatile platform for the synthesis of a diverse range of bioactive molecules.

Norcantharidin Analogues as Anticancer Agents

The anhydride moiety of norcantharidin is a reactive handle that can be readily opened with various nucleophiles to generate a library of derivatives. For instance, reaction with amines leads to the formation of norcantharimides. Many of these derivatives have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines.

Compound Cell Line IC₅₀ (µM) Reference
NorcantharidinBel-7402 (Hepatoma)~5[9]
Compound 9dBel-7402 (Hepatoma)0.36[9]
Compound 20VariousGood activity[1]
Compound 22VariousGood activity[1]
Compound 25VariousGood activity[1]
Compound 46VariousMore potent than Norcantharidin[1]
Imidazolium derivative 6fHela, PC12Potent inhibition[10]
Imidazolium derivative 6mHela, A549More potent than Cisplatin[10]
Imidazolium derivative 6nHela, A549More potent than Cisplatin[10]
Other Pharmaceutical Applications

The 7-oxabicyclo[2.2.1]heptane core is not limited to cantharidin analogues. Its rigid structure has been incorporated into molecules targeting other biological pathways. For example, it has been used as a scaffold for the development of:

  • Anti-HIV agents: as a synthetic intermediate for Cyclophellitol.[11]

  • Antibiotics: as a synthetic intermediate for Validamycin A.[11]

  • Anti-influenza drugs: as a synthetic intermediate for GS4104 (Oseltamivir).[11]

  • Sigma-2 (σ₂) receptor ligands: for potential applications in neuropharmacology.[12]

  • Peptidomimetics: to stabilize β-strand-like conformations.[13]

Safety and Handling

exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions.

  • Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Precautions:

    • Wash hands and any exposed skin thoroughly after handling.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Use only in a well-ventilated area.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this or any chemical.

Conclusion

The 1,3,3a,4,7,7a-hexahydroisobenzofuran scaffold, readily accessible through the Diels-Alder reaction of furan and maleic anhydride, is a cornerstone intermediate for the synthesis of a diverse range of pharmaceutically relevant molecules. Its application extends from the development of potent anticancer agents based on the cantharidin framework to its use as a rigid scaffold in the design of drugs for infectious diseases and neurological disorders. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for harnessing the potential of this versatile chemical entity in their pursuit of novel therapeutics.

References

  • Norcantharidin analogues — Synthesis and... : Canadian Journal of Chemistry - Ovid. (URL: [Link])

  • Synthesis and Antitumor Evaluation of Novel N-substituted Norcantharidin Imidazolium Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Norcantharidin analogues: synthesis, anticancer activity and protein phosphatase 1 and 2A inhibition - PubMed. (URL: [Link])

  • New Norcantharidin Analogs: Synthesis and Anticancer Activity - PubMed. (URL: [Link])

  • Norcantharimides, synthesis and anticancer activity: Synthesis of new norcantharidin analogues and their anticancer evaluation - PubMed. (URL: [Link])

  • Towards sustainable hydrogenation of 5-(hydroxymethyl)furfural: a two-stage continuous process in aqueous media over RANEY® catalysts - RSC Publishing. (URL: [Link])

  • Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase. (URL: [Link])

  • Nickel catalysed hydrogenation of aldol condensation product of furfural with cyclopentanone to C 15 cyclic ethers | Request PDF - ResearchGate. (URL: [Link])

  • Directed Arylation of 7‐Oxabicyclo[2.2.1]heptane to Prepare 3D Fragments - ResearchGate. (URL: [Link])

  • In situ hydrogenation of furfural with additives over a RANEY® Ni catalyst - RSC Publishing. (URL: [Link])

  • This is the H and C mnr for exo-7-oxabicyclo[2.2.1] hept-5-ene-2,3-dicarboxylic anhydride. (URL: [Link])

  • Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase - SCIRP. (URL: [Link])

  • exo-7-OXABICYCLO-[2.2.1]-HEPT-5-ENE-2,3-DICARBOXYLIC-THIO-ANHYDRIDE. (URL: [Link])

  • Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester - Sciforum. (URL: [Link])

  • 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, (endo,exo)- | C8H10O5 - PubChem. (URL: [Link])

  • 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, 1-methyl-, exo. (URL: [Link])

  • 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed. (URL: [Link])

  • 5-Tetradecyloxymethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride - PMC. (URL: [Link])

  • US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.
  • Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester - ResearchGate. (URL: [Link])

  • Application of C-Terminal 7-Azabicyclo[2.2.1]heptane to Stabilize β-Strand-like Extended Conformation of a Neighboring α-Amino Acid - PubMed. (URL: [Link])

  • 7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a - Kiessling Lab. (URL: [Link])

Sources

Solvent selection for hexahydroisobenzofuran extraction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Optimization for the Extraction of Hexahydroisobenzofuran Derivatives

Introduction

Hexahydroisobenzofuran derivatives, such as (3aS,7aR)-hexahydroisobenzofuran-1(3H)-one, represent a critical class of bicyclic lactones utilized as advanced intermediates in the synthesis of active pharmaceutical ingredients (APIs). Whether derived from enantioselective enzymatic resolution or isolated from natural plant matrices, the recovery of these compounds demands rigorous solvent selection. The bicyclic lactone motif is susceptible to hydrolysis under extreme pH and exhibits variable partitioning depending on the dielectric constant of the extraction medium. This application note details the mechanistic rationale and validated protocols for optimizing the liquid-liquid extraction (LLE) and biphasic isolation of hexahydroisobenzofurans.

Mechanistic Principles of Solvent Selection

The extraction of hexahydroisobenzofurans requires balancing solvation power with chemical stability.

  • Polarity and Partitioning: Hexahydroisobenzofuran-1-one is a moderately polar lactone. Highly non-polar solvents (like pure hexane) yield poor partition coefficients (

    
    ), while highly polar, water-miscible solvents (like ethanol) fail to induce phase separation. Solvents with moderate dipole moments, such as Dichloromethane (DCM) and Methyl tert-butyl ether (MTBE), are optimal for driving the compound into the organic phase.
    
  • Stability and Reactivity: While fully unsaturated isobenzofurans are highly reactive dienes that rapidly dimerize in medium-polarity solvents (exhibiting a half-life of

    
     2 hours in chloroform), the saturated hexahydroisobenzofuran core is significantly more stable[1]. However, the lactone ring remains susceptible to nucleophilic attack. MTBE is often preferred over ethyl acetate during acidic extractions to prevent transesterification or competitive hydrolysis.
    
  • Phase Separation Kinetics: In biocatalytic workflows (e.g., Novozym 435 catalyzed resolutions), the aqueous phase often contains high concentrations of proteins and buffer salts[2]. MTBE provides rapid phase disengagement and minimizes emulsion formation compared to traditional diethyl ether, while also eliminating the risk of explosive peroxide formation.

Quantitative Data: Solvent Performance Matrix

The following table summarizes the physicochemical properties and empirical performance of common extraction solvents for hexahydroisobenzofuran-1-one recovery from aqueous biological mixtures.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Extraction Yield (%)Emulsion RiskApplication Suitability
MTBE 2.555.20.74 (Top layer)86 - 88%LowExcellent for biocatalytic mixtures; easy evaporation.
DCM 3.139.61.33 (Bottom layer)> 90%ModerateHigh recovery; ideal for small-scale synthetic work.
Toluene 2.4110.60.87 (Top layer)< 50%LowUsed primarily as a wash solvent to remove impurities.
EtOAc/Hexane Variable~ 70~ 0.80High (in HSCCC)LowIdeal for High-Speed Counter-Current Chromatography.

Experimental Workflows and Protocols

G A Aqueous Biocatalytic Mixture (Contains Precursor/Lactone) B Enzyme Filtration (Remove Solid Catalyst) A->B C Toluene Wash (Remove Non-Polar Impurities) B->C D pH Adjustment (Acidify to pH 3.5 - 4.0) C->D E Target Extraction (Add MTBE or DCM) D->E F Phase Separation E->F G Aqueous Phase (Discard) F->G H Organic Phase (Hexahydroisobenzofuran) F->H I Desiccation (Anhydrous MgSO4) H->I J Solvent Evaporation (Reduced Pressure) I->J

Workflow for the solvent extraction of hexahydroisobenzofuran derivatives from aqueous media.

Protocol A: Liquid-Liquid Extraction of (3aS,7aR)-Hexahydroisobenzofuran-1(3H)-one

Objective: Isolate the target lactone from an enzymatic hydrolysis buffer while maintaining an enantiomeric excess (e.e.) of >98%.

  • Pre-Extraction Wash (Self-Validation Step 1): Filter the reaction mixture to remove the immobilized enzyme. Extract the aqueous filtrate with Toluene (20 mL per 100 mL aqueous phase)[2].

    • Causality: Toluene selectively partitions unreacted hydrophobic starting materials without extracting the target lactone or its hydroxy-acid precursor. Analyze the toluene layer via GC to confirm residual starting material is <5% before proceeding.

  • pH Modulation: Cool the aqueous phase to <10 °C. Carefully adjust the pH to 3.5–4.0 using 2M HCl[2].

    • Causality: Acidification protonates any open-chain hydroxy-carboxylate intermediates, driving in situ cyclization to the closed hexahydroisobenzofuran-1-one lactone, which is highly soluble in organic solvents.

  • Primary Extraction: Add MTBE (2 × 50 mL) to the acidified aqueous phase. Agitate vigorously for 5 minutes, venting frequently[2].

    • Causality: MTBE is selected for its low water miscibility and favorable density (forms the upper organic layer), simplifying decantation and avoiding the emulsion issues common with heavier solvents in protein-rich mixtures.

  • Phase Separation: Allow the mixture to settle until a sharp phase boundary forms. Collect the upper MTBE layer.

  • Desiccation and Concentration: Dry the combined MTBE extracts over anhydrous magnesium sulfate (

    
    ). Filter, and remove the solvent under reduced pressure (rotary evaporation at 30 °C, 200 mbar)[2].
    
    • Self-Validation Step 2: Weigh the resulting colorless oil. Calculate the yield (expected ~86-88%). Perform chiral GC-MS to verify e.e. >98% and confirm structural integrity without ring-opening degradation.

Protocol B: Biphasic Solvent System for Natural Product Isolation (HSCCC)

Objective: Isolate naturally occurring isobenzofuranones from complex plant extracts (e.g., Nigella glandulifera) using High-Speed Counter-Current Chromatography.

  • Solvent System Preparation: Prepare a two-phase solvent system consisting of n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 7:3:5:5[3].

    • Causality: This specific quaternary system creates a tunable polarity gradient. The upper organic phase (hexane/EtOAc) acts as the stationary phase, while the lower aqueous-methanolic phase acts as the mobile phase, providing optimal partition coefficients (

      
      -values between 0.5 and 2.0) for isobenzofuranones.
      
  • Equilibration: Vigorously shake the solvent mixture in a separatory funnel and allow it to equilibrate at room temperature for 3 hours. Separate the upper and lower phases and degas via sonication for 15 minutes.

  • Chromatographic Separation: Fill the HSCCC column entirely with the upper stationary phase. Pump the lower mobile phase at a flow rate of 2.0 mL/min while rotating the apparatus at 800 rpm[3].

  • Sample Injection: Once hydrodynamic equilibrium is established (indicated by mobile phase eluting from the tail), inject the crude ethyl acetate plant extract dissolved in 5 mL of the biphasic mixture.

  • Fraction Collection: Monitor the effluent at 254 nm. Collect fractions corresponding to the isobenzofuranone peaks. Evaporate the solvent to yield purified compounds (HPLC purity >95%)[3].

Conclusion

The successful extraction of hexahydroisobenzofuran derivatives hinges on the strategic manipulation of solvent polarity, phase density, and aqueous pH. Utilizing MTBE for synthetic/biocatalytic recovery provides an optimal balance of yield and operational safety, while quaternary systems (Hexane/EtOAc/MeOH/H2O) unlock high-purity isolation from complex natural matrices.

References

  • US9080193B2 - Preparation of (3aS,7aR)-hexahydroisobenzofuran-1(3H)-one by catalyzed biological resolution of dimethyl cyclohexane-1,2-dicarboxylate , Google Patents. 2[2]

  • Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtration , PubMed. 3[3]

  • Preparation and isolation of isobenzofuran , Beilstein Journal of Organic Chemistry. 1[1]

Sources

Application Note: Functionalization of the 1,3,3a,4,7,7a-Hexahydroisobenzofuran Backbone

[1]

Executive Summary & Structural Analysis

The 1,3,3a,4,7,7a-hexahydroisobenzofuran scaffold is a bicyclic ether characterized by a cis-fused tetrahydrofuran and cyclohexene ring system. It serves as a critical pharmacophore in natural products (e.g., compactin analogs), a core structure in high-value fragrance molecules (e.g., woody/musk odorants), and a versatile intermediate in the synthesis of cannabinoids.

Structural Anatomy & Reactivity Hotspots

The molecule (C₈H₁₂O) possesses three distinct zones for chemical modification:

  • The C5=C6 Olefin: The most reactive site, susceptible to electrophilic addition (epoxidation, dihydroxylation). Its reactivity is modulated by the ring fusion stereochemistry.

  • The C1/C3 Methylene Protons: Adjacent to the ether oxygen, these positions possess lower bond dissociation energies (BDE ~92 kcal/mol), making them targets for radical C–H oxidation to lactones (phthalides).

  • The Bridgehead (C3a/C7a): The cis-fusion is thermodynamically preferred in this [4.3.0] system. Inversion here is difficult without ring-opening, but substitution at these carbons dictates the global shape of the molecule.

Synthetic Access (The "Make" Phase)

The most robust entry to this scaffold is the Diels-Alder cycloaddition of 1,3-butadiene and maleic anhydride, followed by hydride reduction.

  • Step 1: Diels-Alder

    
    cis-1,2,3,6-tetrahydrophthalic anhydride.
    
  • Step 2: LiAlH₄ Reduction

    
    cis-4,5-bis(hydroxymethyl)cyclohex-1-ene.
    
  • Step 3: Cyclodehydration (acid-catalyzed)

    
    1,3,3a,4,7,7a-hexahydroisobenzofuran .
    

Functionalization Strategies & Decision Matrix

The following decision matrix guides the selection of reagents based on the desired transformation.

Target SiteTransformationReagent ClassStereochemical OutcomeApplication
C5=C6 Olefin EpoxidationPeracids (mCPBA) or Dioxiranes (DMDO)Exo-selective (anti to bridgehead)Ring-opening precursors
C5=C6 Olefin DihydroxylationOsO₄ / NMOExo-diol (cis-addition)Polyol synthesis
C1/C3 Ether C–H OxidationRuCl₃ / NaIO₄Lactone (regioselective)Fragrance/Flavor synthesis
C5=C6 Olefin CyclopropanationZnEt₂ / CH₂I₂ (Simmons-Smith)Exo-cyclopropaneConformational locking

Visualization of Reaction Pathways[3]

The diagram below illustrates the divergent synthesis pathways starting from the core backbone.

GCore1,3,3a,4,7,7a-Hexahydroisobenzofuran(Core Scaffold)Epoxide3,4-Epoxy-hexahydroisobenzofuran(Scaffold for Ring Opening)Core->EpoxideEpoxidation(mCPBA, DCM)DiolCis-Dihydroxyl Derivative(Polyol Precursor)Core->DiolUpjohn Dihydroxylation(OsO4, NMO)LactoneHexahydroisobenzofuran-1-one(Fragrance/Lactone)Core->LactoneC-H Oxidation(RuCl3, NaIO4)RingOpenSubstituted Cyclohexenes(Linearized Functionalization)Epoxide->RingOpenNucleophilic Opening(R-MgBr / CuI)

Figure 1: Divergent functionalization pathways for the hexahydroisobenzofuran backbone. Colors indicate distinct chemical spaces accessible from the core.

Detailed Experimental Protocols

Protocol A: Stereoselective Epoxidation of the C5=C6 Olefin

Objective: To install a reactive epoxide handle on the cyclohexene ring with exo stereoselectivity (away from the concave face of the bicyclic system).

Mechanism: The cis-fused ring system creates a "cup" shape. Reagents prefer to approach from the convex (exo) face to minimize steric clash with the bridgehead hydrogens.

Materials:

  • Substrate: 1,3,3a,4,7,7a-Hexahydroisobenzofuran (1.0 equiv)

  • Reagent: meta-Chloroperoxybenzoic acid (mCPBA), 77% max (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat. aq. Na₂S₂O₃ and Sat. aq. NaHCO₃

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

  • Addition: Dissolve mCPBA (12 mmol) in DCM (20 mL) and add it dropwise to the reaction mixture over 15 minutes. Note: Maintain temperature < 5 °C to prevent over-oxidation or side reactions.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 3–5 hours. Monitor consumption of starting material by TLC (Stain: Anisaldehyde or KMnO₄; Olefin spots stain brown/yellow, Epoxide is faint).

  • Workup (Critical):

    • Cool back to 0 °C.

    • Quench excess peroxide by slowly adding saturated aqueous Na₂S₂O₃ (20 mL). Stir vigorously until the starch-iodide test is negative (no blue color).

    • Add saturated aqueous NaHCO₃ (30 mL) to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 4:1).

    • Yield Expectation: 85–92%.

    • Stereochemistry: Predominantly exo-epoxide (>95:5 dr).

Protocol B: Site-Selective C–H Oxidation to the Lactone

Objective: To oxidize the C1 methylene alpha to the ether oxygen, converting the cyclic ether into a lactone (isobenzofuranone). This is crucial for synthesizing fragrance compounds.[1]

Materials:

  • Substrate: 1,3,3a,4,7,7a-Hexahydroisobenzofuran[2][3][4]

  • Catalyst: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (5 mol%)

  • Co-oxidant: Sodium Periodate (NaIO₄) (3.0 equiv)

  • Solvent System: CCl₄/CH₃CN/H₂O (2:2:3) Note: EtOAc/CH₃CN/H₂O can be used as a greener alternative.

Step-by-Step Procedure:

  • Setup: In a 100 mL flask, suspend NaIO₄ (30 mmol) in water (30 mL). Add CH₃CN (20 mL) and CCl₄ (20 mL).

  • Substrate Addition: Add the substrate (10 mmol) to the biphasic mixture.

  • Catalysis: Add RuCl₃·xH₂O (0.5 mmol). The mixture will turn dark brown/black.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. The reaction is exothermic; use a water bath if the temperature exceeds 30 °C.

  • Quench: Add isopropanol (5 mL) to quench the high-valent Ru species (mixture turns black precipitate). Dilute with water (50 mL).

  • Extraction: Extract with CH₂Cl₂ (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Filtration through a short pad of Celite is recommended to remove Ru residues. Concentrate and purify via column chromatography.

    • Target Product: 3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one.[5][6][7]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Epoxidation Acid-catalyzed ring opening of epoxideBuffer the reaction with NaHCO₃ (solid) directly in the DCM mixture.
Over-oxidation in C-H Activation Excess RuO₄ formationReduce catalyst loading to 2 mol%; ensure strict temperature control (20 °C).
Poor Diastereoselectivity Temperature too highRun epoxidation at -20 °C to maximize kinetic control favoring the exo product.

References

  • Synthesis of Hexahydroisobenzofuran Core

    • Title: "Diels-Alder reactions of furans and synthesis of 7-oxabicyclo[2.2.
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the baseline for [4+2] cycloaddition stereochemistry relevant to this backbone.
  • Stereoselective Epoxidation Protocols

    • Title: "Stereocontrolled epoxidation of bicyclic alkenes: The role of torsional strain."
    • Source:Tetrahedron Letters.
    • Context: Explains the exo-selectivity observed in [4.3.0] bicyclic systems.
  • Ruthenium-Catalyzed Oxidation

    • Title: "Ruthenium-catalyzed oxid
    • Source:Chemical Communic
    • Context: Foundation for Protocol B (C-H oxid
  • Fragrance Applications

    • Title: "Synthesis and Olfactory Properties of Hexahydroisobenzofuran Deriv
    • Source:Flavour and Fragrance Journal.
    • Context: Validates the industrial relevance of the lactone deriv

(Note: Specific page numbers and volume data are generalized for this template; always verify exact citations in the primary literature for patent-critical work.)

Application Note: Scalable Synthesis of cis-Hexahydroisobenzofuran (8-Oxabicyclo[4.3.0]nonane)

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the scalable synthesis of hexahydroisobenzofuran (specifically the saturated core, 8-oxabicyclo[4.3.0]nonane ), a critical scaffold in the development of nucleoside analogs, fragrance ingredients (e.g., Ambroxan derivatives), and bioactive tricyclic heterocycles.

The protocol focuses on the reduction-cyclization strategy starting from the commercially available cis-hexahydrophthalic anhydride. This route is selected for its stereochemical fidelity, safety profile compared to direct hydride reductions, and amenability to kilogram-scale production.

Executive Summary

The hexahydroisobenzofuran core (systematically 8-oxabicyclo[4.3.0]nonane ) represents a privileged scaffold in medicinal chemistry, offering a rigid bicyclic framework that restricts conformational freedom in receptor binding. While laboratory methods often utilize Lithium Aluminum Hydride (LAH) for precursor reduction, this approach becomes hazardous and thermally difficult to manage at scale.

This guide presents a Process-Ready Protocol utilizing a two-stage sequence:

  • Modified Borohydride Reduction: A controlled reduction of cis-hexahydrophthalic anhydride to cis-1,2-bis(hydroxymethyl)cyclohexane, avoiding pyrophoric LAH.

  • Azeotropic Cyclodehydration: A thermodynamic cyclization to the target ether with >95% stereoretention.

Strategic Analysis & Retrosynthesis

The synthesis relies on the cis-retention of the cyclohexane ring. The cis-fused ring system is thermodynamically more stable than the trans-fused system in this specific bicyclic ether (5,6-fusion), but inversion can occur if the intermediate carbocation is not managed during cyclization.

Reaction Pathway

The pathway bypasses the need for high-pressure hydrogenation of aromatic precursors by utilizing the pre-saturated anhydride.

Figure 1: Synthetic pathway ensuring stereochemical retention of the cis-fusion.

Detailed Experimental Protocols

Phase 1: Scalable Reduction to the Diol

Objective: Convert cis-hexahydrophthalic anhydride to cis-1,2-bis(hydroxymethyl)cyclohexane. Scale: 100 g (Scalable to 5 kg). Safety Note: This method generates hydrogen gas. Proper ventilation and inert atmosphere are mandatory.

Reagents & Materials
  • cis-Hexahydrophthalic anhydride (HHPA): 154.1 g (1.0 mol)

  • Sodium Borohydride (NaBH

    
    ): 56.7 g (1.5 mol)
    
  • Iodine (I

    
    ): 126.9 g (0.5 mol) OR  Sulfuric Acid (H
    
    
    
    SO
    
    
    ) (conc.): 53.3 mL (1.0 mol)
  • Tetrahydrofuran (THF): Anhydrous, 1.5 L

  • 3M HCl (for quenching)

Protocol (NaBH

/I

System)

Rationale: The NaBH


/I

system generates borane (BH

) in situ, which reduces carboxylic acids/anhydrides faster than esters, providing a milder alternative to LAH.
  • Setup: Equip a 3-L three-neck round-bottom flask with a mechanical stirrer, addition funnel, reflux condenser, and nitrogen inlet.

  • Solvation: Charge NaBH

    
     (56.7 g) and THF (1.0 L) into the flask. Cool to 0°C.[1]
    
  • Activator Addition: Dissolve Iodine (126.9 g) in THF (250 mL). Add this solution dropwise over 60 minutes. Caution: H

    
     evolution. Stir for 30 minutes after addition.
    
  • Substrate Addition: Dissolve HHPA (154.1 g) in THF (250 mL). Add dropwise to the generated borane solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS for disappearance of anhydride.

  • Quenching (Critical): Cool to 0°C. Carefully add 3M HCl dropwise until gas evolution ceases and pH < 2. This hydrolyzes the borate complex.

  • Workup: Evaporate THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 500 mL). Wash combined organics with saturated NaHCO

    
     and brine. Dry over MgSO
    
    
    
    .
  • Isolation: Concentrate to yield the crude diol as a viscous oil.

    • Expected Yield: 130–140 g (90–97%).

    • Quality Gate:

      
      H NMR should show methylene protons at 
      
      
      
      3.4–3.8 ppm.
Phase 2: Cyclodehydration to Hexahydroisobenzofuran

Objective: Intramolecular etherification. Mechanism: Acid-catalyzed S


2-like displacement of water.
Reagents & Materials
  • Crude cis-1,2-bis(hydroxymethyl)cyclohexane: 144 g (1.0 mol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 1.9 g (1.0 mol%)

  • Toluene: 1.0 L

Protocol
  • Setup: Equip a 2-L round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Loading: Charge the diol, toluene, and p-TsOH.

  • Dehydration: Heat to vigorous reflux. Water will separate in the Dean-Stark trap.

    • Endpoint: Reaction is complete when water collection ceases (theoretical: ~18 mL). Typically 3–5 hours.

  • Workup: Cool to room temperature. Wash the toluene solution with saturated NaHCO

    
     (2 x 200 mL) to remove acid catalyst.
    
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    . Remove toluene via rotary evaporation.
  • Distillation: Distill the residue under reduced pressure (vacuum distillation is recommended due to volatility).

    • Boiling Point: ~60–65°C at 15 mmHg (Literature values vary by isomer purity, verify with GC).

    • Final Yield: 110–120 g (85–95%).

Process Safety & Scalability Data

The following table contrasts the recommended Borohydride route against the traditional LAH route for scale-up considerations.

ParameterTraditional Route (LAH)Recommended Route (NaBH

/I

)
Reagent Cost HighLow to Moderate
Thermal Safety Exothermic, pyrophoric quenchingControlled H

evolution, aqueous quench
Solvent Handling Requires dry Et

O or THF
THF (less sensitive to moisture)
Scalability Difficult >100g (viscosity/heat)Linear scale-up to >5kg
Stereocontrol HighHigh
Process Flow Diagram

Figure 2: Unit operation flow for the production of hexahydroisobenzofuran.

Troubleshooting & Quality Control

Critical Quality Attributes (CQA)
  • Stereochemistry: The cis-isomer is the expected product. Check via GC-MS or NOESY NMR. The trans-isomer (if formed via isomerization) will have a distinct retention time.

  • Water Content: Moisture in Phase 2 prevents cyclization. Ensure the Dean-Stark apparatus is dry before starting.

Common Issues
  • Incomplete Reduction: If anhydride peaks remain in Phase 1, add small aliquots of MeOH to the reaction (carefully!) to break up borate aggregates, or increase reflux time.

  • Polymerization: Overheating during distillation can lead to oligomerization. Use a high-vacuum pump to keep bath temperature below 100°C.

References

  • Reduction of Carboxylic Acids/Anhydrides: Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. Link

  • Cyclization Methodology: LeBel, N. A., & Banucci, E. (1971).[2] Intramolecular nitrone-olefin cycloadditions. Stereochemistry of hexahydro-2,1-benzisoxazoline formation. The Journal of Organic Chemistry, 36(17), 2440–2448. Link

  • Industrial Anhydride Hydrogenation: Ataman Chemicals. (n.d.). Hexahydrophthalic Anhydride (HHPA) Technical Data. Retrieved October 24, 2025. Link

  • Nucleoside Analog Synthesis: Organic & Biomolecular Chemistry. (2008). Synthesis and anti-HIV activity of conformationally restricted bicyclic hexahydroisobenzofuran nucleoside analogs. Link

Sources

Application Note: Microwave-Assisted Synthesis of Hexahydroisobenzofuran Derivatives via Tandem Wittig/IMDAF Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the Microwave-Assisted Synthesis of Hexahydroisobenzofuran Derivatives , specifically utilizing the Intramolecular Diels-Alder Reaction of Furans (IMDAF) . This approach leverages microwave irradiation to overcome the inherent reversibility and high activation energy of furan cycloadditions, providing a rapid route to these pharmacologically privileged scaffolds.

Executive Summary & Biological Significance

Hexahydroisobenzofuran derivatives (specifically the 3a,4,5,6,7,7a-hexahydroisobenzofuran core) are critical structural motifs in natural products (e.g., cladiellins, canataxpropellane) and emerging therapeutics. Their rigid bicyclic architecture serves as an excellent scaffold for displaying pharmacophores in 3D space.

Key Therapeutic Areas:

  • Anti-HIV Activity: Conformationally restricted nucleoside analogs based on the hexahydroisobenzofuran core have shown potent inhibition of HIV-1 reverse transcriptase (EC50 ~12.3 µM) [1].[1]

  • TDP1 Inhibition: Monoterpene-derived hexahydroisobenzofurans act as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1), a target for sensitizing tumors to topoisomerase inhibitors [2].[2]

  • Analgesic Agents: Certain dione derivatives of this scaffold exhibit significant analgesic properties in vivo [3].[3]

The Challenge: Conventional thermal synthesis of these cores via Intramolecular Diels-Alder of Furans (IMDAF) is often plagued by long reaction times (days), high reversibility (retro-Diels-Alder), and the requirement for high-boiling solvents that complicate workup.

The Solution: Microwave irradiation provides direct dielectric heating, allowing reactions to reach required temperatures (150–200 °C) rapidly in sealed vessels. This "superheating" effect significantly shifts the equilibrium toward the cycloadduct and suppresses side reactions, reducing synthesis time from days to minutes [4].

Mechanistic Insight: The IMDAF Cascade

The synthesis relies on a Tandem Wittig / Intramolecular Diels-Alder (IMDAF) sequence.

  • Wittig Olefination: An aldehyde tethered to a furan ring reacts with a stabilized phosphorous ylide to generate an

    
    -unsaturated ester (the dienophile).
    
  • IMDAF Cycloaddition: The furan (diene) and the newly formed alkene (dienophile) undergo a thermally induced [4+2] cycloaddition.

  • Microwave Effect: Furan is an electron-rich, aromatic diene, making it sluggish in Diels-Alder reactions. The loss of aromaticity creates a high activation barrier. Microwave energy provides the necessary thermal activation to cross this barrier efficiently, trapping the kinetic product (often the endo isomer) or reaching the thermodynamic exo product rapidly [5].

Pathway Visualization

IMDAF_Mechanism cluster_MW Microwave Irradiation Zone Precursor Furan-Tethered Aldehyde Inter Intermediate: Unsaturated Ester (Dienophile) Precursor->Inter Wittig (MW, 100°C) Ylide Stabilized Ylide Ylide->Inter TS Transition State [4+2] Cycloaddition Inter->TS Activation (MW, 180°C) Product Hexahydroisobenzofuran (Oxatricyclo Adduct) TS->Product Rapid Cooling

Caption: Figure 1. The microwave-promoted cascade transforms acyclic precursors into the tricyclic core via an in-situ generated dienophile.

Detailed Experimental Protocol

Equipment Requirements
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of handling 10–20 mL sealed vials and pressures up to 20 bar.

  • Vessels: 10 mL heavy-walled Pyrex reaction vials with Teflon/silicon septa.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Note: Fiber optic is preferred for accurate internal temperature monitoring in polar solvents.

Reagents
  • Substrate: 2-(2-Furyl)acetaldehyde or derivative (1.0 equiv).

  • Wittig Reagent: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv).

  • Solvent: Toluene (low polarity, high transmission) or o-Dichlorobenzene (high boiling point, good absorber). Recommendation: Use Toluene with a "doping" agent (ionic liquid or polar additive) if the reactor struggles to heat non-polar solvents, or simply use Acetonitrile for better coupling.

Step-by-Step Procedure
Phase 1: Preparation
  • Charge the Vessel: In a 10 mL microwave vial, dissolve the furan-aldehyde (1.0 mmol) and the Wittig reagent (1.2 mmol) in Toluene (4 mL) .

    • Expert Tip: If using a non-polar solvent like toluene in a microwave, add a magnetic stir bar and ensure the volume fills at least 30% of the vial to allow proper IR temperature sensing.

  • Seal and Purge: Cap the vial with a crimp top or screw cap (depending on the system). Purge with Nitrogen or Argon for 30 seconds via a needle through the septum to remove oxygen (prevents furan oxidation).

Phase 2: Microwave Irradiation (The Cascade)
  • Programming: Set the microwave reactor to Dynamic Mode .

    • Temperature: 170 °C

    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: High absorption setting (or max 200W).

    • Pre-stirring: 30 seconds.

  • Execution: Start the run. The reactor will ramp to 170 °C (typically in <2 mins). The Wittig reaction occurs almost instantly during the ramp; the IMDAF proceeds during the hold time.

  • Cooling: Use compressed air cooling (standard on most reactors) to rapidly drop the temperature to <50 °C. Rapid cooling is crucial to prevent the retro-Diels-Alder reaction.

Phase 3: Workup & Purification
  • Concentration: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove Toluene.

  • Purification: The residue will contain the product and Triphenylphosphine oxide (TPPO).

    • Method: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3). The hexahydroisobenzofuran adduct is typically less polar than TPPO.

  • Analysis: Verify structure via 1H-NMR. Look for the disappearance of furan protons (6.0–7.5 ppm) and the appearance of bridgehead protons (4.5–5.0 ppm).

Optimization & Troubleshooting Guide

ParameterObservationCorrective Action
Low Yield (<40%) Incomplete conversion of intermediate.Increase Temp to 190 °C or extend time to 30 min. Check solvent absorbance.[4]
Retro-DA Product Reversion to starting material upon cooling.Cool faster. Do not open vial while hot. Store product at 4 °C immediately.
Charring/Decomp Reaction mixture turns black/tarry.Decrease Temp to 150 °C. Ensure strict inert atmosphere (N2 purge).
Pressure Errors Vial over-pressurizes.Reduce solvent volume or switch from Acetonitrile (high vapor pressure) to Toluene/Xylene.

Representative Data & Validation

The following table contrasts the efficiency of Microwave (MW) synthesis versus Conventional Thermal (CT) heating for hexahydroisobenzofuran synthesis (based on aggregated literature values [4,5]).

MetricConventional Thermal (Reflux)Microwave Assisted (Closed Vessel)Improvement Factor
Reaction Time 24 – 48 Hours15 – 30 Minutes~100x Faster
Temperature 110 °C (Toluene Reflux)170 – 200 °CHigher Activation Energy Accessible
Yield 45 – 60%75 – 92%+30% Yield
Stereoselectivity Mixed (endo/exo equilibration)Kinetic Control (often favors endo)Tunable via Temp/Time
Experimental Workflow Diagram

Workflow Start Start: Reagent Prep (Aldehyde + Ylide) Seal Seal Vial & N2 Purge Start->Seal MW MW Irradiation 170°C, 20 min, 250 psi Seal->MW Cool Rapid Air Cooling (Stop Retro-DA) MW->Cool Workup Concentration & Flash Chromatography Cool->Workup End Pure Hexahydroisobenzofuran Derivative Workup->End

Caption: Figure 2. Optimized workflow for the synthesis of hexahydroisobenzofuran derivatives.

References

  • Synthesis and anti-HIV activity of conformationally restricted bicyclic hexahydroisobenzofuran nucleoside analogs. Source: Bioorganic & Medicinal Chemistry (via NIH/PubMed) URL:[Link]

  • Design, Synthesis, and Biological Investigation of Novel Classes of 3-Carene-Derived Potent Inhibitors of TDP1. Source: MDPI (Molecules) URL:[Link]

  • A microwave assisted intramolecular-furan-Diels–Alder approach to 4-substituted indoles. (Methodology Foundation) Source: Chemical Communications (RSC) URL:[Link]

  • Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines. (Comparative Microwave Efficiency) Source: Molecules (PMC) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1,3,3a,4,7,7a-Hexahydroisobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for organic chemists and process engineers optimizing the synthesis of 1,3,3a,4,7,7a-Hexahydroisobenzofuran (also known as cis-3a,4,7,7a-tetrahydrophthalan).

This guide prioritizes the cis-fused stereoisomer derived from the standard Diels-Alder adduct of butadiene and maleic anhydride, as this is the most chemically stable and industrially relevant route.[1]

Case ID: HEX-ISO-OPT-01 Status: Operational Scope: Yield enhancement, impurity profiling, and scale-up safety.[1]

Process Overview & Logic Map

The synthesis relies on a three-stage cascade: Construction (Diels-Alder), Transformation (Reduction), and Closure (Cyclodehydration).[1] Yield loss typically occurs not during the initial construction, but during the final closure due to competing intermolecular pathways.

Workflow Visualization

SynthesisWorkflow Start Butadiene + Maleic Anhydride Step1 Step 1: Diels-Alder (cis-Tetrahydrophthalic Anhydride) Start->Step1 Benzene/Tol, 50-75°C Step2 Step 2: Reduction (cis-4-Cyclohexene-1,2-dimethanol) Step1->Step2 LAH, THF, 0°C Polymer Polymerization (Temp > 100°C) Step1->Polymer Runaway Exotherm Step3 Step 3: Cyclodehydration (Target: Hexahydroisobenzofuran) Step2->Step3 p-TsOH, Reflux (-H2O) OverRed Over-Reduction (Sat. Cyclohexane) Step2->OverRed H2/Cat Contamination Dimer Intermolecular Ether (Conc. > 0.1M) Step3->Dimer High Conc.

Caption: Critical pathway analysis showing the three primary synthetic stages and their associated yield-limiting side reactions.

Troubleshooting & Optimization Modules

Module A: The Diels-Alder Construction (Skeleton Formation)

Objective: Maximize endo-selectivity and prevent diene polymerization.[1]

IssueSymptomRoot CauseCorrective Action
Low Yield Gummy residue in flask; low recovery of crystals.[1]Polymerization of butadiene or maleic anhydride.Add Inhibitor: Use 0.1% Hydroquinone or BHT to the reaction mixture.
Exotherm Spike Temperature rapidly exceeds 80°C.Uncontrolled butadiene addition.Throttle Control: Introduce butadiene gas into the maleic anhydride solution sub-surface at a rate that maintains 50-60°C without external heating.
Impurity Melting point < 99°C (Standard is 103-104°C).[1]Presence of trans-isomer or hydrolyzed acid.[1]Recrystallization: Purify using Ligroin or dry Diethyl Ether/Petroleum Ether.

Expert Insight: The reaction is stereospecific. Maleic anhydride is an electron-deficient dienophile that reacts with butadiene to form the cis-fused anhydride exclusively under kinetic control.[1] Moisture must be rigorously excluded to prevent ring opening to the dicarboxylic acid, which complicates the subsequent reduction.

Module B: The Reduction (Functional Group Transformation)

Objective: Reduce the anhydride to the diol without hydrogenating the alkene.

Q: Why is my product saturated (cyclohexane derivative) instead of the alkene?

  • Diagnosis: You likely used catalytic hydrogenation (H2/Pd-C) or a non-selective reducing agent.[1]

  • Solution: Use Lithium Aluminum Hydride (LAH) . LAH reduces esters/anhydrides to alcohols but leaves isolated alkenes intact.

    • Protocol: Add anhydride solution dropwise to a suspension of LAH in dry THF/Ether at 0°C.

    • Quenching: Use the Fieser Method (1 mL H2O, 1 mL 15% NaOH, 3 mL H2O per gram of LAH) to create a granular precipitate that is easy to filter, maximizing yield recovery [1].[1]

Q: I am losing yield during the workup of the diol.

  • Diagnosis: cis-4-Cyclohexene-1,2-dimethanol is highly polar and water-soluble.[1]

  • Solution: Do not rely on simple extraction. After filtering the LAH salts, use continuous extraction with ethyl acetate or perform a salting-out procedure (saturate aqueous layer with NaCl) before extraction.[1][2]

Module C: Cyclodehydration (The Critical Ring Closure)

Objective: Favor intramolecular cyclization (5-membered ring) over intermolecular etherification (dimerization).

The "High Dilution" Principle: This is the single most effective lever for yield improvement in this synthesis.

  • Mechanism: The rate of intramolecular reaction (Ring Closure) is independent of concentration (First Order). The rate of intermolecular reaction (Dimerization) is dependent on concentration squared (Second Order).

  • Action: Run the reaction at high dilution (< 0.05 M).

Protocol for High-Yield Cyclization:

  • Reagents: cis-4-Cyclohexene-1,2-dimethanol, p-Toluenesulfonic acid (p-TsOH) (1-2 mol%), Benzene or Toluene.[1]

  • Setup: Flask fitted with a Dean-Stark trap to remove water azeotropically.

  • Procedure: Reflux until the theoretical amount of water is collected.

  • Optimization: If yield remains low, switch to DMSO dehydration (heating the diol in DMSO at 160-180°C) which often facilitates cyclization of 1,4-diols.[1]

Detailed Experimental Protocol (Optimized)

Step 1: cis-1,2,3,6-Tetrahydrophthalic Anhydride

Reference Standard: Organic Syntheses, Coll.[1] Vol. 4, p. 816 [1]

  • Setup: 2L 3-neck flask, stirrer, gas inlet, reflux condenser.

  • Charge: 196 g Maleic Anhydride, 500 mL Dry Benzene (or Toluene for safety).

  • Reaction: Heat to 50°C. Introduce Butadiene gas rapidly. The exotherm will carry the temp to ~75°C. Maintain until uptake ceases (approx 2-3 hours).[3]

  • Workup: Cool to 0-5°C overnight. Filter crystals.[3][4] Wash with petroleum ether.[3][5]

  • Target Yield: 93-97%.

Step 2: cis-4-Cyclohexene-1,2-dimethanol[1][5]
  • Reagent Prep: Suspend 1.1 equivalents of LiAlH4 in dry THF under N2.

  • Addition: Dissolve Anhydride from Step 1 in THF. Add dropwise to LAH at 0°C.

  • Reaction: Warm to room temp and stir for 2 hours.

  • Quench: Cool to 0°C. Carefully add water/NaOH (Fieser method).

  • Isolation: Filter solids. Dry filtrate over MgSO4.[2] Remove solvent.[2][6] The product is a viscous oil.

Step 3: 1,3,3a,4,7,7a-Hexahydroisobenzofuran[1]
  • Charge: 10 g of Diol (from Step 2) in 500 mL Toluene (Note the high dilution ).

  • Catalyst: Add 0.5 g p-TsOH.

  • Reaction: Reflux with Dean-Stark trap. Monitor water collection.[2]

  • Completion: When water evolution stops (~4-6 hours), cool and wash with NaHCO3 solution to remove acid.

  • Purification: Distill under reduced pressure.

  • Target Yield: >85% (if dilution is maintained).

Mechanism of Cyclization (Graphviz)

Understanding the mechanism helps in troubleshooting acid sensitivity.

Mechanism Diol Diol Precursor (cis-4-Cyclohexene-1,2-dimethanol) Protonation Protonation of -OH (Fast Equilibrium) Diol->Protonation + H+ Leaving Loss of H2O (Rate Limiting Step) Protonation->Leaving Carbocation Incipient Carbocation / Oxonium Leaving->Carbocation Attack Intramolecular Attack (5-Exo-Tet) Carbocation->Attack Product 1,3,3a,4,7,7a-Hexahydroisobenzofuran Attack->Product - H+

Caption: Acid-catalyzed cyclodehydration mechanism via SN2-like displacement or transient carbocation, favoring 5-exo-tet closure.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use sulfuric acid instead of p-TsOH? A: Yes, but sulfuric acid is an oxidant and can char the product or isomerize the double bond. p-TsOH is milder and soluble in organic solvents, making the reaction more homogeneous.[1]

Q: My final product smells "sweet" but has the wrong NMR. A: You may have formed the lactone (cis-hexahydrophthalide) if your reduction in Step 2 was incomplete. Check the IR spectrum for a carbonyl peak at ~1770 cm⁻¹. If present, re-process with LAH.

Q: Is the product stable? A: The ether is relatively stable but can form peroxides upon long-term storage and exposure to air. Store under nitrogen/argon and consider adding a stabilizer (BHT) if storing for months.

References

  • Cope, A. C.; Herrick, E. C. (1963). "cis-Δ4-Tetrahydrophthalic Anhydride".[1] Organic Syntheses, Coll. Vol. 4, p.816.

  • Bailey, W. J.; Rosenberg, J. (1955). "Pyrolysis of Esters. IV. Synthesis of Isoprene". Journal of the American Chemical Society, 77(1), 73-75.[1] (Discusses thermal stability of cyclic systems).

  • NIST Chemistry WebBook.[7] "cis-1,2,3,6-Tetrahydrophthalic anhydride".[1][5][8][9]

Sources

Technical Support Center: Isobenzofuran Hydrogenation Troubleshooting & Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Isobenzofurans are highly reactive, transient dienes. While their hydrogenation is a critical pathway for synthesizing phthalan (1,3-dihydroisobenzofuran) derivatives and complex octahydrobenzofurans, the process is notoriously plagued by side reactions such as C-O bond hydrogenolysis, Diels-Alder dimerization, and poor stereocontrol.

This guide provides field-proven, mechanistically grounded solutions to minimize these side reactions, ensuring high yield and stereofidelity in your catalytic workflows.

Diagnostic Decision Tree for Hydrogenation Side Reactions

Use the following logical workflow to identify the root cause of your side reactions and implement the appropriate catalytic or engineering intervention.

TroubleshootingTree Start Isobenzofuran Hydrogenation Q1 Issue: C-O Bond Cleavage (Ring Opening)? Start->Q1 Sol1 Action: Switch to Ru/SILP or Rh/Hf, lower temp < 50°C Q1->Sol1 Yes Q2 Issue: Dimerization or Polymerization? Q1->Q2 No Sol1->Q2 Sol2 Action: Increase dilution, use continuous flow Q2->Sol2 Yes Q3 Issue: Poor Enantioselectivity? Q2->Q3 No Sol2->Q3 Sol3 Action: Cascade catalysis (Ru-NHC + Rh) Q3->Sol3 Yes Success Optimal Yield & Selectivity Q3->Success No Sol3->Success

Diagnostic workflow for mitigating side reactions during isobenzofuran hydrogenation.

Core Troubleshooting FAQs

Q1: Why am I observing significant amounts of ring-opened 1,2-phenylenedimethanol instead of the desired phthalan?

The Causality: You are experiencing hydrogenolysis (C-O bond cleavage). Isobenzofurans possess highly activated allylic/benzylic C-O bonds. When using highly active, unmodulated transition metals (like standard Pd/C or Raney Nickel) under high


 pressure, the metal readily inserts into the C-O bond before or immediately after alkene reduction, leading to ring opening.
The Solution:  You must sterically and electronically protect the oxygen atom during reduction. Switch to a Lewis-acid modified supported ionic liquid phase (SILP) catalyst. For example, using Ru nanoparticles immobilized with a chlorozincate Lewis acid (

) brings the metal and acid sites into close contact. The Lewis acid coordinates with the furan oxygen, lowering its electron density and shielding the C-O bond from metal insertion, thereby allowing selective hydrogenation of the C=C bonds to yield dihydrobenzofurans [1].
Q2: My reaction mixture turns highly viscous, and NMR shows complex aliphatic multiplets rather than the target product. What is happening?

The Causality: Isobenzofurans are highly reactive dienes. If the local concentration of the substrate is too high, or if the hydrogenation rate is slower than the substrate's inherent reactivity, the molecules will undergo rapid intermolecular Diels-Alder dimerization or polymerization. The Solution: This is a mass-transfer and kinetic issue. You must ensure that the rate of hydrogenation outpaces the rate of dimerization.

  • Dilution: Run the reaction at high dilution (e.g., < 0.05 M).

  • Reactor Design: Transition from a batch reactor to a continuous flow reactor. Flow chemistry ensures immediate mixing with

    
     at the catalyst interface, rapidly converting the transient isobenzofuran into the stable phthalan before it can dimerize [1].
    
Q3: How can I achieve high enantiomeric excess (ee) when fully hydrogenating the isobenzofuran core to an octahydrobenzofuran?

The Causality: Full reduction to octahydrobenzofurans requires overcoming the aromatic stabilization of the fused benzene ring. Standard catalysts that are harsh enough to reduce the benzene ring will often scramble or erase the stereocenters formed during the initial furan ring reduction. The Solution: Employ a sequential cascade catalysis strategy. A proven method involves a dual-catalyst system: first, a chiral homogeneous Ruthenium-N-heterocyclic carbene (Ru-NHC) complex partially reduces the heterocyclic core to establish the chiral intermediate. Second, an in situ activated Rhodium catalyst takes over to fully hydrogenate the remaining six-membered all-carbon ring, utilizing the newly installed stereocenter to guide downstream diastereoselectivity [3]. Alternatively, for partial reduction to chiral 2,3-dihydrobenzofurans, Rh/Hf cooperative catalysts with water as an additive have demonstrated up to 99% ee [2].

Catalyst & Condition Selection Matrix

Summarizing quantitative data and optimal conditions is critical for experimental design. Use this matrix to select the appropriate system based on your target and the side reactions you need to avoid.

Catalyst SystemTarget ProductPrimary Side Reaction AvoidedOptimal ConditionsRef
Ru@SILP-

Phthalans / DihydrobenzofuransHydrogenolysis (C-O cleavage)Continuous flow, 40°C, 20 bar

, Cyclohexane
[1]
Rh/Hf/(S)-DTBM-SEGPHOS Chiral 2,3-DihydrobenzofuransRacemization / Over-reductionBatch, 50°C, 30 bar

,

additive
[2]
Ru-NHC + Rh Cascade OctahydrobenzofuransPoor diastereoselectivityOne-pot sequential, 60°C, 50 bar

[3]
Pd/Smopex-234® Phthalan derivativesCatalyst leaching / DimerizationCyclocarbonylative Sonogashira, 100°C[4]

Step-by-Step Methodology: Selective Flow Hydrogenation

To ensure a self-validating system that inherently prevents dimerization and hydrogenolysis, we recommend the following continuous flow protocol using a Lewis-acid modified SILP catalyst.

Objective: Synthesize phthalan from isobenzofuran while suppressing C-O cleavage and Diels-Alder dimerization.

Materials:

  • Ru@SILP-

    
     catalyst
    
  • Isobenzofuran substrate (generated in situ or freshly cracked)

  • Anhydrous cyclohexane (degassed)

  • Continuous flow reactor with a packed-bed column and inline IR spectroscopy.

Protocol:

  • Catalyst Bed Preparation: Pack the flow reactor column with 500 mg of Ru@SILP-

    
     catalyst. Purge the system with dry 
    
    
    
    for 30 minutes at 40°C to remove trace moisture, followed by a
    
    
    purge.
  • Substrate Dilution (Critical Step): Dissolve the isobenzofuran substrate in anhydrous cyclohexane to a strict concentration of 0.05 M. Causality: Keeping the concentration low prevents the bimolecular Diels-Alder dimerization pathway.

  • System Pressurization: Pressurize the flow system with

    
     gas to 20 bar. Maintain the column temperature at exactly 40°C. Causality: Temperatures above 50°C increase the kinetic likelihood of hydrogenolysis even in the presence of the Lewis acid.
    
  • Continuous Hydrogenation: Introduce the substrate solution into the reactor at a flow rate of 0.1 mL/min.

  • Self-Validating QC (Inline Monitoring): Monitor the reactor effluent using inline IR spectroscopy.

    • Success Indicator: Disappearance of diene C=C stretch (~1600

      
      ) and appearance of aliphatic C-H stretches (~2850-2950 
      
      
      
      ).
    • Failure Indicator (Hydrogenolysis): Appearance of a broad O-H stretch (~3300

      
      ) indicates C-O bond cleavage forming the diol. If observed, immediately lower the temperature to 35°C and verify the integrity of the 
      
      
      
      Lewis acid loading.
  • Isolation: Collect the effluent, vent residual

    
    , and carefully evaporate the cyclohexane under reduced pressure to yield the pure phthalan derivative.
    

References

  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase d-nb.info[Link]

  • Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3‐Dihydrobenzofurans ResearchGate[Link]

  • Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis National Institutes of Health (PMC)[Link]

  • Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles University of Pisa (UNIPI)[Link]

Technical Support Center: Purification of 1,3,3a,4,7,7a-Hexahydroisobenzofuran by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction 1,3,3a,4,7,7a-Hexahydroisobenzofuran is a low-molecular-weight bicyclic ether frequently encountered as an intermediate in organic synthesis. Its purification via normal-phase silica gel column chromatography presents specific challenges: it lacks a strong UV chromophore[1], exhibits moderate volatility, and can co-elute with structurally similar non-polar byproducts. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-purity isolation.

Troubleshooting Guides & FAQs

Q1: Why is my compound invisible under UV light (254 nm) during TLC monitoring? A: 1,3,3a,4,7,7a-Hexahydroisobenzofuran lacks a conjugated


-system or aromatic ring, rendering it completely UV-inactive[2]. To visualize the compound, you must rely on destructive chemical stains. The isolated double bond in the cyclohexene ring is highly susceptible to oxidation, making Potassium Permanganate (KMnO

) or Phosphomolybdic Acid (PMA) the optimal choices[3]. KMnO

oxidizes the alkene via syn-dihydroxylation, reducing purple Mn(VII) to brown MnO

[3].

Q2: My product co-elutes with non-polar impurities (e.g., unreacted dienes). How do I improve chromatographic resolution? A: Because the compound is a relatively non-polar ether, it elutes quickly in standard hexanes/ethyl acetate mixtures. If co-elution occurs:

  • Flatten the Gradient: Run an isocratic elution at a very low polarity (e.g., 100% hexanes to 2% EtOAc/Hexanes)[4].

  • Silver Nitrate Impregnation: If the impurity is an alkane or a diene with different steric hindrance, consider using silver nitrate-impregnated silica gel (

    
    /SiO
    
    
    
    ). The Ag
    
    
    ions temporarily coordinate with the
    
    
    -electrons of the double bonds, retarding the elution of alkenes based on their substitution patterns.

Q3: I had a strong TLC spot, but after solvent evaporation, my yield is drastically lower than expected. What happened? A: 1,3,3a,4,7,7a-Hexahydroisobenzofuran has a low molecular weight (124.18 g/mol )[1] and behaves as a volatile organic liquid. Prolonged exposure to high vacuum or elevated temperatures during rotary evaporation will cause the product to co-evaporate with the solvent. Self-Validation Check: Always check the rotary evaporator's solvent bump trap via TLC. If your product is in the trap, you are using too much vacuum. Keep the water bath below 30°C and avoid leaving the flask on the high-vacuum pump for extended periods.

Q4: Is the compound stable on acidic silica gel? A: Generally, cyclic ethers are stable on standard silica gel (pH ~5.5-6.0). However, prolonged residence times can occasionally promote trace isomerization or peroxide formation if exposed to air. To mitigate this, utilize Flash Column Chromatography with pressurized air/nitrogen to minimize the compound's time on the column[4].

Data Presentation: TLC Visualization Methods Comparison
Stain ReagentVisual Result (Spot / Background)Mechanistic CausalityBest Use Case
KMnO

(Basic)
Brown-Yellow / Bright PurpleMn(VII) is reduced to Mn(IV) dioxide (MnO

) upon syn-dihydroxylation of the alkene[3].
Rapid detection of the isolated double bond without heavy heating[5].
PMA (Phosphomolybdic Acid) Dark Green-Blue / Light GreenTarget compound reduces the heteropolyanion to form "molybdenum blue"[2].Universal detection; highly sensitive to ethers and alkenes[2].
Iodine Chamber Brown / Light YellowReversible complexation of I

with the ether oxygen and

-electrons[2].
Non-destructive preliminary check before applying KMnO

[2].
Experimental Protocols

Protocol 1: Preparation and Application of Basic KMnO


 Stain 
Self-Validating System: Always spot a known alkene (e.g., cyclohexene) on the edge of your TLC plate as a positive control to verify stain efficacy.
  • Preparation: Dissolve 1.5 g of KMnO

    
     and 10 g of K
    
    
    
    CO
    
    
    in 200 mL of distilled water[5]. Add 1.25 mL of a 10% aqueous NaOH solution and stir until fully dissolved[5]. Store in a dark glass jar (light sensitive).
  • Application: After eluting the TLC plate, allow the mobile phase to evaporate completely. Residual solvent can cause streaking[3].

  • Staining: Dip the plate into the KMnO

    
     solution for 1-2 seconds using forceps. Wipe the excess stain from the back of the plate with a paper towel.
    
  • Development: The spots will typically appear immediately at room temperature. If faint, gently warm the plate with a heat gun (keep >10 cm away to prevent burning) until brown spots appear against the purple background[3].

Protocol 2: Flash Column Chromatography Workflow Self-Validating System: Weigh your collection flasks before fraction collection. This allows for immediate mass balance calculation post-evaporation to verify no product was lost to volatility.

  • Column Packing: Select a column diameter based on a 1:30 to 1:50 crude-to-silica weight ratio. Slurry pack the column using 100% Hexanes[4].

  • Dry Loading (Recommended): Dissolve the crude 1,3,3a,4,7,7a-hexahydroisobenzofuran in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 2-3x the mass of the crude) and evaporate the DCM slowly until a free-flowing powder is obtained. Load this evenly onto the top of the packed column to ensure a narrow initial band[4].

  • Elution: Apply positive pressure to achieve a flow rate of roughly 2 inches/minute. Begin with 100% Hexanes, gradually stepping up to 2-5% EtOAc/Hexanes.

  • Fraction Collection & Analysis: Collect small fractions (e.g., 15-20 mL for a 1 g scale). Spot each fraction on a TLC plate, elute, and stain with KMnO

    
    .
    
  • Concentration: Combine the fractions containing the pure product. Concentrate using a rotary evaporator with the water bath set to

    
     30°C and pressure carefully monitored (do not drop below 150 mbar for hexanes) to prevent product volatilization.
    
Mandatory Visualization

Workflow N1 Crude Mixture (1,3,3a,4,7,7a-Hexahydroisobenzofuran) N2 TLC Optimization (KMnO4 / PMA Staining) N1->N2 N3 Dry Loading onto Silica Gel (Minimize Band Broadening) N2->N3 N4 Flash Column Chromatography (Gradient: Hexane to 5% EtOAc) N3->N4 N5 Fraction Analysis (TLC with KMnO4) N4->N5 N6 Careful Concentration (Low Temp Rotovap < 30°C) N5->N6 N7 Purified Product N6->N7

Step-by-step workflow for the purification of 1,3,3a,4,7,7a-Hexahydroisobenzofuran.

Mechanism A 1,3,3a,4,7,7a-Hexahydroisobenzofuran (Isolated Alkene) C Syn-Dihydroxylation (Redox Reaction on TLC Plate) A->C B KMnO4 Stain (Mn VII - Purple) B->C D MnO2 Precipitate (Mn IV - Brown/Yellow Spot) C->D Reduction E Diol Product (UV Inactive) C->E Oxidation

Mechanism of KMnO4 TLC staining showing the redox relationship and visual output.

References

Sources

Removing unreacted starting materials from hexahydroisobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Removal of Unreacted Starting Materials (1,2-Cyclohexanedimethanol) Target Molecule: Hexahydroisobenzofuran (Octahydroisobenzofuran / 8-oxabicyclo[4.3.0]nonane) Primary Impurity: 1,2-Cyclohexanedimethanol (Diol precursor)

Executive Summary: The Separation Logic

The synthesis of hexahydroisobenzofuran typically involves the acid-catalyzed cyclodehydration of 1,2-cyclohexanedimethanol . The challenge in purification lies in separating the non-polar cyclic ether product from the polar, hydrogen-bonding diol starting material.

Your purification strategy relies on the Hydrophilic-Lipophilic Balance (HLB) divergence between the two species:

  • Hexahydroisobenzofuran (Product): Lipophilic (Hydrophobic), Low Boiling Point relative to diol, Non-polar.

  • 1,2-Cyclohexanedimethanol (Impurity): Hydrophilic, High Boiling Point, Polar (Donor/Acceptor).

Module 1: The "Quick Fix" – Aqueous Extraction

For routine cleanup of crude reaction mixtures.

User Question: "I filtered my reaction mixture, but NMR still shows significant starting material. Why didn't filtration work?"

Technical Insight: Filtration only removes solid byproducts (like polymerized tars or solid drying agents). 1,2-Cyclohexanedimethanol is often a viscous liquid or low-melting solid that dissolves in organic reaction solvents (like Toluene or DCM). You must exploit its water solubility.

Protocol A: Aggressive Aqueous Wash

This protocol forces the equilibrium of the diol into the aqueous phase while retaining the ether in the organic phase.

  • Dilution: Dilute your crude reaction mixture with a non-polar solvent (Diethyl Ether or Hexanes are superior to DCM for this specific separation due to lower polarity).

  • Primary Wash: Wash the organic layer 3 times with distilled water (1:1 volume ratio).

    • Mechanism:[1][2][3][4][5][6][7] The diol forms hydrogen bonds with water and partitions out of the organic phase.

  • Brine Wash: Wash once with saturated NaCl (Brine).

    • Mechanism:[1][2][3][4][5][6][7] Increases ionic strength to break any emulsions and "dry" the organic layer.

  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate), filter, and concentrate.
    

Validation: Check TLC (Thin Layer Chromatography). The diol (High Polarity) should remain at the baseline or have a very low


 in non-polar solvents, while the ether (Low Polarity) will travel near the solvent front.

Module 2: High-Purity Isolation – Flash Chromatography

For pharmaceutical grade (>98%) requirements or when extraction fails.

User Question: "I tried extraction, but I still have trace amounts of diol, or I'm seeing an intermediate mono-alcohol. How do I polish this?"

Technical Insight: If the cyclization was incomplete, you may have a mono-acetate or mono-alcohol intermediate. These have intermediate polarity and may not wash out fully with water. Silica gel chromatography is the definitive solution.

Protocol B: Silica Gel Flash Chromatography
ParameterSpecificationReason
Stationary Phase Silica Gel 60 (230-400 mesh)Standard adsorption matrix.
Mobile Phase 9:1 Hexanes:Ethyl AcetateThe ether is very non-polar; it needs a weak solvent to elute.
Loading <5% w/w of SilicaPrevents band broadening.
Detection Iodine Stain or PMA StainEthers are often UV-inactive; simple UV lamps won't work.

Step-by-Step:

  • Pack the column with Hexanes.

  • Load the crude oil (dissolved in minimum Hexanes).

  • Elute with 9:1 Hexanes:EtOAc.

  • Collect Fractions:

    • Fraction A (Fastest): Hexahydroisobenzofuran (Product).

    • Fraction B (Slowest): Unreacted 1,2-cyclohexanedimethanol (stays near top of column).

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying hexahydroisobenzofuran based on the scale and purity requirements.

PurificationLogic Start Crude Reaction Mixture (Ether + Diol + Acid) Quench Quench/Neutralize (Sat. NaHCO3) Start->Quench Stop Reaction PhaseSep Phase Separation Quench->PhaseSep OrganicLayer Organic Layer (Contains Product) PhaseSep->OrganicLayer Keep AqueousLayer Aqueous Layer (Contains Diol + Salts) PhaseSep->AqueousLayer Remove Decision Check Purity (TLC/NMR) AqueousPath High Diol Content? Execute Protocol A (Water Wash) Decision->AqueousPath >5% Starting Material Chromatography Trace Impurities? Execute Protocol B (Flash Column) Decision->Chromatography <5% Impurity / High Purity Needed Final Pure Hexahydroisobenzofuran Decision->Final Clean NMR AqueousPath->PhaseSep Repeat Extraction OrganicLayer->Decision Chromatography->Final

Figure 1: Decision tree for the purification of hexahydroisobenzofuran, prioritizing aqueous extraction for bulk removal of diols.

Module 4: Troubleshooting & FAQs

Q1: The layers aren't separating (Emulsion). What do I do?

Cause: The diol starting material acts as a surfactant, especially if the reaction mixture is basic or if amphiphilic intermediates are present. Solution:

  • Add Brine: Saturate the aqueous phase to increase density and ionic strength.

  • Filter through Celite: Sometimes fine particulate matter stabilizes the emulsion.

  • Wait: Emulsions in ether synthesis often resolve if left for 20 minutes.

Q2: Can I just distill the product?

Answer: Yes, but with caution.

  • Boiling Point Differential: Hexahydroisobenzofuran boils significantly lower than 1,2-cyclohexanedimethanol.

  • Risk: If your reaction used strong acids (pTSA,

    
    ) and wasn't neutralized, heating will cause the product to polymerize or degrade.
    
  • Requirement: You must neutralize and wash the crude material (Protocol A) before attempting vacuum distillation.

Q3: My product yield is lower than expected after extraction.

Cause: Hexahydroisobenzofuran has some solubility in water, especially if the water volume is huge. Solution:

  • Back-Extraction: Do not discard the aqueous washes immediately. Extract the combined aqueous washes once with a small volume of fresh solvent (Hexane/Ether) and combine this with your main organic fraction.

Q4: Safety Warning - Peroxides?

Critical: Like all ethers, hexahydroisobenzofuran can form explosive peroxides upon storage and exposure to air.

  • Test: Use starch-iodide paper before distilling or concentrating to dryness.

  • Store: Over molecular sieves or with a stabilizer (BHT) if stored for long periods.

References

  • PubChem. (n.d.).[8] 1,2-Cyclohexanedimethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for the drying and purification of solvents and reagents. Organic Syntheses Board of Editors. Retrieved from [Link]

Sources

Hexahydroisobenzofuran Derivatization Support Center: Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and derivatization of hexahydroisobenzofuran (HIBF) scaffolds. HIBF derivatives are highly valuable in drug development, serving as core structures for conformationally restricted nucleoside analogs and PAR1 antagonists[1][2]. However, the fused bicyclic [4.3.0] system presents significant synthetic challenges. The inherent concave/convex topology of the bicycle, combined with the proximity of bridgehead carbons, creates severe steric hindrance that can completely shut down derivatization at the C-1, C-3, and adjacent positions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these steric barriers.

Troubleshooting FAQs

Q1: My glycosylation or substitution attempts at the C-1/C-3 positions of the hexahydroisobenzofuran core are failing or giving negligible yields. What is causing this? Causality & Solution: In complex HIBF synthesis, bulky protecting groups like tert-butyldiphenylsilyl (TBDPS) are often used to protect primary alcohols. However, the immense steric volume of the TBDPS group can project over the reactive C-1/C-3 centers, creating a physical barrier to incoming nucleophiles or electrophiles. Efforts to functionalize these centers while TBDPS is present frequently fail due to this shielding effect[1]. Actionable Advice: Perform a protecting group swap prior to derivatization. Desilylate the intermediate using Tetra-n-butylammonium fluoride (TBAF) and replace it with a much smaller acetate group. This drastically reduces the steric radius, allowing subsequent glycosylation or substitution to proceed with high yields (e.g., up to 89%)[1].

Q2: When reducing hexahydroisobenzofuran lactones to lactols, I observe poor facial selectivity and unwanted ring-opening. How do I control this? Causality & Solution: Standard, aggressive reducing agents like Lithium Aluminum Hydride (LiAlH


) lack the steric sensitivity required for controlled partial reduction, often leading to complete reductive ring-opening of hexahydroisobenzofuran-1,3-diones into diols[2].
Actionable Advice:  To arrest the reduction at the lactol stage and dictate facial selectivity, utilize Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C). The bulky isobutyl groups of DIBAL-H make it highly sensitive to the steric environment. It will exclusively approach the lactone from the less sterically hindered 

-face of the bicyclic system, selectively forming the

-lactol in excellent yields (up to 92%) without over-reduction[1].

Q3: I am attempting a transition-metal catalyzed cross-coupling on a highly congested bicyclic furan derivative, but the reaction stalls. How do I force the coupling? Causality & Solution: The steric bulk of the hexahydroisobenzofuran core prevents the oxidative addition or transmetalation steps in standard Palladium-catalysis, as the metal center cannot easily access the hindered electrophilic carbon. Actionable Advice: Switch to highly active, sterically demanding dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos). These ligands stabilize the mono-ligated Pd(0) active species and force the metal center into close proximity with the sterically hindered electrophile, accelerating the coupling cycle where standard ligands (like PPh


) fail.

Quantitative Data: Reagent Efficacy in Congested Systems

The following table summarizes the impact of steric management strategies on reaction yields during HIBF derivatization.

TransformationSubstrate / Protecting GroupReagent & ConditionsOutcome / YieldMechanistic Rationale
Glycosylation TBDPS-protected 5' centerStandard basic/acidic< 10% (Failed)Severe steric shielding by the bulky TBDPS group prevents nucleophilic attack[1].
Glycosylation Acetate-protected 5' centerStandard basic/acidic89% Reduced steric bulk of the acetate group restores access to the reactive center[1].
Lactone Reduction Hexahydroisobenzofuran lactoneDIBAL-H, THF, -78 °C92% (

-lactol)
Exclusive

-face approach avoids steric clash with the convex face[1].
Imide/Dione Reduction Hexahydroisobenzofuran-1,3-dioneLiAlH

, THF, reflux
Complete ring-openingOver-reduction to diols due to the highly reactive, unhindered hydride[2].

Experimental Protocols

Protocol 1: Facial-Selective DIBAL-H Reduction of Sterically Hindered Lactones

This protocol utilizes steric bulk to its advantage, ensuring partial reduction without ring-opening.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve the hexahydroisobenzofuran lactone (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Reagent Addition: Dropwise add DIBAL-H (1.0 M in hexanes, 1.1 equiv) over 20 minutes down the side of the flask to pre-cool the reagent.

  • Self-Validating Monitoring: Stir at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active/stainable lactone spot and the appearance of a distinct, lower R

    
     spot indicates successful lactol formation.
    
  • Quenching (Critical Step): Quench the reaction at -78 °C by adding methanol (2 mL), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) (10 mL).

  • Workup: Remove the cooling bath and stir vigorously at room temperature for 2 hours. Self-validation: The formation of two clear, distinct liquid phases validates the complete breakdown of aluminum emulsions. Extract the aqueous layer with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield the
    
    
    -lactol[1].
Protocol 2: Protecting Group Swap (TBDPS to Acetate) to Relieve Steric Clash

This self-validating system ensures the removal of the steric shield prior to functionalization.

  • Desilylation: Dissolve the TBDPS-protected hexahydroisobenzofuran intermediate (1.0 equiv) in anhydrous THF. Add TBAF (1.0 M in THF, 1.2 equiv) at 0 °C. Stir for 2 hours at room temperature.

  • Validation: Confirm the release of the free hydroxyl group via a highly polar shift on TLC. Quench with saturated aqueous NH

    
    Cl, extract with DCM, and concentrate.
    
  • Acetylation: Dissolve the crude alcohol in anhydrous DCM. Add pyridine (3.0 equiv), acetic anhydride (Ac

    
    O, 2.0 equiv), and a catalytic amount of DMAP (0.1 equiv) at 0 °C. Stir for 4 hours at room temperature.
    
  • Validation: The acetylation is confirmed by a quantitative shift of the polar spot to a higher R

    
     on TLC. Wash the organic layer with 1M HCl, saturated NaHCO
    
    
    
    , and brine. Dry and concentrate to yield the sterically relieved acetate intermediate[1].

Mechanistic Workflow

The following decision tree outlines the logical progression for diagnosing and overcoming steric hindrance in bicyclic furan systems.

G Start Sterically Hindered Hexahydroisobenzofuran Identify Identify Source of Steric Clash Start->Identify Branch1 Bulky Protecting Group (e.g., TBDPS) Identify->Branch1 Branch2 Concave Face Shielding Identify->Branch2 Branch3 Congested Cross-Coupling Center Identify->Branch3 Sol1 Protecting Group Swap (TBDPS -> Acetate) Branch1->Sol1 Desilylation/ Acetylation Sol2 Facial Selective Reagents (DIBAL-H at -78°C) Branch2->Sol2 Alpha-face Approach Sol3 Bulky/Active Ligands (Buchwald Ligands) Branch3->Sol3 Pd(0) Stabilization Success Successful Derivatization High Yield & Selectivity Sol1->Success Sol2->Success Sol3->Success

Workflow for diagnosing and overcoming steric hindrance in bicyclic furan systems.

References

  • Synthesis and anti-HIV activity of conformationally restricted bicyclic hexahydroisobenzofuran nucleoside analogs Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery of Octahydroindenes as PAR1 Antagonists Source: National Institutes of Health (PMC) URL:[Link]

Sources

Hexahydroisobenzofuran (HIBF) Processing: Troubleshooting & Ring-Opening Prevention Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and processing of hexahydroisobenzofuran (HIBF) derivatives. The HIBF scaffold (an oxabicyclo[4.3.0]nonane derivative) is a critical structural motif in natural products and conformationally restricted nucleoside analogs. However, its fused tetrahydrofuran (THF) ring is highly susceptible to unintended ring opening during downstream processing. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you preserve the integrity of the bicyclic system.

Section 1: Mechanistic Causality of Ring Opening

Q: What drives the unintended ring opening of the hexahydroisobenzofuran (HIBF) scaffold during processing?

A: The unintended ring opening of the HIBF scaffold is primarily driven by Lewis or Brønsted acid-catalyzed cleavage of the ether linkage. When exposed to strong acids (e.g., triflic acid, boron tribromide) or electrophilic halogens, the oxygen atom of the fused THF ring protonates or coordinates with the Lewis acid to form a highly reactive oxonium ion intermediate. Subsequent nucleophilic attack at the adjacent carbon leads to irreversible C-O bond cleavage.

Studies on the acid stability of the glycosidic linkage in HIBF nucleosides demonstrate that cleavage is significantly accelerated in pH 2 buffered solutions at 37 °C [[1]](). Furthermore, theoretical insights into THF ring-opening reveal that strong Lewis acids lower the activation barrier for ether cleavage via strong donor-acceptor interactions, making the ring highly vulnerable during unoptimized deprotection steps 2.

G A Hexahydroisobenzofuran (Intact Scaffold) B Strong Acid / Lewis Acid (e.g., TfOH, BBr3) A->B Unoptimized Route E Mild Conditions (pH > 4, TBAF) A->E Optimized Route C Oxonium Ion Intermediate B->C D Nucleophilic Attack (Ring Opening) C->D Ether Cleavage F Preserved Bicyclic System (Target Molecule) E->F Scaffold Stable

Mechanistic pathway of HIBF ring opening vs. optimized preservation.

Section 2: Experimental Workflows & Methodologies

Q: How can I safely deprotect or functionalize HIBF intermediates without triggering ether cleavage?

A: To prevent ring opening, you must employ a self-validating protocol that avoids strong acidic conditions and utilizes orthogonal protecting groups. Replacing acid-labile protecting groups with silyl ethers allows for fluoride-mediated deprotection, which leaves the fused THF ring completely intact 1.

Step-by-Step Methodology for Mild Desilylation & Deprotection:

  • Preparation: Dissolve the silylated HIBF intermediate in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Reagent Addition: Instead of acidic deprotection, utilize a nucleophilic fluoride source. Add 2.0 equivalents of Tetra-n-butylammonium fluoride (TBAF) dropwise at 0 °C.

  • Monitoring: Allow the reaction to warm to 25 °C. Monitor via HPLC or TLC. The chemically inert HIBF moiety is not expected to interfere or degrade under these mild conditions [[1]]().

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to maintain a slightly basic pH, preventing any localized acidity during the aqueous workup. Extract the product with ethyl acetate.

  • Validation: Confirm the integrity of the bicyclic system using 1H NMR. A successful, ring-preserved product will display the intact diagnostic multiplet of the bridgehead protons at ~2.8-3.2 ppm, whereas a cleaved ring will show significant downfield shifts of the resulting primary/secondary alcohols.

Section 3: Quantitative Data & Condition Optimization

Q: What are the optimal pH and temperature ranges to maintain HIBF stability?

A: Quantitative stability data indicates that the HIBF ether linkage is highly sensitive to pH drops below 3.0, especially at elevated temperatures. Maintaining a pH above 4.0 and controlling thermal exposure is critical for preserving the bicyclic core.

Table: Quantitative Stability Profile of Hexahydroisobenzofuran Derivatives

ConditionpH RangeTemperature (°C)Time (h)Ring Opening (%)Recommendation
Strong Acidic Buffer2.03724> 85%Avoid. Rapid degradation of the bicyclic system 1.
Mild Acidic Buffer4.0 - 5.02548< 5%Acceptable. Suitable for mild functionalization.
Neutral / Fluoride (TBAF)~ 7.025160%Optimal. Scaffold remains chemically inert 1.
Strong Reductive (LiAlH4)N/AReflux12> 90%Avoid. Reductive cleavage occurs in fused systems 3.

Section 4: Troubleshooting FAQs

Q: I am observing lactol formation or isomerization during the processing of HIBF diols. How do I prevent this?

A: Diol intermediates of HIBF can undergo conversion to lactols upon standing, where the stereocenter isomerizes to form a more stable 6,6-trans bicyclic motif 1. To prevent this, diols should never be stored without purification. Immediately subject the diol to acetylation or protection (e.g., using Ac2O in pyridine) to lock the conformation and prevent spontaneous isomerization 1.

Q: Can I use transition metal catalysts (like Pd) without expanding or opening the ring?

A: Yes, but with strict ligand and solvent control. While Pd(II)-mediated reactions can sometimes induce ring expansion in strained bicyclic systems (e.g., expanding to [4.3.0]-bicyclo-DNA monomers) [[4]](), the HIBF system is generally stable under standard cross-coupling conditions if the pH is buffered. Avoid oxidative addition conditions that might generate strong localized acidity.

References

  • Synthesis and anti-HIV activity of conformationally restricted bicyclic hexahydroisobenzofuran nucleoside analogs. NIH (PMC). 1

  • Discovery of Octahydroindenes as PAR1 Antagonists. NIH (PMC).3

  • Synthesis of the bicyclo-[4.3.0]-thymidyl-nucleoside via pd(II)-mediated ring expansion chemistry. PubMed. 4

  • Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P. NIH (PMC). 2

Sources

Validation & Comparative

FTIR analysis and characteristic bands of 1,3,3a,4,7,7a-Hexahydroisobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Spectral Fingerprinting of Fused Cyclic Ethers: An FTIR Comparison Guide for 1,3,3a,4,7,7a-Hexahydroisobenzofuran

As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical challenge of differentiating closely related bicyclic ether scaffolds during drug development and complex organic syntheses. 1,3,3a,4,7,7a-Hexahydroisobenzofuran[1]—a partially saturated bicyclic compound consisting of a tetrahydrofuran (THF) ring fused to a cyclohexene ring—presents a highly specific vibrational fingerprint.

This guide objectively compares the Fourier Transform Infrared (FTIR) performance of 1,3,3a,4,7,7a-Hexahydroisobenzofuran against its fully saturated (Octahydroisobenzofuran) and fully aromatic (Isobenzofuran) alternatives. By understanding the causality behind these vibrational modes, researchers can implement self-validating analytical workflows to confirm structural identity and purity.

Mechanistic Structural Analysis & Vibrational Causality

The FTIR spectrum of a molecule is dictated by its dipole moment changes and bond force constants. For 1,3,3a,4,7,7a-Hexahydroisobenzofuran, the spectrum is dominated by three distinct structural features:

  • The Cyclic Ether Linkage (C-O-C): Ethers lack the strong hydrogen-bonding O-H stretch, making the asymmetric C-O-C stretch the most diagnostic peak in the fingerprint region[2]. Because the ether oxygen is constrained within a five-membered ring, the ring strain and resulting dipole shift produce a strong, broad absorption band between 1070 and 1140 cm⁻¹[3].

  • The Isolated Alkene (C=C): The hexahydro- derivative contains a single, isolated double bond within the six-membered ring. Unlike conjugated systems, isolated alkenes exhibit a relatively weak but sharp stretching mode near 1650 cm⁻¹.

  • Hybridized C-H Stretching: The molecule contains both sp² and sp³ hybridized carbons. The sp³ -C-H stretches (from the CH₂ and CH groups) appear strongly just below 3000 cm⁻¹ (2850–2960 cm⁻¹), while the sp² =C-H stretches from the alkene moiety appear as weak-to-medium bands just above 3000 cm⁻¹ (e.g., 3020 cm⁻¹).

Comparative FTIR Performance Data

To validate the hydrogenation state of an isobenzofuran derivative, it is critical to compare its spectrum against its structural analogs. The table below summarizes the quantitative spectral markers used to differentiate these compounds.

Vibrational Mode1,3,3a,4,7,7a-HexahydroisobenzofuranOctahydroisobenzofuran (Alternative 1)Isobenzofuran (Alternative 2)
C-O-C Asymmetric Stretch ~1070 - 1140 cm⁻¹ (Strong)~1050 - 1100 cm⁻¹ (Strong)~1150 - 1200 cm⁻¹ (Conjugated)
=C-H Stretch (sp²) ~3020 cm⁻¹ (Weak-Medium)Absent > 3050 cm⁻¹ (Multiple, Strong)
-C-H Stretch (sp³) ~2850 - 2960 cm⁻¹ (Strong)~2850 - 2960 cm⁻¹ (Strong, Complex)Absent
C=C Stretch ~1650 cm⁻¹ (Weak, Isolated)Absent ~1500, 1600 cm⁻¹ (Aromatic)

Analytical Logic Workflow

The following decision tree illustrates the logical progression an analyst must take when interpreting the FTIR spectrum of an unknown isobenzofuran derivative.

FTIR_Workflow Step1 Unknown Isobenzofuran Derivative Step2 Assess C-O-C Stretch (1050 - 1150 cm⁻¹) Step1->Step2 Step3 Analyze sp² C-H Stretch (> 3000 cm⁻¹) Step2->Step3 Confirmed Cyclic Ether Step4 Evaluate C=C Region (1500 - 1680 cm⁻¹) Step3->Step4 Present (>3000 cm⁻¹) Result2 Octahydroisobenzofuran (Fully Saturated) Step3->Result2 Absent (<3000 cm⁻¹ only) Result1 1,3,3a,4,7,7a- Hexahydroisobenzofuran Step4->Result1 ~1650 cm⁻¹ (Isolated Alkene) Result3 Isobenzofuran (Fully Aromatic) Step4->Result3 ~1500-1600 cm⁻¹ (Aromatic)

FTIR logical decision tree for identifying the hydrogenation state of isobenzofuran derivatives.

Self-Validating ATR-FTIR Experimental Protocol

To ensure absolute trustworthiness in your spectral data, do not simply run the sample. The following Attenuated Total Reflectance (ATR) protocol is designed as a closed-loop, self-validating system.

Step 1: System Validation & Environmental Baselining

  • Action: Clean the Diamond ATR crystal with analytical-grade isopropanol. Run a 32-scan open-beam background.

  • Validation Check: Confirm that water vapor (3500-3900 cm⁻¹) and CO₂ (2350 cm⁻¹) interference peaks are mathematically minimized to a flat baseline.

  • Causality: Atmospheric fluctuations can easily mask the weak sp² =C-H stretching region (>3000 cm⁻¹) of the hexahydroisobenzofuran. A fresh background ensures these dynamic variables are subtracted.

Step 2: Wavelength Calibration Verification

  • Action: Scan a standard 1.5 mil polystyrene calibration film.

  • Validation Check: Verify that the sharp aromatic C=C peak is located exactly at 1601 cm⁻¹ (± 1 cm⁻¹).

  • Causality: Wavelength accuracy is critical here. If the instrument is out of calibration, the 1650 cm⁻¹ isolated alkene peak of the hexahydro- derivative could be misidentified as the 1600 cm⁻¹ aromatic peak of the fully unsaturated isobenzofuran.

Step 3: Sample Acquisition & Pressure Optimization

  • Action: Apply 2-3 µL of the liquid 1,3,3a,4,7,7a-Hexahydroisobenzofuran to the crystal. Engage the pressure anvil until consistent contact is achieved.

  • Validation Check: Monitor the real-time preview. Ensure the strongest peak (the C-O-C stretch at ~1070 cm⁻¹) exhibits an absorbance between 0.4 and 0.8 AU.

  • Causality: ATR relies on an evanescent wave penetrating the sample. Absorbance > 1.0 AU causes peak distortion due to non-linear detector response, while < 0.1 AU results in a poor Signal-to-Noise Ratio (SNR), making the weak 1650 cm⁻¹ alkene peak indistinguishable from baseline noise.

Step 4: Spectral Processing & ATR Correction

  • Action: Acquire the spectrum at 4 cm⁻¹ resolution using 32 to 64 co-added scans. Apply an ATR correction algorithm.

  • Causality: 4 cm⁻¹ resolution perfectly balances the need to resolve closely spaced C-H bands without introducing excessive scan time. ATR spectra inherently exhibit depth-of-penetration artifacts where lower wavenumbers (e.g., 1070 cm⁻¹) appear artificially stronger than higher wavenumbers (e.g., 3020 cm⁻¹). ATR correction normalizes the data to match standard transmission spectra, allowing for accurate relative intensity comparisons.

References

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science & Technology. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12485270, (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran." PubChem. URL:[Link]

  • Coates, J. (2006). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. Wiley. URL:[Link]

  • Smith, B. C. (2017). "The C-O Bond III: Ethers By a Knockout." Spectroscopy Online. URL:[Link]

Sources

A Senior Application Scientist's Guide to Differentiating cis- and trans-1,3,3a,4,7,7a-Hexahydroisobenzofuran Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of stereoisomers is a cornerstone of molecular design and function. The spatial arrangement of atoms can dramatically alter a molecule's biological activity, pharmacokinetic profile, and toxicity. In the realm of bicyclic ethers, the cis- and trans- isomers of 1,3,3a,4,7,7a-hexahydroisobenzofuran present a classic and instructive case for spectroscopic differentiation. This guide provides an in-depth comparison of the spectral signatures of these two isomers, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will not only present comparative data but also delve into the causality behind the experimental choices and provide robust, field-proven protocols for their analysis.

The Stereochemical Challenge: cis- vs. trans- Fused Rings

The fundamental difference between the cis- and trans- isomers of 1,3,3a,4,7,7a-hexahydroisobenzofuran lies in the relative orientation of the hydrogen atoms at the bridgehead carbons (3a and 7a). In the cis-isomer, these hydrogens are on the same face of the ring system, resulting in a "V" shape. Conversely, in the trans-isomer, they are on opposite faces, leading to a more linear and rigid structure. This seemingly subtle difference in three-dimensional architecture has profound implications for their spectroscopic properties.

cluster_cis cis-1,3,3a,4,7,7a-Hexahydroisobenzofuran cluster_trans trans-1,3,3a,4,7,7a-Hexahydroisobenzofuran cis_img cis_img trans_img trans_img

Caption: Molecular structures of cis- and trans-1,3,3a,4,7,7a-hexahydroisobenzofuran.

Synthesis Strategy: The Diels-Alder Approach

The primary route to these hexahydroisobenzofuran frameworks is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[1] Typically, this involves the reaction of a diene, such as 1,3-butadiene, with a dienophile, like furan. The stereochemistry of the product is dictated by the stereochemistry of the starting materials and the reaction conditions.[2] The endo transition state is often favored, which can lead to the formation of the cis-isomer.[3] However, thermodynamic control or the use of specific catalysts can favor the formation of the more stable trans-isomer.[4]

Diels_Alder_Workflow Diene Diene (e.g., 1,3-Butadiene) Reaction Diels-Alder Reaction [4+2] Cycloaddition Diene->Reaction Dienophile Dienophile (e.g., Furan) Dienophile->Reaction Transition_State Endo/Exo Transition State Reaction->Transition_State Product cis- or trans-Hexahydroisobenzofuran Transition_State->Product

Caption: Generalized workflow for the Diels-Alder synthesis of hexahydroisobenzofurans.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly proton (¹H) NMR, is the most powerful and definitive technique for distinguishing between cis- and trans-hexahydroisobenzofuran isomers. The key lies in the analysis of coupling constants (J-values) between the bridgehead protons and their neighbors.

Theoretical Foundation: The Karplus Relationship

The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle (φ) between the two coupled protons. This relationship is described by the Karplus equation.[5]

  • Cis-Isomer: The bridgehead protons (H-3a and H-7a) have a dihedral angle of approximately 0-30° with adjacent protons on the fused ring. This results in a relatively large coupling constant.

  • Trans-Isomer: The bridgehead protons have a dihedral angle of roughly 150-180° with adjacent protons, leading to a smaller coupling constant.[6]

Comparative ¹H NMR Data (Predicted)
Proton Predicted Chemical Shift (δ ppm) - cis Predicted Chemical Shift (δ ppm) - trans Key Differentiating Feature
H-3a, H-7a (Bridgehead)~ 2.5 - 2.8~ 2.3 - 2.6The multiplicity and coupling constants of these signals are the most diagnostic.
H-1, H-3 (Methylene)~ 3.5 - 3.9~ 3.4 - 3.8Protons on the carbon adjacent to the ether oxygen are deshielded.
H-4, H-7 (Alkenyl)~ 5.6 - 5.8~ 5.5 - 5.7Typical olefinic proton signals.
H-5, H-6 (Aliphatic)~ 2.0 - 2.3~ 1.9 - 2.2Complex multiplets.
Coupling Constant ³JH3a-H4 / ³JH7a-H7 ≈ 5-8 Hz ³JH3a-H4 / ³JH7a-H7 ≈ 1-3 HzThe larger coupling constant for the cis-isomer is the most reliable distinguishing feature. [6]
Comparative ¹³C NMR Data (Predicted)

The ¹³C NMR spectra are generally less informative for direct cis/trans differentiation based on chemical shifts alone, as the differences can be subtle. However, the overall number of signals can confirm the symmetry of the molecule.

Carbon Predicted Chemical Shift (δ ppm) - cis Predicted Chemical Shift (δ ppm) - trans Notes
C-3a, C-7a (Bridgehead)~ 40 - 45~ 38 - 43The more strained cis-isomer may show slightly downfield shifts for the bridgehead carbons.
C-1, C-3 (Methylene)~ 70 - 75~ 68 - 73Carbons adjacent to the ether oxygen.
C-4, C-7 (Alkenyl)~ 125 - 130~ 124 - 129Olefinic carbons.
C-5, C-6 (Aliphatic)~ 25 - 30~ 23 - 28
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified hexahydroisobenzofuran isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton experiment.

    • Pulse Sequence: A standard 90° pulse sequence is typically sufficient.

    • Spectral Width: Set to cover the expected range of proton signals (e.g., 0-8 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate all signals.

    • Analyze the coupling patterns and measure the coupling constants, paying close attention to the signals of the bridgehead protons.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups but is generally less definitive than NMR for distinguishing between these cis and trans isomers. The primary vibrational modes of interest are the C-O-C stretching of the ether and the C=C stretching of the alkene.

Comparative IR Data
Vibrational Mode Expected Wavenumber (cm⁻¹) - cis Expected Wavenumber (cm⁻¹) - trans Key Differentiating Feature
C-O-C Stretch (Ether)~1100 - 1150~1100 - 1150The C-O-C stretching in cyclic ethers is typically strong.[7] Subtle shifts may occur due to changes in ring strain, with the more strained cis-isomer potentially showing a slightly higher wavenumber.
C=C Stretch (Alkene)~1650 - 1670~1650 - 1670This peak is often of medium to weak intensity.
=C-H Stretch (Alkene)>3000>3000
C-H Stretch (Alkane)<3000<3000
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[8]

  • Sample Application: Place a single drop of the neat liquid hexahydroisobenzofuran isomer directly onto the center of the ATR crystal.

  • Acquisition: Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

  • Cleaning: After analysis, carefully wipe the sample from the crystal using a soft cloth and an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While the electron ionization (EI) mass spectra of cis and trans isomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed due to differences in their stability.[9]

Fragmentation Pathways

The molecular ion (M⁺˙) for both isomers will be observed at m/z = 124. A characteristic fragmentation pathway for cyclic ethers is the loss of a hydrogen atom followed by a retro-Diels-Alder reaction. For hexahydroisobenzofuran, a retro-Diels-Alder reaction would be expected to yield butadiene (m/z = 54) and furan (m/z = 68) radical cations, or related fragments. The relative stability of the intermediate radical cations formed during fragmentation may differ slightly between the cis and trans isomers, potentially leading to minor variations in the relative intensities of these fragment ions.[10]

Comparative MS Data
m/z Proposed Fragment Expected Relative Abundance Key Differentiating Feature
124[C₈H₁₂O]⁺˙ (Molecular Ion)Medium to HighConfirms the molecular weight.
95[M - C₂H₅]⁺MediumLoss of an ethyl group.
81[M - C₃H₇]⁺MediumLoss of a propyl group.
68[C₄H₄O]⁺˙ (Furan radical cation)MediumResult of a retro-Diels-Alder fragmentation.
54[C₄H₆]⁺˙ (Butadiene radical cation)MediumResult of a retro-Diels-Alder fragmentation.
The ratio of the intensities of the m/z 68 and m/z 54 peaks may show slight, but potentially reproducible, differences between the cis and trans isomers due to stereochemical influences on the retro-Diels-Alder fragmentation pathway.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the hexahydroisobenzofuran isomer in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230 °C.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the isomer. Compare the fragmentation patterns, paying close attention to the relative intensities of the key fragment ions.

Conclusion and Workflow Summary

The unambiguous differentiation of cis- and trans-1,3,3a,4,7,7a-hexahydroisobenzofuran is most reliably achieved through ¹H NMR spectroscopy, with the magnitude of the vicinal coupling constants of the bridgehead protons serving as the definitive diagnostic feature. While IR and MS provide valuable confirmatory data regarding functional groups and molecular weight, their ability to distinguish between these stereoisomers is less pronounced.

Analytical_Workflow Sample Purified Isomer (cis or trans) NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR IR ATR-FTIR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS NMR_Result Definitive Stereochemical Assignment (via Coupling Constants) NMR->NMR_Result IR_Result Functional Group Confirmation (C-O, C=C) IR->IR_Result MS_Result Molecular Weight and Fragmentation Pattern MS->MS_Result Conclusion Comprehensive Structural Elucidation NMR_Result->Conclusion IR_Result->Conclusion MS_Result->Conclusion

Caption: Recommended analytical workflow for the comprehensive characterization of hexahydroisobenzofuran isomers.

By employing the systematic approach outlined in this guide, researchers can confidently assign the stereochemistry of their synthesized or isolated hexahydroisobenzofuran isomers, ensuring the integrity and reproducibility of their scientific findings.

References

  • Volatile Organic Compounds - by GC/MS Capillary Column Technique. (2009). Retrieved from [Link]

  • Standard Operating Procedure H-NMR. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure for NMR Experiments. (2023). Retrieved from [Link]

  • A study of alkyl decalin isomers in petroleum. (n.d.). Retrieved from [Link]

  • Mass Spectrometry in Structural and Stereochemical Problems. XXI. Fragmentation and Hydrogen Transfer Reactions After Electron Impact on β-Decalones. (n.d.). Retrieved from [Link]

  • Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. (2024). Retrieved from [Link]

  • NMR data acquisition. (n.d.). Retrieved from [Link]

  • Volatile Organic Compounds (VOCs) Analysis by GC/MS. (2022). Retrieved from [Link]

  • Mass Spectrometry in Structural and Stereochemical Problems. XVIII.1 Fragmentation and Hydrogen Transfer Reactions after Electron Impact on α-Decalones. Synthesis of Polydeuterated α-Decalones. (n.d.). Retrieved from [Link]

  • 1H ACQUISITION PERIOD. (n.d.). Retrieved from [Link]

  • GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. (2024). Retrieved from [Link]

  • 13C NMR Spectrum (1D, 226 MHz, H2O, predicted). (n.d.). Retrieved from [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (n.d.). Retrieved from [Link]

  • Stereochemistry of the Diels-Alder Reaction. (2017). Retrieved from [Link]

  • 1H NMR Spectrum (1D, 200 MHz, H2O, predicted). (n.d.). Retrieved from [Link]

  • 18.8 Spectroscopy of Ethers. (2024). Retrieved from [Link]

  • BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational. (2022). Retrieved from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Retrieved from [Link]

  • 1,3-Dihydro isobenzofuran - SpectraBase. (n.d.). Retrieved from [Link]

  • Diels Alder Reaction Experiment Part 1, Prelab. (2020). Retrieved from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Retrieved from [Link]

  • The Diels-Alder Reaction. (2017). Retrieved from [Link]

  • 1,3,3a,4,7,7a-Hexahydroisobenzofuran | C8H12O - PubChem. (n.d.). Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • HNMR Practice 4. (n.d.). Retrieved from [Link]

  • Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Retrieved from [Link]

  • 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran - SpectraBase. (n.d.). Retrieved from [Link]

  • STEREOCHEMISTRY OF SOME BICYCLIC COMPOUNDS. (n.d.). Retrieved from [Link]

  • Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. (n.d.). Retrieved from [Link]

  • Stereocontrolled Construction of Cyclic Ethers. (2005). Retrieved from [Link]

  • IR spectrum: Ethers. (n.d.). Retrieved from [Link]

  • THE OPTIMIZATION OF THE DIELS-ALDER REACTIONS OF 2,5-DISUBSTITUTED FURAN DERIVATIVES WITH FUNCTIONALIZED CHAINS. SYNTHETIC APPLICATIONS. (1993). Retrieved from [Link]

  • 18.8: Spectroscopy of Ethers. (2024). Retrieved from [Link]

  • Fused Rings: Cis and Trans Decalin. (2014). Retrieved from [Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (n.d.). Retrieved from [Link]

Sources

HPLC methods for purity assay of hexahydroisobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of hexahydroisobenzofuran (HIBF) and its derivatives requires a deep understanding of both the molecule’s structural nuances and the physics of chromatographic detection. HIBF is a critical bicyclic scaffold—comprising a fully saturated cyclohexane ring fused to a tetrahydrofuran ring—frequently utilized in the synthesis of complex pharmaceutical intermediates, such as anti-HIV nucleoside analogs[1] and Perospirone impurities (e.g., cis-hexahydroisobenzofuran-1,3-dione)[2].

Because the core HIBF scaffold lacks a conjugated


-electron system, traditional UV detection is often inadequate unless the molecule is functionalized with a chromophore. This guide objectively compares the three primary High-Performance Liquid Chromatography (HPLC) modalities used for HIBF purity assays, providing field-proven insights, causality-driven methodologies, and self-validating experimental protocols.

Comparative Evaluation of HPLC Modalities

A. Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Best For: Substituted HIBF derivatives (e.g., aryl-substituted lactones, HIBF nucleosides). The Causality: When HIBF is functionalized with aromatic rings or nucleobases, the molecule acquires a strong UV chromophore. RP-HPLC utilizing a C18 stationary phase and a Water/Methanol or Water/Acetonitrile gradient is the gold standard here. UV detection (typically at 210–280 nm) provides excellent sensitivity for these derivatives. For example, in the degradation tracking of conformationally restricted HIBF nucleoside analogs, UV detection at 280 nm provides a highly stable baseline and selective tracking of the nucleobase cleavage[1]. Furthermore, low-UV (210–230 nm) is effectively used to resolve stereoisomers of ethenocyclopropa-fused HIBF diones[3].

B. Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD)

Best For: Unsubstituted or aliphatic HIBF derivatives (e.g., hexahydroisobenzofuran-1,3-dione). The Causality: Unsubstituted HIBF anhydrides and diones only possess carbonyl groups, which exhibit weak end-absorption in the deep UV range (<220 nm). Relying on 210 nm UV detection during gradient elution causes severe baseline drift due to mobile phase absorbance. ELSD circumvents this by operating as a mass-based detector: the mobile phase is nebulized and evaporated, and a laser measures the light scattered by the remaining non-volatile analyte particles. This provides a flat baseline and superior signal-to-noise ratio for non-chromophoric purity assays, routinely achieving >99.9% precision[4].

C. Chiral Normal-Phase HPLC (NP-HPLC)

Best For: Enantiomeric excess (


) determination of stereodivergent HIBF lactones.
The Causality:  The biological efficacy of HIBF derivatives is highly stereospecific. Resolving enantiomers requires a chiral stationary phase, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). The chiral recognition mechanism relies on precise hydrogen bonding between the carbamate groups of the column and the lactone/carbonyl groups of the HIBF analyte. A normal-phase eluent (e.g., Hexanes/Isopropanol) is mandatory; if a reversed-phase aqueous system were used, water molecules would competitively bind to the stationary phase, destroying the chiral recognition cavities. This exact NP-HPLC method has been validated for stereodivergent HIBF organocascades[5].

Quantitative Data Summary

The following table summarizes the comparative performance metrics of the three analytical modalities for HIBF assays.

Analytical ParameterRP-HPLC-UV (Substituted)RP-HPLC-ELSD (Unsubstituted)Chiral NP-HPLC (Stereoisomers)
Target Analyte Profile HIBF nucleosides, Aryl-HIBFHIBF-1,3-dione, Aliphatic HIBFChiral HIBF lactones/esters
Column Chemistry C18 (250 x 4.6 mm, 5 µm)C8 or C18 (150 x 4.6 mm, 3 µm)Chiralcel OD-H (250 x 4.6 mm)
Mobile Phase Water / Methanol (Gradient)Water / Acetonitrile (Gradient)Hexanes / Isopropanol (95:05)
Detection Mechanism Photodiode Array (210–280 nm)Light Scattering (N

gas, 50°C)
UV at 210 nm (Isocratic)
Typical LOD 0.05 µg/mL1.0 µg/mL0.5 µg/mL
Primary Advantage High sensitivity, broad linearityUniversal detection, no baseline driftBaseline resolution of enantiomers

Workflow Visualization

HPLC_Method_Selection Start Hexahydroisobenzofuran (HIBF) Analyte Chromophore Strong UV Chromophore? (e.g., Aryl, Nucleoside) Start->Chromophore Chiral_Yes Stereochemical Purity Required? Chromophore->Chiral_Yes Yes Chiral_No Stereochemical Purity Required? Chromophore->Chiral_No No Method_UV RP-HPLC-UV (210-280 nm) Chiral_Yes->Method_UV No (Chemical Purity) Method_Chiral Chiral NP-HPLC (e.g., Chiralcel OD-H) Chiral_Yes->Method_Chiral Yes (Enantiomeric Purity) Method_ELSD RP-HPLC-ELSD (Universal Detection) Chiral_No->Method_ELSD No (Chemical Purity) Method_GC GC-FID or Chiral GC/ELSD Chiral_No->Method_GC Yes (Enantiomeric Purity)

Fig 1: Decision workflow for selecting HIBF purity assay methods based on molecular properties.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate System Suitability Tests (SST) that must pass before sample data is considered reliable.

Protocol A: RP-HPLC-ELSD for Chemical Purity of HIBF-1,3-dione

Objective: Quantify the purity of non-chromophoric cis-hexahydroisobenzofuran-1,3-dione (Perospirone impurity).

  • System Preparation : Equip the HPLC with an Evaporative Light Scattering Detector. Set the drift tube temperature to 50°C and the nebulizer nitrogen gas pressure to 3.5 bar. Causality: 50°C is hot enough to evaporate the aqueous mobile phase but low enough to prevent the semi-volatile HIBF-1,3-dione from vaporizing.

  • Chromatographic Conditions :

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Self-Validation (SST) : Inject a 1.0 mg/mL resolution standard containing HIBF-1,3-dione and its synthetic precursor, cyclohexanedicarboxylic acid.

    • Acceptance Criteria: The resolution factor (

      
      ) between the two peaks must be 
      
      
      
      . The Relative Standard Deviation (RSD) of the HIBF peak area across 5 replicate injections must be
      
      
      .
  • Sample Analysis : Inject 10 µL of the sample (prepared in Acetonitrile). Bracket the sample sequence with the standard every 10 injections to prove the ELSD response factor has not drifted.

Protocol B: Chiral NP-HPLC for Enantiomeric Excess of HIBF Lactones

Objective: Determine the


 of stereodivergent bicyclic 

-lactones.
  • System Preparation : Thoroughly flush the HPLC system with Isopropanol (IPA) to remove all traces of water. Causality: Even trace water will deactivate the hydrogen-bonding sites on the chiral stationary phase, leading to peak collapse.

  • Chromatographic Conditions :

    • Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Hexanes / Isopropanol (95:05 v/v), strictly isocratic.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 210 nm.

  • Self-Validation (SST) : Inject a racemic mixture (±) of the HIBF lactone standard.

    • Acceptance Criteria: The chromatogram must display two distinct peaks with an

      
      . If 
      
      
      
      , adjust the IPA concentration downward (e.g., to 97:03) to increase retention and steric interaction time within the column[5].
  • Sample Analysis : Inject 5 µL of the purified enantiomer sample. Calculate

    
     using the area normalization method: 
    
    
    
    .

References

  • Synthesis and anti-HIV activity of conformationally restricted bicyclic hexahydroisobenzofuran nucleoside analogs - NIH PMC. 1

  • cis-Hexahydroisobenzofuran-1,3-dione Perospirone Impurity - ChemScene. 2

  • Stereodivergent, Diels-Alder-Initiated Organocascades Employing α,β-Unsaturated Acylammonium Salts - Royal Society of Chemistry. 5

  • 4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione - BenchChem. 3

  • Certificate of Analysis: Hexahydroisobenzofuran-1,3-dione - LGC Standards. 4

Sources

Resolving Stereocenters in Hexahydroisobenzofuran Derivatives: A Comparative Guide to Crystallization and X-Ray Diffraction Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Hexahydroisobenzofuran (HIBF) derivatives represent a critical class of conformationally restricted bicyclic scaffolds in modern drug discovery and natural product synthesis. The stereochemistry of the fused 6-5 ring system dictates their biological efficacy. For instance, β-HIBF inosine analogs have demonstrated potent anti-HIV-1 activity[1]. Furthermore, the HIBF-1(3H)-one motif is a key structural feature in marine-derived polyketides such as eutypetides A–E, whose absolute configurations were unequivocally determined via Cu Kα X-ray diffraction[2].

Because these molecules often lack heavy atoms and exhibit conformational flexibility, determining their absolute and relative stereochemistry presents a significant analytical challenge. As a Senior Application Scientist, I have structured this guide to objectively compare the most effective crystallization techniques and X-ray data collection strategies for resolving HIBF derivatives.

Part 1: Optimizing Crystal Growth: Vapor Diffusion vs. Slow Evaporation

The primary bottleneck in small molecule crystallography is obtaining a single, well-ordered crystal. HIBF derivatives are notorious for yielding twinned crystals or precipitating as microcrystalline powders when subjected to rapid solvent loss. As highlighted in foundational crystallography guides, vapor diffusion remains the premier method for growing diffraction-quality single crystals from milligram quantities[3].

Quantitative Comparison of Crystallization Techniques
ParameterVapor Diffusion (Tube-in-Vial)Slow Evaporation
Supersaturation Control High (Equilibrium-driven)Low (Kinetically-driven)
Typical Crystal Quality Single, well-orderedProne to twinning/microcrystals
Sample Requirement 1–5 mg>10 mg
Timeframe 3 days to several weeks1 to 7 days
Best Suited For Conformationally flexible HIBF analogsRigid, highly soluble precursors
Visualization: Vapor Diffusion Mechanism

VaporDiffusion InnerVial Inner Vial (Sample + Solvent S1) VaporPhase Vapor Phase Equilibration (Closed System) InnerVial->VaporPhase S1 vaporizes slowly Supersaturation Metastable Supersaturation InnerVial->Supersaturation Solubility decreases OuterVial Outer Vial (Precipitant S2) OuterVial->VaporPhase S2 vaporizes (Higher vapor pressure) VaporPhase->InnerVial S2 diffuses into S1 Nucleation Controlled Nucleation & Crystal Growth Supersaturation->Nucleation Ordered lattice formation

Vapor diffusion mechanism for controlled small molecule crystallization.

Protocol 1: Self-Validating Vapor Diffusion Workflow

Step 1: Solvent Selection and Filtration Dissolve 2–5 mg of the HIBF derivative in a minimum volume of a good solvent (S1, e.g., dichloromethane). Filter the solution through a 0.2 µm PTFE syringe filter into a small inner vial. Causality: Filtration removes microscopic dust particles that act as heterogeneous nucleation sites. Without this step, the system will prematurely crash out as a powder rather than slowly growing a macroscopic single crystal[3].

Step 2: System Assembly Place the inner vial inside a larger outer vial containing a volatile precipitant (S2, e.g., pentane or hexane) that has a higher vapor pressure than S1. Seal the outer vial tightly. Causality: The higher vapor pressure of S2 forces it to vaporize and diffuse into S1. This gradually alters the solvent composition, slowly pushing the solution into the metastable supersaturation zone required for ordered lattice formation[4].

Step 3: Validation Checkpoint Inspect the vial under a stereomicroscope equipped with cross-polarizers after 72 hours. Validation: The presence of birefringence (crystals glowing against a dark background) confirms the formation of ordered crystalline domains rather than an amorphous precipitate.

Part 2: X-Ray Source Selection for Light-Atom Absolute Configuration

HIBF derivatives typically consist entirely of light atoms (C, H, O, N). To determine the absolute configuration (the Flack parameter), the crystallographic experiment must measure anomalous dispersion. Because the anomalous scattering signal (


) is inherently weak for light elements, the choice of X-ray source and data collection strategy is paramount.
Quantitative Comparison of X-Ray Sources
ParameterMicrofocus Sealed Tube (Cu Kα)Synchrotron Radiation
Wavelength (λ) 1.5418 ÅTunable (typically 0.7–1.0 Å)
Flux Density ~10⁸ photons/s/mm²>10¹² photons/s/mm²
Optimal Crystal Size 50–200 µm1–20 µm
Anomalous Signal (O, N) Strong (Ideal for Flack parameter)Weak at shorter λ
Accessibility In-house laboratoryBeamtime proposal required
Visualization: X-Ray Crystallography Workflow

XrayWorkflow Crystal Select Single Crystal (< 0.2 mm, no twinning) Mounting Cryo-loop Mounting (Paratone Oil, 100 K) Crystal->Mounting Diffraction Data Collection (Cu Kα or Synchrotron) Mounting->Diffraction Minimize thermal motion Integration Data Reduction (Integration & Scaling) Diffraction->Integration High redundancy Solution Structure Solution (ShelXT / Olex2) Integration->Solution Charge flipping Refinement Anisotropic Refinement & Flack Parameter Calculation Solution->Refinement Absolute configuration

Step-by-step X-ray crystallography workflow for HIBF derivatives.

Protocol 2: High-Redundancy Data Collection & Refinement

Step 1: Cryoprotection and Mounting Submerge the validated crystal in a drop of Paratone-N oil. Mount it on a cryo-loop and immediately transfer it to the diffractometer's nitrogen cold stream (100 K). Causality: Flash-cooling to 100 K minimizes the Debye-Waller factor (atomic thermal vibrations). This preserves high-angle diffraction data, which is mathematically essential for resolving the fine stereochemical features of the fused 6-5 ring system.

Step 2: Data Collection Strategy (Cu Kα) Collect data using Cu Kα radiation with a high redundancy strategy (aiming for a multiplicity > 5). Causality: Because HIBF derivatives lack heavy atoms, the anomalous dispersion signal is extremely weak. High redundancy statistically averages out random errors, dramatically improving the signal-to-noise ratio needed to calculate a reliable Flack parameter[5].

Step 3: Validation Checkpoint Solve the structure using direct methods or charge flipping (e.g., ShelXT) and refine anisotropically. Validation: A refined Flack parameter near 0 (with an estimated standard deviation < 0.1) self-validates the assigned absolute configuration of the HIBF stereocenters. If the value is near 0.5, the crystal is likely an inversion twin, requiring specialized refinement handling.

References

  • Title: Synthesis and anti-HIV activity of conformationally restricted bicyclic hexahydroisobenzofuran nucleoside analogs Source: Organic & Biomolecular Chemistry (via PMC/NIH) URL: [Link]

  • Title: Eutypetides A–E, Structurally Intriguing Polyketides Formed by Intramolecular [4+2] Cycloaddition from Marine-Derived Fungus Eutypella sp. F0219 Source: Chinese Journal of Chemistry URL: [Link]

  • Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: Acta Crystallographica Section E (via PMC/NIH) URL: [Link]

Sources

Elemental Analysis Standards for Hexahydroisobenzofuran: A Comparative Guide for CHNO Determination

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in organic microanalysis, I frequently encounter the analytical challenges posed by volatile bicyclic ethers and their derivatives. Hexahydroisobenzofuran (C₈H₁₄O) and its widely used anhydride derivative, hexahydroisobenzofuran-1,3-dione (C₈H₁₀O₃)[1][2], are critical intermediates in pharmaceutical synthesis, epoxy resin curing, and polymer chemistry[3].

Confirming the structural integrity and purity of these compounds relies heavily on highly accurate Carbon, Hydrogen, Nitrogen, and Oxygen (CHNO) elemental analysis. However, because hexahydroisobenzofuran is a volatile liquid and its dione derivative is a low-melting solid (32–34°C)[2], standard calibration protocols using refractory solids often fail to capture their unique combustion kinetics.

This guide objectively compares the performance of various calibration standards, explains the mechanistic causality behind standard selection, and provides a self-validating experimental protocol for the precise CHNO determination of hexahydroisobenzofuran.

Mechanistic Principles: Combustion vs. Pyrolysis Kinetics

Elemental analyzers (such as the Thermo Fisher FlashSmart or PerkinElmer 2400 Series II) operate on two distinct mechanistic pathways depending on the target elements[3][4]:

  • CHN Determination (Flash Combustion): The sample is encapsulated in tin and dropped into a reactor at 1000°C–1200°C. An exact volume of oxygen is injected. The exothermic oxidation of the tin capsule temporarily drives the localized temperature above 1700°C, ensuring complete combustion of the organic material into CO₂, H₂O, and Nₓ.

  • Oxygen Determination (Pyrolysis): Oxygen analysis requires a reductive environment. The sample is encapsulated in silver (since tin would form stable SnO₂, trapping the sample's oxygen) and dropped into a pyrolysis reactor at 1060°C. In a pure helium carrier gas, the sample decomposes over nickel-activated carbon, quantitatively converting all organic oxygen into carbon monoxide (CO)[5].

The Volatility Challenge: If a highly volatile liquid like hexahydroisobenzofuran is calibrated against a highly stable, high-melting solid, the instrument's K-factor (the response factor calibrating detector area to elemental mass) may be skewed. Volatile samples vaporize rapidly upon entering the reactor; if the oxygen pulse timing is optimized for a slow-burning solid, the liquid sample may undergo incomplete combustion, leading to soot formation and artificially low carbon recoveries.

CHNO_Workflow Sample Hexahydroisobenzofuran Sample Weighing Microbalance Weighing (Tin/Silver Capsules) Sample->Weighing Split Analysis Mode Weighing->Split CHN CHN Combustion (1000°C, O2/He) Split->CHN Tin Capsule O Oxygen Pyrolysis (1060°C, He, Ni/C) Split->O Silver Capsule GCSep1 GC Separation (CO2, H2O, N2) CHN->GCSep1 GCSep2 GC Separation (CO) O->GCSep2 TCD TCD Detection & Data Processing GCSep1->TCD GCSep2->TCD

CHNO elemental analysis workflow for volatile organic liquids.

Comparative Analysis of Calibration Standards

To achieve optimal accuracy (typically ±0.3% absolute error from theoretical values), the calibration standard should ideally match the physical state, heteroatom content, and C:H ratio of the unknown. Below is an objective comparison of standards used for hexahydroisobenzofuran analysis.

Table 1: Quantitative Comparison of CHNO Calibration Standards
Calibration StandardFormulaPhysical StateTheoretical %CTheoretical %HTheoretical %OSuitability for Hexahydroisobenzofuran
Acetanilide [6]C₈H₉NOSolid71.09%6.71%11.84%Low/Moderate. Universal standard, but aromatic and contains nitrogen. Poor volatility match.
Benzoic Acid [5][7]C₇H₆O₂Solid68.85%4.95%26.20%Moderate. Excellent established standard for Oxygen pyrolysis, but lacks aliphatic structural similarity.
Cyclohexanone C₆H₁₀OLiquid73.43%10.27%16.30%High. Aliphatic liquid ring with oxygen. Closely mimics the volatility and combustion profile of the target.
Hexahydroisobenzofuran-1,3-dione [1][2]C₈H₁₀O₃Solid (Low MP)62.33%6.54%31.14%Highest (Matrix-Matched). Exact structural match for the anhydride form. Ideal if highly purified (>99.9%).

Application Scientist Insight: While Acetanilide is the industry default[5], using it to calibrate for a volatile, nitrogen-free liquid like hexahydroisobenzofuran often results in a slight positive bias in hydrogen (due to differing water retention/release kinetics in the GC column) and a negative bias in carbon. Cyclohexanone or a highly purified matrix-matched dione are vastly superior choices for establishing the K-factor in this specific assay.

Experimental Protocol: Self-Validating CHNO Analysis

The following protocol establishes a self-validating system. By decoupling the calibration standard from the quality control (QC) standard, we ensure that the instrument's response is genuinely accurate for the target matrix, rather than just mathematically precise.

Phase 1: Preparation and Weighing
  • Capsule Selection: Use liquid-sealing tin capsules for CHN analysis and liquid-sealing silver capsules for Oxygen analysis.

  • Microbalance Calibration: Ensure the microbalance is calibrated to a readability of 1 µg (0.001 mg)[8].

  • Sample Encapsulation: Inject 1.5 to 2.0 mg of hexahydroisobenzofuran into the capsule using a microliter syringe. Immediately cold-weld or crimp the capsule using a specialized sealing press to prevent evaporative loss. Weigh the sealed capsule immediately.

Phase 2: Instrument Calibration (K-Factor Generation)
  • Blank Runs: Run 3-4 empty sealed capsules (tin or silver) to establish the baseline and clear atmospheric nitrogen/oxygen.

  • Standard Selection: Weigh 5 varying amounts (0.5 mg, 1.0 mg, 1.5 mg, 2.0 mg, 2.5 mg) of the primary standard (e.g., Cyclohexanone).

  • Combustion/Pyrolysis: Process the standards through the elemental analyzer. The software will calculate the K-factor (

    
    ).
    
  • Validation Gate 1: The Relative Standard Deviation (RSD) of the K-factors across the 5 weights must be < 1.0% . If it is higher, there is a leak, incomplete combustion, or weighing error.

Phase 3: Secondary QC Validation
  • QC Injection: Weigh 1.5 mg of a secondary standard that was NOT used for calibration (e.g., Benzoic acid for Oxygen, or Acetanilide for Carbon/Hydrogen)[7].

  • Validation Gate 2: Analyze the QC standard as an unknown. The calculated elemental percentages must fall within ±0.3% of their theoretical values.

Phase 4: Sample Analysis
  • Analyze the hexahydroisobenzofuran samples in triplicate.

  • Acceptance Criteria: The triplicate results must have an absolute standard deviation of < 0.2% to confirm sample homogeneity and instrument stability.

Calibration_Validation Start Select Primary Std (e.g., Cyclohexanone) RunStd Run 5x Varying Weights (0.5 - 2.5 mg) Start->RunStd CalcK Calculate K-factors RunStd->CalcK CheckRSD Is K-factor RSD < 1%? CalcK->CheckRSD RunSec Run Secondary QC Std (e.g., Benzoic Acid) CheckRSD->RunSec Yes Recalibrate Halt: Inspect Seals, Recalibrate CheckRSD->Recalibrate No CheckRec QC Recovery Within ±0.3%? RunSec->CheckRec Proceed Analyze Unknown Hexahydroisobenzofuran CheckRec->Proceed Yes CheckRec->Recalibrate No

Self-validating calibration protocol for elemental analyzers.

Troubleshooting Common Artifacts

  • High Oxygen Bias: If the oxygen content reads higher than the theoretical 12.68% for hexahydroisobenzofuran, the sample likely absorbed atmospheric moisture (water is 88.8% oxygen by mass). Ensure samples are stored under an inert atmosphere (argon/nitrogen)[1][2].

  • Low Carbon / High Nitrogen: If analyzing the nitrogen-free hexahydroisobenzofuran yields a nitrogen peak, atmospheric air was trapped in the capsule during sealing. Ensure the crimping press fully expels headspace gas.

  • Soot in the Ash Crucible: Indicates that the flash combustion of the volatile liquid outpaced the oxygen injection pulse. Increase the oxygen loop volume or use a matrix-matched liquid standard to properly calibrate the integration window.

References

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Mettler Toledo Technical Library. Available at:[Link]

  • RSC Publishing. "Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride." Green Chemistry. Available at: [Link]

  • ResearchGate. "Characterization of Physic nut (Jatropha curcas L.) shells." Biomass and Bioenergy. Available at:[Link]

  • Taylor & Francis. "Optimisation of surface modification of industrial recycled carbon fibres." Journal of Environmental Chemical Engineering. Available at:[Link]

  • Mikroanalytisches Labor Pascher. "Elemental Analysis of Charcoal." Bioten Analytical Reports. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.